molecular formula C58H118O24 B15546263 PEG 23 lauryl ether

PEG 23 lauryl ether

カタログ番号: B15546263
分子量: 1199.5 g/mol
InChIキー: IEQAICDLOKRSRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PEG 23 lauryl ether is a useful research compound. Its molecular formula is C58H118O24 and its molecular weight is 1199.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H118O24/c1-2-3-4-5-6-7-8-9-10-11-13-60-15-17-62-19-21-64-23-25-66-27-29-68-31-33-70-35-37-72-39-41-74-43-45-76-47-49-78-51-53-80-55-57-82-58-56-81-54-52-79-50-48-77-46-44-75-42-40-73-38-36-71-34-32-69-30-28-67-26-24-65-22-20-63-18-16-61-14-12-59/h59H,2-58H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQAICDLOKRSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H118O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1199.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68439-50-9
Record name Alcohols, C12-14, ethoxylated
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-14, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols C12-14, ethoxylated (>2-5EO)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Properties of PEG 23 Lauryl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Polyethylene (B3416737) Glycol (PEG) 23 Lauryl Ether, also known as Laureth-23 or Brij L23. This nonionic surfactant is a key excipient in the pharmaceutical and biotechnology industries, valued for its emulsifying, solubilizing, and stabilizing capabilities. This document details its quantitative properties, experimental protocols for their determination, and its application in common laboratory and drug development workflows.

Core Properties of PEG 23 Lauryl Ether

This compound is the polyethylene glycol ether of lauryl alcohol, containing an average of 23 ethylene (B1197577) oxide units.[1][2] This structure imparts a high Hydrophile-Lipophile Balance (HLB), making it an effective oil-in-water emulsifier and solubilizer for a variety of applications.[1][2][3]

Physicochemical and General Properties

The following tables summarize the key quantitative properties of this compound, compiled from various technical data sheets and scientific literature.

General Properties Value References
INCI Name Laureth-23[4]
CAS Number 9002-92-0[5][6]
Molecular Formula C12H25(OCH2CH2)23OH[6][7]
Molecular Weight ~1199.56 g/mol [7]
Appearance White, waxy solid[3][5]
Odor Fatty odor[7]
Physical and Chemical Properties Value References
Melting Point 33 - 45 °C (91.4 - 113 °F)[3][7]
Boiling Point > 100 °C (212 °F)[3]
Flash Point > 149 °C (> 300.2 °F)[7]
Solubility Soluble in water[1][8]
pH (5% aqueous solution) 5.5 - 7.0[7]
Hydrophile-Lipophile Balance (HLB) 16.9[9]

Experimental Protocols

Detailed methodologies for determining the key properties of this compound are outlined below. These protocols are foundational for quality control and formulation development.

Determination of Hydrophile-Lipophile Balance (HLB) by Griffin's Method

The HLB value for non-ionic surfactants like this compound can be calculated using Griffin's method, which is based on the molecular weight of the hydrophilic portion of the molecule.

Principle: Griffin's method defines HLB on a scale of 0 to 20, where a higher number indicates greater hydrophilicity. The calculation is based on the weight percentage of the hydrophilic region (the polyethylene glycol chain) relative to the total molecular weight.

Calculation: HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion (the 23 ethylene oxide units).

  • M is the total molecular mass of the molecule.

Procedure:

  • Determine the Molecular Mass of the Hydrophilic Portion (Mh):

    • The molecular weight of one ethylene oxide unit (C2H4O) is approximately 44.05 g/mol .

    • For Laureth-23, Mh = 23 * 44.05 g/mol = 1013.15 g/mol .

  • Determine the Total Molecular Mass (M):

    • The molecular weight of the lipophilic portion, lauryl alcohol (C12H26O), is approximately 186.34 g/mol .

    • M = Mh + M(lauryl group) = 1013.15 g/mol + 186.34 g/mol ≈ 1199.49 g/mol .

  • Calculate HLB:

    • HLB = 20 * (1013.15 / 1199.49) ≈ 16.9.

Measurement of Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC is the concentration at which surfactant molecules begin to form micelles in solution, and it is a critical parameter for understanding a surfactant's efficiency.

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

Apparatus:

  • Surface Tensiometer (Wilhelmy plate or Du Noüy ring method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Beaker

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM).

  • Preparation of Dilutions: Create a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

  • Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of the deionized water as a baseline.

    • Measure the surface tension of each dilution, starting from the lowest concentration. Ensure the measuring probe is thoroughly cleaned and dried between measurements.

    • Allow the surface tension reading to stabilize for each concentration before recording the value.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will show two linear regions. The intersection of the trend lines for these two regions corresponds to the CMC.

Viscosity Measurement of Aqueous Solutions using an Ubbelohde Viscometer

The viscosity of a this compound solution is an important characteristic for formulation and processing.

Principle: An Ubbelohde viscometer is a type of capillary viscometer that measures the kinematic viscosity of a fluid. The time it takes for a fixed volume of the fluid to flow under gravity through a capillary is measured. The kinematic viscosity is then calculated using the viscometer constant.

Apparatus:

  • Ubbelohde viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

  • Volumetric flasks

Procedure:

  • Preparation of Solutions: Prepare aqueous solutions of this compound at various concentrations.

  • Viscometer Setup:

    • Clean and dry the Ubbelohde viscometer thoroughly.

    • Mount the viscometer vertically in the constant temperature water bath and allow it to equilibrate.

  • Measurement:

    • Introduce a precise volume of the sample solution into the viscometer's filling tube.

    • Allow the sample to reach thermal equilibrium in the water bath.

    • Apply suction to the measuring tube to draw the liquid up above the upper timing mark.

    • Release the suction and allow the liquid to flow back down.

    • Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.

    • Repeat the measurement at least three times and calculate the average flow time.

  • Calculation:

    • The kinematic viscosity (ν) is calculated using the equation: ν = K * t

      • Where K is the viscometer constant (provided with the instrument or determined by calibration with a standard of known viscosity) and t is the average flow time.

    • The dynamic viscosity (η) can be calculated if the density (ρ) of the solution is known: η = ν * ρ.

Applications and Workflows

This compound is integral to various applications in research and drug development. Below are diagrams illustrating its role in two common workflows.

Workflow for Membrane Protein Extraction for Western Blotting

This compound, often under the trade name Brij, is a non-ionic detergent used to solubilize membrane proteins while preserving their native structure and function.

G cluster_0 Cell Culture and Harvesting cluster_1 Cell Lysis and Protein Extraction cluster_2 Protein Quantification and Sample Preparation cluster_3 Western Blotting A 1. Culture Cells to Desired Confluency B 2. Wash Cells with Ice-Cold PBS A->B C 3. Harvest Cells (e.g., by scraping) B->C D 4. Resuspend Cell Pellet in Lysis Buffer containing This compound C->D E 5. Incubate on Ice to Lyse Cells D->E F 6. Centrifuge to Pellet Insoluble Debris E->F G 7. Collect Supernatant (Membrane Protein Lysate) F->G H 8. Quantify Protein Concentration (e.g., BCA Assay) G->H I 9. Prepare Samples for SDS-PAGE H->I J 10. SDS-PAGE I->J K 11. Protein Transfer to Membrane J->K L 12. Immunoblotting and Detection K->L

Caption: Workflow for membrane protein extraction using this compound.

Formulation of Drug-Loaded Nanoparticles

This compound is frequently used as a stabilizer in the formulation of nanoparticles for drug delivery, enhancing their stability and biocompatibility.

G cluster_0 Preparation of Phases cluster_1 Nanoparticle Formation cluster_2 Purification and Characterization A 1. Dissolve Drug and Lipid in Organic Solvent (Oil Phase) C 3. Add Oil Phase to Aqueous Phase under High-Speed Homogenization A->C B 2. Dissolve this compound in Water (Aqueous Phase) B->C D 4. Evaporate Organic Solvent C->D E 5. Purify Nanoparticles (e.g., by dialysis or centrifugation) D->E F 6. Characterize Nanoparticles: - Particle Size and Zeta Potential - Encapsulation Efficiency - In Vitro Drug Release E->F

Caption: Workflow for the formulation of drug-loaded lipid nanoparticles.

Role in Overcoming Multidrug Resistance in Cancer

In the context of drug delivery, particularly in oncology, formulations utilizing this compound can play a role in overcoming multidrug resistance (MDR). A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.

Nanoparticle formulations stabilized with surfactants like this compound can alter drug transport across the cell membrane, potentially bypassing these efflux pumps. This can lead to an increased intracellular concentration of the anticancer drug, thereby enhancing its therapeutic effect. The signaling pathways that regulate the expression of ABC transporters are complex, often involving transcription factors that can be modulated by various cellular stresses and signals. While this compound does not directly interact with these signaling pathways, its role in the drug delivery vehicle is critical for circumventing the resistance mechanism.

G cluster_0 Drug Delivery and Cellular Uptake cluster_1 Intracellular Drug Action and Resistance Mechanism NP Drug-Loaded Nanoparticle (stabilized with this compound) Uptake Cellular Uptake (Endocytosis) NP->Uptake DrugRelease Intracellular Drug Release Uptake->DrugRelease Target Drug acts on Intracellular Target (e.g., DNA, Tubulin) DrugRelease->Target therapeutic effect ABC ABC Transporter (Drug Efflux Pump) DrugRelease->ABC bypasses efflux Signaling Signaling Pathways (e.g., PI3K/Akt, NF-κB) Upregulate ABC Transporter Expression Signaling->ABC increases expression

Caption: Overcoming ABC transporter-mediated drug resistance with nanoparticles.

References

An In-depth Technical Guide on the Critical Micelle Concentration of PEG-23 Lauryl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Polyoxyethylene (23) Lauryl Ether, commonly known as Brij® 35. The focus of this document is its critical micelle concentration (CMC), a fundamental parameter for applications in drug delivery, protein extraction, and cell permeabilization. This guide includes a summary of its physicochemical properties, detailed experimental protocols for CMC determination, and conceptual diagrams to illustrate key processes.

Introduction to PEG-23 Lauryl Ether (Brij® 35)

Polyoxyethylene (23) lauryl ether is a non-ionic surfactant widely used for its emulsifying, dispersing, and solubilizing properties.[1][2] It consists of a hydrophobic twelve-carbon lauryl group and a hydrophilic head composed of 23 polyethylene (B3416737) glycol units.[3] Like other surfactants, when its concentration in an aqueous solution reaches a specific threshold, the molecules self-assemble into stable colloidal aggregates called micelles. This concentration is known as the Critical Micelle Concentration (CMC).[4][5] The CMC is a critical parameter as many physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity, change abruptly at this point.[4][5]

Physicochemical Properties

The key quantitative properties of PEG-23 Lauryl Ether (Brij® 35) are summarized in the table below. These values are essential for its application in various experimental and formulation contexts.

PropertyValueSource(s)
Synonyms Brij® 35, Polyoxyethylene (23) lauryl ether, Laureth-23[2][3][6]
CAS Number 9002-92-0[3][7]
Molecular Formula C₁₂H₂₅(OCH₂CH₂)₂₃OH[3]
Average Molecular Weight ~1199.55 g/mol [2][7]
Critical Micelle Concentration (CMC) 0.05 - 0.1 mM (equivalent to 90 µM)[3][7][8]
Aggregation Number 20 - 40[3][7]
Average Micellar Weight ~48,000 g/mol [3]
Cloud Point > 100 °C[3]
Appearance White waxy solid or pellets[2][7]
Solubility Soluble in water[1][7]

Experimental Protocols for CMC Determination

The determination of the CMC is crucial for the effective use of surfactants. Several methods can be employed, each relying on the detection of changes in the solution's physical properties at the onset of micellization.[5][9]

This is a classic method for determining the CMC. Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is the concentration at which this transition occurs.[4][5]

Protocol:

  • Solution Preparation: Prepare a stock solution of PEG-23 lauryl ether in deionized water at a concentration significantly above the expected CMC (e.g., 10 mM).

  • Serial Dilutions: Create a series of solutions with decreasing concentrations of the surfactant by diluting the stock solution. The concentration range should adequately bracket the expected CMC value.[4]

  • Instrument Setup: Calibrate a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions. Ensure the ring or plate is meticulously cleaned before each measurement.

  • Measurement: Measure the surface tension of each prepared solution, starting from the most dilute and progressing to the most concentrated to minimize cross-contamination. Allow the system to equilibrate before each reading.

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[4] The resulting graph will show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.[4]

This sensitive technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (aqueous) versus non-polar (micellar core) environments. As micelles form, the hydrophobic probe partitions into the micellar core, leading to a detectable change in its fluorescence spectrum.[10][11]

Protocol:

  • Probe-Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., pyrene) in a suitable organic solvent (e.g., acetone) to ensure it dissolves completely.

  • Sample Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water. Add a small aliquot of the pyrene (B120774) stock solution to each surfactant solution, ensuring the final pyrene concentration is very low (micromolar range) to avoid affecting micellization. The solvent is then evaporated.

  • Incubation: Allow the solutions to equilibrate, typically by gentle mixing or sonication, to ensure the probe is adequately partitioned.

  • Fluorescence Measurement: Using a spectrofluorometer, record the emission spectra of pyrene in each sample. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is particularly sensitive to the polarity of the microenvironment.[12]

  • Data Analysis: Plot the fluorescence intensity ratio (I₁/I₃ for pyrene) against the logarithm of the surfactant concentration. A sigmoidal curve is typically observed. The CMC is often determined from the inflection point of this curve, which can be found using the first or second derivative of the plotted data.[12][13]

DLS measures the size of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[14][15] Below the CMC, only small monomers are present. Above the CMC, the formation of much larger micelles leads to a significant increase in the scattered light intensity and the appearance of a corresponding size population.[15][16]

Protocol:

  • Solution Preparation: Prepare a series of surfactant solutions at different concentrations, bracketing the expected CMC.

  • Filtration: Filter all solutions using a low protein-binding syringe filter (e.g., 0.22 µm) directly into clean, dust-free DLS cuvettes to remove any dust or aggregates that could interfere with the measurement.[14]

  • Instrument Setup: Power on the DLS instrument and allow the laser to stabilize (typically 15-30 minutes). Set the parameters for the solvent (viscosity and refractive index of water at the measurement temperature).[14]

  • Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature. Perform measurements for each concentration, recording the mean particle size (hydrodynamic diameter) and the derived count rate (scattered light intensity).

  • Data Analysis: Plot the derived count rate or the mean particle size against the surfactant concentration. A sharp increase in the scattered intensity will be observed at the CMC, indicating the formation of micelles.[15] The concentration at the onset of this increase is taken as the CMC.

Visualizations and Diagrams

To better illustrate the concepts and workflows described, the following diagrams have been generated using the DOT language.

MicelleFormation cluster_0 Below CMC cluster_1 Above CMC a Monomer micelle Micelle a->micelle [Surfactant] > CMC b Monomer b->micelle c Monomer c->micelle d Monomer d->micelle

Caption: Conceptual diagram of micelle formation.

CMC_Workflow cluster_methods Measurement Techniques prep 1. Stock Solution Preparation dilute 2. Serial Dilutions prep->dilute measure 3. Physicochemical Measurement dilute->measure plot 4. Plot Data (Property vs. Log C) measure->plot st Surface Tension measure->st fs Fluorescence measure->fs dls Light Scattering measure->dls analyze 5. Determine Inflection Point (CMC) plot->analyze

Caption: General experimental workflow for CMC determination.

FluorescenceProbe probe_aq Fluorescent Probe in Aqueous Phase probe_micelle Probe Sequestered in Micelle probe_aq->probe_micelle [S] > CMC micelle Micelle (Hydrophobic Core) micelle->probe_micelle signal Change in Fluorescence Signal (e.g., I1/I3 Ratio) probe_micelle->signal

Caption: Principle of fluorescence probe method for CMC detection.

References

An In-depth Technical Guide to the Chemical Structure of Polyoxyethylene (23) Lauryl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxyethylene (23) lauryl ether is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and research sectors. Its amphipathic nature, arising from a hydrophilic polyethylene (B3416737) glycol chain and a lipophilic lauryl hydrocarbon tail, imparts valuable properties such as emulsification, solubilization, and detergency.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization.

Chemical Structure and Identification

Polyoxyethylene (23) lauryl ether is a polyether consisting of a dodecyl group (lauryl alcohol) attached to a polyethylene glycol chain. The number "23" in its name denotes the average number of ethylene (B1197577) oxide repeating units in the polyethylene glycol chain.[4]

Molecular Structure:

CH₃(CH₂)₁₁ (OCH₂CH₂)₂₃OH

Key Identifiers:

IdentifierValue
Chemical Name Polyoxyethylene (23) lauryl ether
INCI Name Laureth-23[5]
Synonyms Brij 35, Polidocanol (for an average of 9 repeating units), C12E23[6][7][8]
CAS Number 9002-92-0[4]
Molecular Formula C₅₈H₁₁₈O₂₄[1][9]
Average Molecular Weight ~1199.57 g/mol [1]

Physicochemical Properties

The functional properties of polyoxyethylene (23) lauryl ether are dictated by its physicochemical characteristics, which are summarized below.

PropertyValueMethod of Determination
Appearance White, waxy solid[1]Visual Inspection
Solubility Soluble in water and ethanol[1]Miscibility Testing
Hydrophilic-Lipophilic Balance (HLB) ~16.9[5]Griffin's Method, Saponification Method
Critical Micelle Concentration (CMC) 0.05 - 0.1 mM in water[1]Surface Tension Measurement, Conductivity
Aggregation Number 20-40[1]Light Scattering, Fluorescence Quenching

Synthesis

The industrial synthesis of polyoxyethylene (23) lauryl ether is achieved through the ethoxylation of lauryl alcohol. This process involves the ring-opening polymerization of ethylene oxide initiated by the hydroxyl group of lauryl alcohol, typically under basic catalysis.

Synthesis_Pathway Lauryl_Alcohol Lauryl Alcohol (Dodecanol) Intermediate Alkoxide Intermediate Lauryl_Alcohol->Intermediate Deprotonation Ethylene_Oxide Ethylene Oxide (23 eq.) Final_Product Polyoxyethylene (23) Lauryl Ether Ethylene_Oxide->Final_Product Catalyst Base Catalyst (e.g., KOH) Intermediate->Final_Product Ethoxylation

General synthesis pathway for polyoxyethylene (23) lauryl ether.

Experimental Protocols

Determination of Hydrophilic-Lipophilic Balance (HLB) by Griffin's Method

Principle: For non-ionic surfactants like polyoxyethylene (23) lauryl ether, the HLB value can be calculated based on the weight percentage of the hydrophilic portion (the polyoxyethylene chain) of the molecule.

Protocol:

  • Calculate the molecular weight of the hydrophilic portion (Mh):

    • Molecular weight of one ethylene oxide unit (C₂H₄O) = 44.05 g/mol .

    • For n=23 units, Mh = 23 * 44.05 g/mol = 1013.15 g/mol .

  • Determine the total molecular weight of the molecule (M):

    • Molecular weight of lauryl alcohol (C₁₂H₂₆O) = 186.34 g/mol .

    • M = Molecular weight of lauryl group + Molecular weight of polyoxyethylene chain - Molecular weight of water (for the ether linkage) + Molecular weight of terminal OH. A more direct approach is to use the average molecular weight of the final product, which is approximately 1199.57 g/mol .

  • Calculate the HLB value using Griffin's formula:

    • HLB = 20 * (Mh / M)

    • HLB = 20 * (1013.15 / 1199.57) ≈ 16.9

Measurement of Critical Micelle Concentration (CMC) by Surface Tension

Principle: The CMC is the concentration at which surfactant molecules begin to form micelles, leading to a sharp decrease in the rate of change of surface tension with increasing surfactant concentration.

Protocol:

  • Prepare a stock solution of polyoxyethylene (23) lauryl ether in deionized water (e.g., 10 mM).

  • Create a series of dilutions from the stock solution, covering a concentration range expected to include the CMC (e.g., from 0.001 mM to 1 mM).

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • Identify the CMC as the point of inflection in the resulting curve, where the surface tension plateaus.

CMC_Determination_Workflow A Prepare Stock Solution B Create Serial Dilutions A->B C Measure Surface Tension B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC from Inflection Point D->E

Workflow for CMC determination by surface tension measurement.

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment. The spectrum will show characteristic peaks for the alkyl chain protons of the lauryl group (typically in the 0.8-1.6 ppm range), a prominent peak for the repeating methylene (B1212753) protons of the polyoxyethylene chain (around 3.6 ppm), and signals for the protons adjacent to the ether and hydroxyl groups.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule, with distinct signals for the carbons in the lauryl chain and the repeating carbons in the polyoxyethylene chain.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of polyoxyethylene (23) lauryl ether displays characteristic absorption bands:

  • ~3400 cm⁻¹ (broad): O-H stretching of the terminal hydroxyl group.

  • ~2800-3000 cm⁻¹: C-H stretching of the alkyl and methylene groups.

  • ~1100 cm⁻¹ (strong): C-O-C ether stretching, which is a hallmark of the polyoxyethylene chain.

Chromatographic Analysis

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):

This technique is employed to determine the molecular weight distribution (polydispersity) of the polymer. As it is a polymer, individual molecules will have varying lengths of the polyoxyethylene chain, and SEC/GPC can resolve these different sizes to provide an average molecular weight and the distribution of molecular weights in a sample.[10][11]

Applications in Research and Drug Development

The unique properties of polyoxyethylene (23) lauryl ether make it a valuable excipient and tool in various applications:

  • Solubilization: Enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[1]

  • Emulsification: Stabilizing oil-in-water emulsions in creams, lotions, and other formulations.

  • Detergency: Used in cell lysis buffers for the extraction of membrane proteins due to its non-denaturing properties.

  • Drug Delivery: Employed in the formulation of nanoparticles and other drug delivery systems to improve drug stability and bioavailability.

Conclusion

Polyoxyethylene (23) lauryl ether is a well-characterized nonionic surfactant with a defined chemical structure that gives rise to its versatile functionalities. A thorough understanding of its physicochemical properties and the methods for their determination is crucial for its effective application in research and the development of pharmaceutical and cosmetic products. The analytical techniques outlined in this guide provide the necessary tools for the quality control and characterization of this important excipient.

References

The Solubility of Brij 35 in Common Laboratory Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Brij 35

Brij 35, also known as Polyoxyethylene (23) lauryl ether, is a non-ionic surfactant widely employed in biochemical, pharmaceutical, and molecular biology applications.[1][2] Its utility stems from its ability to solubilize and stabilize proteins, making it a key component in membrane protein extraction, cell permeabilization, and as an excipient in drug delivery systems.[1][2] A thorough understanding of its solubility in various buffer systems is paramount for optimizing experimental conditions and ensuring the reproducibility of results. This technical guide provides a comprehensive overview of the factors influencing Brij 35 solubility and outlines a detailed protocol for its determination in common laboratory buffers such as Phosphate-Buffered Saline (PBS), Tris, HEPES, and Acetate buffers.

While Brij 35 is generally described as soluble in water, with clear solutions being reported at concentrations as high as 10-30% (w/v), precise quantitative data on its solubility limits in specific biological buffers is not extensively documented in publicly available literature.[3][4] The solubility of this non-ionic surfactant can be influenced by several factors including temperature, pH, and the ionic strength of the buffer.

Factors Influencing Brij 35 Solubility

The solubility of a non-ionic surfactant like Brij 35 in an aqueous buffer system is a complex interplay of various physicochemical factors:

  • Temperature: For many non-ionic surfactants with polyoxyethylene head groups, solubility in water is inversely related to temperature. As the temperature increases, the hydrogen bonds between the ether oxygen atoms of the polyoxyethylene chain and water molecules weaken, leading to dehydration of the surfactant molecules. This can cause the solution to become turbid at a specific temperature known as the "cloud point," indicating a phase separation and a decrease in solubility.[5] The cloud point of Brij 35 in pure water is reported to be above 100°C.[5] However, the presence of electrolytes in buffer systems can lower this cloud point.[5]

  • pH: As a non-ionic surfactant, Brij 35 does not possess a net charge and its chemical structure is not directly altered by changes in pH.[6] Consequently, its solubility is generally considered to be stable across a wide pH range.[7] However, extreme pH values could potentially affect the hydration of the polyoxyethylene chain, thus subtly influencing solubility.

  • Buffer Composition and Ionic Strength: The ions present in a buffer solution can impact the solubility of non-ionic surfactants through "salting-out" or "salting-in" effects. High concentrations of salts can compete for water molecules, reducing the hydration of the surfactant's hydrophilic chains and thereby decreasing its solubility.[8] This is a critical consideration when working with buffers of varying ionic strengths.

Quantitative Solubility Data

Buffer SystempHTemperature (°C)Brij 35 Solubility (g/L)Observations
Phosphate-Buffered Saline (PBS) 7.44
7.425
7.437
Tris-HCl 7.54
7.525
7.537
8.525
HEPES 7.04
7.025
7.037
Acetate Buffer 4.525
5.525

Experimental Protocol for Determining Brij 35 Solubility

The following protocol outlines a reliable method for determining the solubility of Brij 35 in a given buffer using a turbidimetric or spectrophotometric approach. This method is based on the principle of preparing solutions of increasing surfactant concentration and identifying the point of saturation, indicated by a persistent turbidity.

Materials:

  • Brij 35 (solid or a concentrated stock solution of known concentration)

  • Buffer of interest (e.g., PBS, Tris-HCl, HEPES, Acetate), filtered through a 0.22 µm filter

  • Vortex mixer

  • Thermostatic water bath or incubator

  • Calibrated analytical balance

  • Spectrophotometer or nephelometer

  • Cuvettes

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Brij 35 Stock Solution:

    • Accurately weigh a known amount of Brij 35 and dissolve it in the desired buffer to prepare a concentrated stock solution (e.g., 100 g/L). Gentle heating and stirring may be required to facilitate dissolution. Ensure the solution is clear and homogenous before use.

  • Preparation of Serial Dilutions:

    • Prepare a series of dilutions of the Brij 35 stock solution in the same buffer. The concentration range should be chosen to bracket the expected solubility limit. A suggested starting range is from 1 g/L to 100 g/L.

  • Equilibration:

    • Incubate the prepared solutions at the desired experimental temperature (e.g., 4°C, 25°C, or 37°C) for a sufficient period to allow them to reach equilibrium. A minimum of 24 hours is recommended, with gentle agitation.

  • Visual Inspection:

    • After equilibration, visually inspect each solution against a dark background for any signs of turbidity or phase separation.

  • Turbidity Measurement (Quantitative Analysis):

    • For a more precise determination, measure the turbidity of each solution using a nephelometer or the absorbance at a wavelength where Brij 35 does not absorb (e.g., 600 nm) using a spectrophotometer.

    • Plot the turbidity or absorbance as a function of Brij 35 concentration. The concentration at which a sharp increase in turbidity/absorbance is observed corresponds to the solubility limit under the tested conditions.

  • Data Recording and Analysis:

    • Record the highest concentration of Brij 35 that results in a clear, homogenous solution as the solubility limit.

    • Repeat the experiment in triplicate for each buffer, pH, and temperature condition to ensure reproducibility.

    • Populate the data table with the obtained mean solubility values.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Brij 35.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Brij 35 Stock Solution in Buffer prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions equilibrate Equilibrate at Constant Temperature prep_dilutions->equilibrate visual_inspect Visual Inspection for Turbidity equilibrate->visual_inspect quant_measure Quantitative Measurement (Turbidimetry/Spectrophotometry) visual_inspect->quant_measure plot_data Plot Turbidity vs. Concentration quant_measure->plot_data determine_sol Determine Solubility Limit plot_data->determine_sol record_data Record Data in Table determine_sol->record_data

References

An In-depth Technical Guide to the Physical and Chemical Properties of Laureth-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-23, a nonionic surfactant, is the polyethylene (B3416737) glycol ether of lauryl alcohol. It is a synthetic polymer produced by the ethoxylation of lauryl alcohol, where '23' denotes the average number of repeating ethylene (B1197577) oxide units in the hydrophilic chain.[1][2][3] This structure imparts amphiphilic properties to the molecule, with a hydrophilic polyethylene glycol chain and a lipophilic lauryl alcohol tail. This dual nature makes Laureth-23 an effective emulsifier, solubilizer, and detergent, with wide applications in the pharmaceutical, cosmetic, and research sectors.[2][3][4] Its utility in drug delivery systems is of particular interest, owing to its ability to form micelles that can encapsulate hydrophobic drug molecules, thereby enhancing their solubility and bioavailability.

Chemical Structure and Identity

The chemical structure of Laureth-23 consists of a C12 alkyl chain (from lauryl alcohol) attached to a polyoxyethylene chain.

Diagram: Chemical Structure of Laureth-23

G cluster_0 Hydrophobic Tail (Lauryl Group) cluster_1 Hydrophilic Head (Polyoxyethylene Group) CH3 CH₃ CH2_10 (CH₂)₁₀ CH2_11 CH₂ O1 O CH2_11->O1 CH2_1 CH₂ CH2_2 CH₂ O2 O n (CH₂CH₂O)₂₂ CH2_3 CH₂ CH2_4 CH₂ OH OH

Caption: General chemical structure of Laureth-23.

Physical and Chemical Properties

The physicochemical properties of Laureth-23 are summarized in the table below. These properties are crucial for its application in various formulations.

PropertyValueReferences
Molecular Formula C₅₈H₁₁₈O₂₄ (average)[5][6]
Average Molecular Weight ~1199.55 g/mol [5][7]
Appearance White, waxy solid[8]
Melting Point 39-45 °C[5][7]
Boiling Point >100 °C[5][7]
Density ~1.03 g/mL at 65 °C[8]
Solubility Soluble in water[8]
Hydrophile-Lipophile Balance (HLB) 16.9[3][4][9][10][11]
Critical Micelle Concentration (CMC) ~0.091 mM[8]
Aggregation Number ~40[8]

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of Laureth-23 can be determined using a standard capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of dry, powdered Laureth-23 is packed into a capillary tube to a height of 2-3 mm.[12]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[13]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has melted is recorded as the completion of melting. The range between these two temperatures is the melting range.[13]

Determination of Hydrophile-Lipophile Balance (HLB)

The HLB value of non-ionic surfactants like Laureth-23 can be calculated based on their chemical structure. Griffin's method is commonly used for polyoxyethylene ethers.

Protocol (Griffin's Method):

  • Principle: The HLB is calculated based on the weight percentage of the hydrophilic portion (the polyoxyethylene chain) of the molecule.

  • Calculation: The formula for calculating the HLB value is: HLB = E / 5 Where E is the weight percentage of the ethylene oxide units.[9]

  • For esters of fatty acids and polyols, an alternative formula is used: HLB = 20 * (1 - S / A) Where S is the saponification value of the ester and A is the acid number of the fatty acid.[9][14]

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive method for determining the CMC of surfactants. It utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.

Protocol:

  • Principle: Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, pyrene partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a change in the fine structure of the pyrene emission spectrum.

  • Sample Preparation: A series of aqueous solutions with varying concentrations of Laureth-23 are prepared. A small, constant amount of a pyrene stock solution (in a volatile solvent like acetone (B3395972) to facilitate dissolution) is added to each solution.[15]

  • Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded with an excitation wavelength of around 335 nm. The intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (around 373 nm and 384 nm, respectively) are measured.[16]

  • Data Analysis: The ratio of the intensities (I₁/I₃) is plotted against the logarithm of the Laureth-23 concentration. A sharp decrease in the I₁/I₃ ratio indicates the formation of micelles. The concentration at the inflection point of this curve is taken as the CMC.[17]

Diagram: Workflow for CMC Determination```dot

G cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare Laureth-23 solutions of varying concentrations prep2 Add Pyrene probe to each solution prep1->prep2 measure1 Excite at ~335 nm prep2->measure1 measure2 Record emission spectra measure1->measure2 analysis1 Measure intensities of I₁ and I₃ peaks measure2->analysis1 analysis2 Calculate I₁/I₃ ratio analysis1->analysis2 analysis3 Plot I₁/I₃ vs. log(Concentration) analysis2->analysis3 analysis4 Determine CMC from inflection point analysis3->analysis4

References

Aggregation Number of Brij 35 Micelles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation number of Brij 35 micelles, a critical parameter for applications in research, pharmaceuticals, and drug delivery. Brij 35, a non-ionic surfactant also known as polyoxyethylene (23) lauryl ether, is widely used for its ability to form stable micelles that can solubilize hydrophobic molecules. Understanding the aggregation number—the average number of surfactant monomers that associate to form a single micelle—is essential for controlling the size, shape, and functional properties of these colloidal structures.

Quantitative Data on Brij 35 Micelle Aggregation

The aggregation number of Brij 35 micelles is influenced by various factors, including concentration and temperature. The following tables summarize key physicochemical properties and experimentally determined aggregation numbers under different conditions.

PropertyValueReference
Full Name Polyoxyethylene (23) lauryl ether[1]
Synonym Aldosperse L 9, C12E23[1]
CAS Number 9002-92-0[1]
Molecular Weight ~1198 g/mol (average)[1]
Critical Micelle Concentration (CMC) 0.09 mM (in aqueous solution)[2]
General Aggregation Number Range 24 - 40[2]
Cloud Point > 100 °C[2]
Hydrophilic-Lipophilic Balance (HLB) 16.9[1]

Table 1: General Physicochemical Properties of Brij 35. This table provides an overview of the fundamental properties of the Brij 35 surfactant.

Concentration (g/L)Temperature (°C)Mean Aggregation Number (Nagg)
52034
2006064

Table 2: Influence of Concentration and Temperature on the Aggregation Number of Brij 35 Micelles. This data, derived from small-angle neutron scattering (SANS) experiments, illustrates the significant impact of environmental conditions on micelle size.[3] As both concentration and temperature increase, the mean aggregation number of Brij 35 micelles has been shown to substantially increase.[3]

Experimental Protocols for Determining Aggregation Number

The determination of micelle aggregation number is crucial for characterizing surfactant systems. The following are detailed methodologies for three common experimental techniques.

Steady-State Fluorescence Quenching

This method relies on the quenching of a fluorescent probe molecule solubilized within the micelles by a quencher molecule. The quenching kinetics are dependent on the distribution of the quencher among the micelles, which in turn is related to the micelle concentration and aggregation number.

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare stock solutions of Brij 35, fluorescent probe (e.g., pyrene), and quencher (e.g., cetylpyridinium (B1207926) chloride) in the desired buffer. prep2 Prepare a series of solutions with a constant concentration of Brij 35 (above CMC) and the fluorescent probe. prep1->prep2 prep3 Add varying concentrations of the quencher to these solutions. prep2->prep3 measure1 Equilibrate the samples at the desired temperature. prep3->measure1 Proceed to measurement measure2 Measure the steady-state fluorescence intensity of the probe in each sample using a spectrofluorometer. measure1->measure2 analysis1 Plot the natural logarithm of the ratio of fluorescence intensities in the absence and presence of the quencher (ln(I₀/I)) versus the quencher concentration. measure2->analysis1 Proceed to analysis analysis2 Determine the micelle concentration from the slope of the linear portion of the plot using the Poisson quenching model. analysis1->analysis2 analysis3 Calculate the aggregation number (Nagg) using the formula: Nagg = ([Surfactant] - CMC) / [Micelle] analysis2->analysis3

Caption: Workflow for determining micelle aggregation number using fluorescence quenching.

Static Light Scattering (SLS)

SLS measures the time-averaged intensity of scattered light from a solution containing micelles. The intensity of the scattered light is proportional to the molar mass of the scattering particles, allowing for the determination of the micelle's molecular weight and, consequently, its aggregation number.

Experimental Workflow:

cluster_prep Sample Preparation & Refractometry cluster_measurement Light Scattering Measurement cluster_analysis Data Analysis prep1 Prepare a series of Brij 35 solutions at different concentrations above the CMC in a filtered, dust-free solvent. prep2 Measure the refractive index increment (dn/dc) of the Brij 35 solution with respect to the solvent using a differential refractometer. prep1->prep2 measure1 Place each sample in the light scattering instrument and equilibrate to the desired temperature. prep2->measure1 Proceed to measurement measure2 Measure the intensity of scattered light at a specific angle (typically 90°) for each concentration. measure1->measure2 analysis1 Construct a Debye plot of Kc/Rθ versus concentration, where K is an optical constant and Rθ is the Rayleigh ratio. measure2->analysis1 Proceed to analysis analysis2 Perform a linear fit to the data and extrapolate to zero concentration to obtain the reciprocal of the weight-average molar mass (1/Mw) of the micelles from the intercept. analysis1->analysis2 analysis3 Calculate the aggregation number (Nagg) by dividing the molar mass of the micelle by the molar mass of a single Brij 35 monomer. analysis2->analysis3

Caption: Workflow for determining micelle aggregation number using static light scattering.

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique that provides detailed information about the size, shape, and internal structure of micelles in solution. By analyzing the scattering pattern of neutrons from the sample, one can determine the aggregation number and other structural parameters.

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement SANS Measurement cluster_analysis Data Analysis prep1 Prepare solutions of Brij 35 in a deuterated solvent (e.g., D₂O) at various concentrations. prep2 Transfer the samples into quartz cells suitable for SANS measurements. prep1->prep2 measure1 Place the sample in the SANS instrument and expose it to a monochromatic neutron beam. prep2->measure1 Proceed to measurement measure2 Measure the scattered neutron intensity as a function of the scattering vector, Q. measure1->measure2 analysis1 Correct the raw scattering data for background and solvent scattering. measure2->analysis1 Proceed to analysis analysis2 Fit the scattering data to a suitable model for micellar form factor and structure factor. analysis1->analysis2 analysis3 Extract the aggregation number and other structural parameters (e.g., core radius, shell thickness) from the model fit. analysis2->analysis3

Caption: Workflow for determining micelle aggregation number using SANS.

Factors Influencing Brij 35 Micellization

The formation and properties of Brij 35 micelles are governed by a delicate balance of hydrophobic and hydrophilic interactions. Several factors can influence this equilibrium and, consequently, the aggregation number.

cluster_process Micellization Process cluster_factors Influencing Factors cluster_effects Effects on Aggregation Number (Nagg) monomers Brij 35 Monomers micelle Brij 35 Micelle monomers->micelle [Surfactant] > CMC micelle->monomers Dilution nagg Aggregation Number (Nagg) micelle->nagg temp Temperature temp->nagg conc Concentration conc->nagg additives Additives (e.g., salts, co-solvents) additives->nagg

Caption: Factors influencing the aggregation number of Brij 35 micelles.

An increase in temperature generally leads to a larger aggregation number for non-ionic surfactants like Brij 35, as it can enhance the hydrophobicity of the ethylene (B1197577) oxide chains.[3] Similarly, higher surfactant concentrations above the CMC can also promote the formation of larger micelles.[3] The presence of additives such as salts can alter the solvent quality and ionic strength, thereby affecting the hydrophilic-lipophilic balance and influencing the micelle size.

References

Methodological & Application

Protocol for Membrane Protein Extraction Using Brij 35

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are integral to a multitude of cellular processes, including signal transduction, molecular transport, and cell adhesion. Their critical roles make them primary targets for drug development. However, the hydrophobic nature of these proteins presents significant challenges for their extraction and purification from the lipid bilayer. Detergents are essential reagents for solubilizing membrane proteins, and the choice of detergent is critical for maintaining the protein's structural integrity and biological activity.

Brij 35 is a non-ionic polyoxyethylene detergent that is widely used for the gentle solubilization of membrane proteins. Its utility stems from its ability to disrupt lipid-lipid and lipid-protein interactions without denaturing the protein of interest. This application note provides a detailed protocol for the extraction of membrane proteins from mammalian cells using Brij 35 and offers a comparison with other commonly used detergents.

Properties of Brij 35 and Other Common Detergents

The selection of an appropriate detergent is paramount for successful membrane protein extraction. The table below summarizes the key properties of Brij 35 alongside other commonly used detergents, allowing for an informed selection based on the specific requirements of the protein and downstream applications.[1]

DetergentTypeMolecular Weight (Da)Critical Micelle Concentration (CMC) in H₂OAggregation Number
Brij 35 Non-ionic~12250.09 mM24-40
Triton X-100 Non-ionic~6250.24 mM140
CHAPS Zwitterionic614.98 mM10
SDS Anionic288.48.2 mM62

Experimental Protocols

This section outlines a detailed protocol for the extraction of membrane proteins from cultured mammalian cells using Brij 35.

Materials and Reagents
  • Cell Culture: Adherent or suspension mammalian cells

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold

  • Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (w/v) Brij 35

    • Protease inhibitor cocktail (e.g., cOmplete™, Mini, EDTA-free)

  • Dounce homogenizer or sonicator

  • Microcentrifuge

  • Protein assay reagent (e.g., BCA or Bradford)

Protocol for Membrane Protein Extraction from Mammalian Cells

This protocol is optimized for a starting cell pellet of approximately 1 x 10⁷ cells. Adjust volumes accordingly for different cell numbers.

  • Cell Harvesting:

    • For adherent cells, wash with ice-cold PBS, then detach using a cell scraper in a minimal volume of ice-cold PBS.

    • For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash.

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer containing freshly added protease inhibitors.

    • Incubate the cell suspension on ice for 30 minutes with gentle agitation to facilitate lysis.

  • Homogenization:

    • To ensure complete lysis and release of membrane proteins, homogenize the lysate.

    • Using a Dounce homogenizer: Perform 20-30 strokes with a tight-fitting pestle on ice.

    • Using a sonicator: Sonicate the lysate on ice using short pulses (e.g., 3-4 cycles of 10 seconds on, 30 seconds off) to avoid overheating and protein denaturation.

  • Clarification of Lysate:

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet nuclei, unbroken cells, and other cellular debris.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins and cytosolic components.

  • Isolation of Membrane Fraction (Optional but Recommended):

    • For enrichment of membrane proteins, perform ultracentrifugation of the supernatant from the previous step at 100,000 x g for 1 hour at 4°C.

    • The resulting supernatant will contain the cytosolic proteins, while the pellet will contain the membrane fraction.

    • Carefully aspirate the supernatant and resuspend the membrane pellet in a suitable buffer containing 0.1-1% Brij 35 for downstream applications.

  • Protein Quantification:

    • Determine the protein concentration of the solubilized membrane protein fraction using a standard protein assay (e.g., BCA or Bradford).

Quantitative Data Presentation

The efficiency of membrane protein extraction can vary significantly depending on the detergent used. The following table provides a comparative summary of protein yield obtained from mammalian cells using different detergents.

DetergentCell TypeProtein Yield (µg/10⁶ cells)Reference
Brij 35 HEK293~150Adapted from[2]
Triton X-100 HeLa~200[3]
CHAPS Jurkat~120[3]
Commercial Kit HeLa~250[3]

Note: Protein yields are approximate and can vary depending on the cell line, cell density, and specific experimental conditions.

Mandatory Visualizations

Experimental Workflow for Membrane Protein Extraction

The following diagram illustrates the key steps in the membrane protein extraction protocol.

experimental_workflow start Start: Cultured Mammalian Cells harvest Cell Harvesting & Washing start->harvest lysis Cell Lysis with Brij 35 Buffer harvest->lysis homogenize Homogenization (Dounce or Sonication) lysis->homogenize clarify Clarification by Centrifugation (14,000 x g) homogenize->clarify supernatant Collect Supernatant (Solubilized Proteins) clarify->supernatant ultracentrifuge Ultracentrifugation (100,000 x g, Optional) supernatant->ultracentrifuge membrane_pellet Isolate Membrane Pellet ultracentrifuge->membrane_pellet downstream Downstream Applications (e.g., Western Blot, IP) membrane_pellet->downstream

Caption: Workflow for membrane protein extraction.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a well-characterized membrane protein that plays a crucial role in cell signaling. Its extraction is a common requirement for studying its function and for drug development. The following diagram depicts a simplified EGFR signaling cascade.[4][5][6][7][8]

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (inactive) EGF->EGFR Binds EGFR_active EGFR (active dimer) EGFR->EGFR_active Dimerization & Autophosphorylation Grb2 Grb2 EGFR_active->Grb2 Recruits PI3K PI3K EGFR_active->PI3K Activates Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Transcription Regulates

Caption: Simplified EGFR signaling pathway.

Conclusion

This application note provides a comprehensive protocol for the extraction of membrane proteins from mammalian cells using the non-ionic detergent Brij 35. The choice of detergent is a critical parameter that must be optimized for each specific membrane protein and intended downstream application. By providing detailed methodologies and comparative data, this guide aims to assist researchers in successfully isolating membrane proteins for further investigation. The provided diagrams offer a clear visual representation of the experimental workflow and a relevant signaling pathway to aid in understanding the broader context of membrane protein research.

References

Application Notes and Protocols for Mammalian Cell Lysis Using PEG 23 Lauryl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient lysis of mammalian cells is a critical first step for the extraction and analysis of intracellular proteins and the study of cellular signaling pathways. The choice of detergent is paramount to ensure effective solubilization of cellular membranes while preserving the structural integrity and biological activity of the target proteins. PEG 23 lauryl ether, also known as Brij® L23, is a non-ionic detergent widely utilized for its mild yet effective cell lysis properties. Its uncharged hydrophilic head group and hydrophobic tail allow for the disruption of lipid-lipid and protein-lipid interactions without denaturing proteins, making it an ideal choice for applications requiring the maintenance of protein function, such as enzyme activity assays and co-immunoprecipitation.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the lysis of mammalian cells for protein extraction and subsequent analysis.

Data Presentation

The selection of a lysis buffer detergent is often a balance between solubilization efficiency and the preservation of protein structure and function. The following tables provide a comparative overview of this compound with other commonly used non-ionic detergents. It is important to note that absolute protein yield can vary depending on the cell type, cell density, and specific experimental conditions.

Table 1: General Properties of Common Non-Ionic Detergents

DetergentChemical NameTypical Working ConcentrationKey Characteristics
This compound (Brij® L23) Polyoxyethylene (23) lauryl ether0.1 - 1.0% (v/v)Mild, non-denaturing; suitable for solubilizing membrane proteins while preserving their function.
Triton™ X-100 t-Octylphenoxypolyethoxyethanol0.1 - 1.0% (v/v)Strong solubilizing agent, widely used for membrane protein extraction; can sometimes affect protein-protein interactions.[1][4]
NP-40 (Nonidet P-40 substitute) Nonylphenoxypolyethoxylethanol0.1 - 1.0% (v/v)Similar to Triton™ X-100, effective for isolating cytoplasmic proteins.[1]

Table 2: Qualitative Comparison of Detergent Efficiency for Protein Solubilization

DetergentRelative Solubilization EfficiencyCompatibility with Immunoprecipitation (IP)Notes
This compound (Brij® L23) Moderate to HighGoodMay be less effective than DDM or Triton X-100 for solubilizing certain highly hydrophobic membrane proteins.[5]
Triton™ X-100 HighGoodConsidered a more efficient solubilizer for many membrane proteins compared to some Brij detergents.[4][5]
NP-40 (Nonidet P-40 substitute) HighGoodOften used interchangeably with Triton X-100 for general cell lysis and IP.

Experimental Protocols

The following are detailed protocols for the lysis of adherent and suspension mammalian cells using a this compound-based lysis buffer.

Preparation of Lysis Buffer

1X this compound Lysis Buffer (100 mL)

ComponentStock ConcentrationFinal ConcentrationVolume to Add
Tris-HCl, pH 7.41 M50 mM5 mL
NaCl5 M150 mM3 mL
EDTA0.5 M1 mM200 µL
This compound10% (v/v)1% (v/v)10 mL
Protease Inhibitor Cocktail100X1X1 mL
Nuclease (optional)10 mg/mL25-50 µg/mL25-50 µL
Deionized Water--to 100 mL

Note: Prepare the lysis buffer fresh before use and keep it on ice. Protease inhibitors are essential to prevent protein degradation. The addition of a nuclease can reduce viscosity caused by the release of DNA.

Protocol 1: Lysis of Adherent Mammalian Cells

This protocol is suitable for cells grown in monolayer culture (e.g., in 10 cm dishes).

  • Cell Culture: Grow cells to 80-90% confluency.

  • Washing: Aspirate the culture medium. Wash the cell monolayer once with 5-10 mL of ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Aspirate the PBS completely. Add 0.5-1.0 mL of ice-cold 1X this compound Lysis Buffer directly to the plate.

  • Scraping: Using a cell scraper, gently scrape the cells off the surface of the dish in the presence of the lysis buffer.

  • Incubation: Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the protein lysate at -80°C for long-term use or proceed immediately with downstream applications.

Protocol 2: Lysis of Suspension Mammalian Cells

This protocol is suitable for cells grown in suspension culture.

  • Cell Collection: Transfer the cell suspension to a conical centrifuge tube.

  • Pelleting: Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

  • Washing: Discard the supernatant. Resuspend the cell pellet in 5-10 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.

  • Lysis: Discard the supernatant. Resuspend the cell pellet in 1X this compound Lysis Buffer. Use approximately 100 µL of lysis buffer per 1-2 million cells.

  • Incubation: Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collection: Transfer the supernatant to a new pre-chilled tube.

  • Storage: Store the lysate at -80°C or use immediately.

Visualizations

Experimental Workflow for Mammalian Cell Lysis

G cluster_0 Cell Preparation cluster_1 Cell Lysis cluster_2 Lysate Processing cluster_3 Downstream Applications Harvest Harvest Cells Wash Wash with ice-cold PBS Harvest->Wash AddBuffer Add Lysis Buffer with This compound Wash->AddBuffer Incubate Incubate on ice AddBuffer->Incubate Centrifuge Centrifuge to pellet debris Incubate->Centrifuge Collect Collect supernatant (protein lysate) Centrifuge->Collect Analysis Protein Quantification Immunoprecipitation Western Blotting Collect->Analysis EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds and activates Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response

References

Application of PEG 23 Lauryl Ether in Western Blotting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples.[1][2][3] The success of this method relies on the careful optimization of each step, from sample preparation to antibody incubation and detection.[1][2][3][4] Detergents play a critical role throughout the Western blotting workflow, primarily in cell lysis, protein solubilization, and the reduction of non-specific antibody binding.[5][6][7] While non-ionic detergents like Tween-20 and Triton X-100 are commonly used, PEG 23 lauryl ether (also known as Brij L23) presents a viable alternative with distinct physicochemical properties that may offer advantages in specific applications.[8]

This compound is a non-ionic surfactant known for its use in protein solubilization and membrane protein isolation.[9] Its properties as a wetting agent and emulsifier make it a candidate for use in various buffers within the Western blotting protocol.[8][10][11] This document provides detailed application notes and protocols for the potential use of this compound in Western blotting, with a focus on leveraging its characteristics to enhance protein detection.

Physicochemical Properties of this compound (Brij L23)

Understanding the properties of this compound is crucial for its effective application. A comparison with the commonly used non-ionic detergent, Tween-20, is provided below.

PropertyThis compound (Brij L23)Tween-20 (Polysorbate 20)Reference
Molecular Weight ~1198 g/mol ~1228 g/mol
Type Non-ionicNon-ionic
Critical Micelle Concentration (CMC) 91 µMVaries (approx. 60 µM)[12]
Hydrophile-Lipophile Balance (HLB) 16.916.7
Form Liquid/Waxy SolidViscous Liquid
Primary Use in Biochemistry Protein solubilization, membrane protein isolation, cell permeabilization.[9]Reducing non-specific binding in immunoassays.

Application Notes

This compound can potentially be incorporated into several stages of the Western blotting protocol:

  • Cell Lysis: As a non-ionic detergent, this compound can be used in lysis buffers to solubilize cytoplasmic and membrane-bound proteins.[5][6] Its efficacy will depend on the specific protein of interest and the cellular compartment in which it resides. For robust lysis, particularly of nuclear or tightly bound membrane proteins, it may be used in conjunction with other detergents like SDS, similar to the composition of a RIPA buffer.[5][13]

  • Wash Buffers: Similar to Tween-20, this compound can be added to wash buffers (e.g., TBS-T or PBS-T) to reduce background signal by minimizing non-specific antibody binding to the membrane.[1] The optimal concentration may need to be determined empirically but is expected to be in a similar range to that of Tween-20.

  • Antibody Incubation Buffers: Including this compound in the primary and secondary antibody dilution buffers can help to ensure that the antibodies remain in solution and are evenly distributed across the membrane, potentially leading to more uniform signal detection.

Disclaimer: The following protocols are suggested starting points based on the properties of this compound as a non-ionic detergent. As there is limited specific literature on its use in Western blotting, optimization of concentrations and incubation times is highly recommended for each specific application.

Experimental Protocols

Protocol 1: Cell Lysis using a this compound-Based Buffer

This protocol is suitable for the extraction of cytoplasmic and some membrane-bound proteins.

Materials:

  • This compound Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (v/v) this compound

    • Protease and phosphatase inhibitor cocktail (added fresh)

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold this compound Lysis Buffer to the dish (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells off the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein extract) to a fresh, pre-chilled tube.

  • Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).

  • The protein extract is now ready for SDS-PAGE or can be stored at -80°C.

Protocol 2: Western Blotting using this compound in Wash and Antibody Buffers

This protocol outlines the steps for immunodetection following protein transfer to a membrane.

Materials:

  • Blotting membrane with transferred proteins (PVDF or nitrocellulose)

  • Tris-Buffered Saline with this compound (TBS-PL):

    • 20 mM Tris, pH 7.5

    • 150 mM NaCl

    • 0.1% (v/v) this compound

  • Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBS-PL

  • Primary antibody diluted in Blocking Buffer

  • HRP-conjugated secondary antibody diluted in Blocking Buffer

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Blocking: Following protein transfer, wash the membrane briefly with TBS-PL. Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[4][14]

  • Primary Antibody Incubation: Discard the blocking buffer and add the diluted primary antibody solution. Incubate overnight at 4°C with gentle agitation.[4][14]

  • Washing: Decant the primary antibody solution. Wash the membrane three times for 10 minutes each with TBS-PL at room temperature with gentle agitation.[4]

  • Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody solution and incubate for 1 hour at room temperature with gentle agitation.[1][14]

  • Final Washes: Discard the secondary antibody solution. Wash the membrane three times for 10 minutes each with TBS-PL at room temperature with gentle agitation.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.[1]

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.[14]

Visualizations

Western Blotting Experimental Workflow

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_lysis Cell Lysis with This compound Buffer protein_quantification Protein Quantification cell_lysis->protein_quantification sample_prep Sample Preparation (with Laemmli buffer) protein_quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Washing (TBS-PL) primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Washing (TBS-PL) secondary_ab->wash2 detection ECL Detection wash2->detection

Caption: A generalized workflow for a Western blotting experiment.

Logical Relationships in Buffer Preparation

Buffer_Preparation cluster_stock Stock Solutions cluster_working Working Buffers tris Tris Base lysis_buffer Lysis Buffer tris->lysis_buffer tbs_pl Wash Buffer (TBS-PL) tris->tbs_pl nacl NaCl nacl->lysis_buffer nacl->tbs_pl peg23 This compound (10% Stock) peg23->lysis_buffer peg23->tbs_pl blocking_agent Non-fat Milk or BSA blocking_buffer Blocking Buffer blocking_agent->blocking_buffer tbs_pl->blocking_buffer antibody_buffer Antibody Dilution Buffer blocking_buffer->antibody_buffer

Caption: Key components for preparing Western blotting buffers.

Example Signaling Pathway: MAPK/ERK Pathway

The MAPK/ERK pathway is a frequently studied signaling cascade in cancer research and drug development, often analyzed by Western blotting to assess the phosphorylation status of key proteins like MEK and ERK.[15][16][17][18]

ERK_Signaling_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk grb2 GRB2 rtk->grb2 P sos SOS grb2->sos ras Ras sos->ras GTP raf Raf (MAPKKK) ras->raf mek MEK1/2 (MAPKK) raf->mek P erk ERK1/2 (MAPK) mek->erk P transcription_factors Transcription Factors (e.g., c-Myc, Elk-1) erk->transcription_factors P cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response

Caption: Simplified diagram of the MAPK/ERK signaling cascade.

References

Application Note: Brij 35 as a Surfactant in HPLC Mobile Phase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brij 35, a non-ionic polyoxyethylene surfactant, is an effective mobile phase additive in a mode of High-Performance Liquid Chromatography (HPLC) known as Micellar Liquid Chromatography (MLC).[1][2] Chemically known as polyoxyethylene (23) lauryl ether, it offers several advantages over traditional hydro-organic mobile phases and other surfactants.[3][4] Notably, Brij 35 lacks a UV-absorbing chromophore, making it compatible with UV detection, a drawback for some other non-ionic surfactants.[1] Furthermore, its use can significantly reduce or eliminate the need for organic solvents, positioning it as a component in "green" chromatography methods.[5][6][7]

This application note provides a detailed overview of the principles, applications, and protocols for using Brij 35 in HPLC mobile phases for the separation of various analytes, including positional isomers and pharmaceutical compounds.[1][5]

Principle of Operation

In MLC, surfactants are added to the mobile phase at a concentration above their critical micelle concentration (CMC). For Brij 35, the CMC is approximately 0.09 mM.[3][8] Above this concentration, Brij 35 monomers self-assemble into micelles, creating a two-phase system: the aqueous bulk solvent and the hydrophobic micellar cores.

The separation mechanism involves a three-way equilibrium of the analyte:

  • Partitioning into the hydrophobic core of the Brij 35 micelles in the mobile phase.

  • Adsorbing onto the stationary phase (e.g., C18), which is dynamically modified by the adsorption of Brij 35 monomers.[7]

  • Remaining free in the bulk aqueous mobile phase.

The adsorption of non-ionic Brij 35 onto the reversed-phase stationary phase increases the polarity of the column surface.[4][5] This modification, combined with the analyte's affinity for the micelles, alters retention times and selectivity, enabling unique separations not easily achieved with conventional methods.

Mechanism Analyte Partitioning in Brij 35 Micellar Liquid Chromatography cluster_MobilePhase Aqueous Mobile Phase cluster_StationaryPhase C18 Stationary Phase Analyte_Free Free Analyte Micelle Brij 35 Micelle Hydrophobic Core Analyte_Free->Micelle Partition into Micelle Stationary Stationary Phase (C18 + Adsorbed Brij 35) Analyte_Free->Stationary Adsorption / Desorption

Caption: Analyte partitioning in Brij 35 Micellar Liquid Chromatography.

Applications and Protocols

Brij 35 has been successfully employed for the separation of various classes of compounds.

MLC with Brij 35 is particularly effective for separating structurally similar compounds like positional isomers (e.g., parabens, nitroanilines, nitrophenols).[1] The unique selectivity arises from the combined interactions with the modified stationary phase and the micellar cores.

Quantitative Data Summary: Isomer Separation

ParameterCondition 1: General Isomers[1]Condition 2: Parabens[2]
Analytes Parabens, Nitroanilines, NitrophenolsParabens
Column Chromolith C-18 SpeedRODXTerra RP 18 (3.9 × 150 mm, 5 µm)
Mobile Phase 0.5% (w/v) Brij 35 with Propanol (B110389) (9:1 ratio)1.5% (w/v) Brij 35 with Propanol
pH 3 (adjusted with phosphoric acid)Not specified
Flow Rate 1.0 - 2.0 mL/minNot specified
Detection UV at 254 nm (Parabens), 320 nm (Nitroanilines)Not specified
Key Finding Successful baseline separation of various isomers.[1]Brij 35 provided better separation compared to SDS.[1]

Protocol: Separation of Paraben Isomers

  • Mobile Phase Preparation:

    • Prepare a 1.5% (w/v) aqueous solution of Brij 35 by dissolving 15 g of Brij 35 in 1 L of Millipore water.

    • Combine the Brij 35 solution with propanol in a 90:10 (v/v) ratio. For example, mix 900 mL of the Brij 35 solution with 100 mL of propanol.

    • Adjust the pH to 3.0 using dilute phosphoric acid.

    • Filter the mobile phase through a 0.45 µm filter before use.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient (e.g., 25 °C).

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Dissolve paraben standards or samples in the mobile phase to a final concentration of approximately 10-100 µg/mL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Acquire and analyze the chromatogram.

Brij 35 is well-suited for analyzing basic compounds like β-blockers and tricyclic antidepressants.[7] Anionic surfactants like Sodium Dodecyl Sulfate (SDS) can cause strong retention of positively charged basic compounds, often requiring high concentrations of organic modifiers.[5] In contrast, the neutral Brij 35-modified stationary phase reduces this strong interaction, allowing for elution with purely aqueous or low-organic-content mobile phases.[5][7]

For complex separations, a mixture of Brij 35 and an anionic surfactant like SDS can be used.[5][9] This approach combines the favorable characteristics of each surfactant to fine-tune selectivity and achieve resolution for a wider range of analytes, especially for mixtures containing compounds of diverse polarity.[5][9] These mixed-micellar mobile phases can often be used without any organic solvent.[6]

Quantitative Data Summary: Mixed-Micellar System for β-Blockers[9]

ParameterValue
Analytes β-blockers
Column C18
Mobile Phase 0.02 M Brij 35 mixed with varying concentrations of SDS (e.g., 0.02 M to 0.15 M)
Organic Modifier None
Key Finding The mixed system provided good resolution and adequate analysis time for β-blockers of diverse polarity.[5][9]

Protocol: Analysis of β-Blockers using a Mixed-Micellar Mobile Phase

  • Mobile Phase Preparation:

    • Prepare a 0.02 M Brij 35 stock solution.

    • Prepare a 0.15 M SDS stock solution.

    • Create the working mobile phase by mixing the stock solutions. A good starting point is a mixture containing 0.02 M Brij-35 and 0.08 M SDS.

    • Filter the mobile phase through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Dissolve standards or samples in the mobile phase.

  • Procedure:

    • Follow the general HPLC workflow, ensuring system equilibration before injection.

General Experimental Workflow

The following diagram illustrates a typical workflow for developing an HPLC method using a Brij 35-containing mobile phase.

References

Application Notes and Protocols for Solubilization of Inclusion Bodies with PEG 23 Lauryl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the solubilization of recombinant protein inclusion bodies using the non-ionic detergent Polyethylene (B3416737) Glycol (23) Lauryl Ether (PEG 23 Lauryl Ether), also known as Brij® L23. This method presents a mild solubilization alternative to harsh denaturants like urea (B33335) and guanidine (B92328) hydrochloride, aiming to preserve native-like secondary structures of the target protein, which can lead to higher refolding yields.[1][2][3][4]

Introduction

High-level expression of recombinant proteins in bacterial systems like E. coli often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies.[1][5][6] To obtain biologically active protein, these inclusion bodies must be solubilized and the protein correctly refolded. While strong denaturants are effective in solubilizing these aggregates, they often lead to complete denaturation of the protein, making subsequent refolding a significant challenge.[7]

Mild solubilization techniques aim to dissolve inclusion bodies while preserving existing secondary protein structures, which has been correlated with an increase in the final yield of correctly folded protein.[1][2][4] Non-ionic detergents, such as this compound, are valuable tools in this approach. They are known to disrupt hydrophobic interactions that hold the protein aggregates together, without causing complete denaturation.

Principle and Mechanism of Action

This compound is a non-ionic surfactant composed of a hydrophilic polyethylene glycol head and a hydrophobic lauryl (dodecyl) tail. The proposed mechanism for its action in solubilizing inclusion bodies involves the interaction of its hydrophobic tail with the exposed hydrophobic patches on the aggregated proteins. This interaction disrupts the protein-protein hydrophobic associations within the inclusion body, leading to the release of individual protein molecules. The hydrophilic head of the detergent then surrounds the solubilized protein, preventing re-aggregation and maintaining its solubility in the aqueous buffer.

Mechanism of Inclusion Body Solubilization by this compound cluster_0 Inclusion Body cluster_1 Solubilization with this compound cluster_2 Solubilized Protein IB_Protein1 Aggregated Protein IB_Protein2 Aggregated Protein Detergent Hydrophilic Head (PEG) Hydrophobic Tail (Lauryl) IB_Protein3 Aggregated Protein IB_Protein4 Aggregated Protein Sol_Protein Solubilized Protein Detergent->Sol_Protein Disruption of hydrophobic interactions Micelle

Mechanism of Detergent Solubilization

Quantitative Data Summary

While extensive quantitative data for this compound in inclusion body solubilization is not widely published in comparative studies, the principle of using non-ionic detergents in combination with low concentrations of denaturants has shown significant success. The following table summarizes representative data for such "mild solubilization" approaches.

Solubilization Agent(s)Target ProteinSolubilization Efficiency (%)Final Protein Recovery/ActivityReference
0.05-1% Detergent + 0.5-1 M UreaRecombinant Streptokinase~100%High post-solubilization purity and up to 360% increase in biological activity compared to 4M urea alone.[8]
20% Trifluoroethanol + 20% n-propanol + 2 M Urea, pH 12.5Human Growth HormoneHigh~50% overall yield of bioactive protein.[9]
Alkaline pH (12.5) + 2 M UreaHuman Growth HormoneHighOver 40% of the inclusion body protein refolded to bioactive form.[4]
6 M n-butanol + 2 M UreaEnhanced Green Fluorescent Protein (EGFP)-45% yield of solubilized protein with 22% purity.[10]
Freeze-thaw in 2 M UreaEnhanced Green Fluorescent Protein (EGFP)-66% yield of solubilized protein with 9% purity.[10]

Note: The optimal concentration of this compound and the necessity of co-solubilizing agents like low-concentration urea should be determined empirically for each target protein.

Experimental Protocols

The following protocols provide a general framework for the isolation and solubilization of inclusion bodies using this compound. Optimization of specific parameters such as detergent concentration, incubation time, and temperature is recommended for each specific protein.

Isolation and Washing of Inclusion Bodies

This protocol is adapted from standard procedures for inclusion body purification.[11][12][13]

Materials:

  • Cell paste from recombinant protein expression

  • Lysis Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0

  • Wash Buffer A: Lysis Buffer with 1% (v/v) Triton X-100

  • Wash Buffer B: Lysis Buffer

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitor cocktail

Procedure:

  • Resuspend the cell paste in ice-cold Lysis Buffer (e.g., 5-10 mL per gram of wet cell paste).

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating.

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15-20 minutes to reduce the viscosity of the lysate.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant. Resuspend the pellet in Wash Buffer A and vortex thoroughly.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C.

  • Discard the supernatant. Resuspend the pellet in Wash Buffer B and vortex thoroughly.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C.

  • Repeat steps 8 and 9 for a total of two washes with Wash Buffer B.

  • The resulting pellet contains the purified inclusion bodies.

Solubilization of Inclusion Bodies with this compound

Materials:

  • Purified inclusion body pellet

  • Solubilization Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • This compound (Brij® L23) stock solution (e.g., 10% w/v)

  • (Optional) Urea

Procedure:

  • Resuspend the washed inclusion body pellet in Solubilization Buffer.

  • Add this compound to the desired final concentration. A starting range of 0.1% to 1.0% (w/v) is recommended for initial optimization.

  • (Optional) If solubilization with the detergent alone is inefficient, add a low concentration of urea (e.g., 0.5 M to 2 M) to the Solubilization Buffer.

  • Incubate the suspension with gentle agitation (e.g., on a rocker or shaker) at room temperature or 4°C for 1 to 4 hours. The optimal time and temperature should be determined empirically.

  • Centrifuge the suspension at high speed (e.g., >20,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.

  • Carefully collect the supernatant containing the solubilized protein.

  • Determine the protein concentration in the supernatant using a compatible protein assay (e.g., BCA assay).

  • Analyze the solubilized protein by SDS-PAGE to assess purity and solubilization efficiency.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for inclusion body processing and the logical relationship of key steps.

start Start: Recombinant E. coli Cell Pellet lysis Cell Lysis (Sonication/Lysozyme/DNase I) start->lysis centrifugation1 Centrifugation (Pellet Inclusion Bodies) lysis->centrifugation1 wash1 Wash with Detergent Buffer (e.g., Triton X-100) centrifugation1->wash1 centrifugation2 Centrifugation wash1->centrifugation2 wash2 Wash with Buffer (no detergent) centrifugation2->wash2 centrifugation3 Centrifugation wash2->centrifugation3 solubilization Solubilization with This compound centrifugation3->solubilization centrifugation4 High-Speed Centrifugation solubilization->centrifugation4 supernatant Collect Supernatant (Solubilized Protein) centrifugation4->supernatant refolding Protein Refolding supernatant->refolding

Inclusion Body Solubilization Workflow

Troubleshooting

ProblemPossible CauseSuggestion
Low Solubilization Yield Insufficient detergent concentration.Increase the concentration of this compound in increments (e.g., up to 2%).
Inadequate incubation time or temperature.Increase the incubation time and/or try solubilization at room temperature instead of 4°C.
Highly resilient inclusion bodies.Add a low concentration of urea (0.5-2 M) to the solubilization buffer.
Protein Precipitation after Solubilization Removal of detergent.Maintain a low concentration of this compound during initial refolding steps.
Incorrect buffer conditions (pH, ionic strength).Optimize the buffer composition for the target protein's stability.
Co-purification of Contaminants Incomplete washing of inclusion bodies.Perform additional wash steps with and without a mild detergent like Triton X-100.

Conclusion

The use of this compound offers a promising mild solubilization strategy for the recovery of recombinant proteins from inclusion bodies. By avoiding harsh denaturants, this method can improve the efficiency of the subsequent refolding process, ultimately leading to a higher yield of bioactive protein. As with any protein purification procedure, empirical optimization of the protocol for each specific target protein is crucial for achieving the best results.

References

Application Notes and Protocols: Utilizing Brij 35 in Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization and preparation of protein samples is a critical first step for successful mass spectrometry (MS) analysis. This document provides detailed application notes and protocols regarding the use of Brij 35, a non-ionic detergent, in workflows for mass spectrometry. While Brij 35 is an effective solubilizing agent, it is not directly compatible with mass spectrometry and requires removal prior to analysis. These notes offer guidance on its application and the necessary steps for its removal to ensure high-quality MS data.

Introduction to Brij 35

Brij 35, also known as Polyoxyethylene (23) lauryl ether, is a non-ionic surfactant widely used in biochemical applications for the solubilization and extraction of proteins, particularly membrane proteins.[1] Its utility lies in its ability to disrupt cell membranes and dissolve hydrophobic proteins while often preserving protein structure and function. However, the very properties that make it an effective detergent also cause significant interference in mass spectrometry analyses, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).[2][3] Therefore, its use in a proteomics workflow necessitates a dedicated removal step.

Properties of Brij 35

Understanding the physicochemical properties of Brij 35 is essential for its effective use and subsequent removal.

PropertyValueReference(s)
Full Name Polyoxyethylene (23) lauryl ether[4]
Molecular Formula C₁₂H₂₅(OCH₂CH₂)₂₃OH[1]
Average Molecular Weight ~1225 g/mol [4]
Critical Micelle Concentration (CMC) 0.05 - 0.1 mM (90 µM)[1][4]
Aggregation Number 20 - 40[4]
Cloud Point >100°C[1]
Appearance White waxy solid[4]

The Challenge: Brij 35 Incompatibility with Mass Spectrometry

The presence of detergents like Brij 35 in a sample destined for mass spectrometry can severely compromise the quality of the data. The primary issues include:

  • Ion Suppression: During electrospray ionization, detergent molecules, which are typically present in high concentrations, compete with peptides for ionization. This leads to a significant reduction in the signal intensity of the peptides of interest, a phenomenon known as ion suppression.[2][3]

  • Interference with Chromatography: Non-ionic detergents can interfere with the reversed-phase liquid chromatography (RPLC) separation that precedes mass analysis. This can lead to poor peak shape, altered retention times, and a loss of resolution.[2]

  • Contamination of the Mass Spectrometer: Detergents can accumulate within the mass spectrometer's ion source and transfer optics, leading to persistent background noise and requiring extensive cleaning.[5]

  • Formation of Detergent Clusters: Detergents can form adducts and clusters that dominate the mass spectrum, obscuring the signals from peptides.[2]

Due to these detrimental effects, it is imperative to remove Brij 35 from protein or peptide samples before they are introduced into the mass spectrometer.

Experimental Protocols

Here we provide protocols for protein extraction using Brij 35 and subsequent detergent removal.

Protocol for Protein Extraction from Cultured Cells using Brij 35

This protocol describes a general method for creating a total cell lysate.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (v/v) Brij 35, protease and phosphatase inhibitor cocktails.

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer (e.g., 500 µL for a 10 cm dish).

  • Using a cell scraper, scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • The protein extract is now ready for downstream processing, including detergent removal and digestion.

Protocol for Brij 35 Removal using Detergent Removal Spin Columns

This protocol is suitable for the efficient removal of Brij 35 from protein or peptide samples using commercially available affinity-based spin columns. These columns contain a resin that binds detergents.[6][7][8]

Materials:

  • Detergent Removal Spin Column (e.g., Pierce Detergent Removal Spin Columns)

  • Sample Buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Microcentrifuge

Procedure:

  • Equilibrate the spin column by removing the storage buffer and washing the resin three times with the desired sample buffer (pH 5-10), according to the manufacturer's instructions.[6]

  • Add the protein or peptide sample containing Brij 35 to the equilibrated resin in the spin column.

  • Incubate the sample with the resin for the time specified by the manufacturer (typically a few minutes) to allow for detergent binding.

  • Place the spin column into a collection tube and centrifuge to elute the detergent-depleted sample.

  • The flow-through contains the protein or peptide sample with >95% of the Brij 35 removed and is now compatible with downstream applications like trypsin digestion and mass spectrometry.[8]

Protocol for In-Solution Trypsin Digestion

This protocol is for the enzymatic digestion of proteins into peptides suitable for mass spectrometry analysis. This should be performed after the removal of Brij 35.

Materials:

  • Detergent-free protein sample

  • 1 M Dithiothreitol (DTT)

  • 55 mM Iodoacetamide (IAA)

  • MS-grade Trypsin

  • 50 mM Ammonium Bicarbonate (NH₄HCO₃)

  • Formic Acid

Procedure:

  • Reduction: To the protein sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 45 minutes to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Digestion: Add MS-grade trypsin to the sample at a protein-to-enzyme ratio of 20:1 to 50:1 (w/w). Incubate overnight (12-16 hours) at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 0.5-1% (v/v).

  • The resulting peptide mixture can be desalted using C18 spin tips or columns before LC-MS/MS analysis.

Data Presentation and Comparison

While Brij 35 is an effective solubilizing agent, its incompatibility with MS necessitates a cleanup step that can lead to sample loss. In contrast, MS-compatible surfactants are designed to be easily removed or to not interfere with analysis. The table below summarizes the typical performance of workflows using Brij 35 (with removal) versus an MS-compatible surfactant like RapiGest SF.

ParameterBrij 35 + Detergent RemovalMS-Compatible Surfactant (e.g., RapiGest SF)Reference(s)
Protein Solubilization High, effective for many proteins including membrane proteins.High, comparable to or sometimes better than traditional detergents for specific applications.[9][10][11]
Detergent Removal Efficiency >95% with specialized columns.Not always required; acid-labile surfactants are degraded and removed by acidification and centrifugation.[8][11]
Peptide/Protein Recovery after Cleanup Can be variable, with some sample loss expected.Generally high as no separate cleanup device is needed.[7]
MS Data Quality Good, provided detergent removal is thorough.Excellent, designed for optimal MS performance.[11]
Number of Identified Proteins Dependent on initial extraction efficiency and recovery after cleanup.Often higher due to improved digestion efficiency and no sample loss during a separate cleanup.[11][12]
Workflow Complexity Higher, requires an additional, dedicated detergent removal step.Lower, cleanup is integrated into the digestion protocol.[11]

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows.

Brij35_Workflow start Protein Sample (e.g., Cell Pellet) lysis Lysis with Brij 35 Buffer start->lysis centrifuge1 Centrifugation lysis->centrifuge1 supernatant Collect Supernatant (Protein Extract) centrifuge1->supernatant removal Detergent Removal (Spin Column) supernatant->removal digestion In-Solution Digestion (Trypsin) removal->digestion desalt Desalting (C18) digestion->desalt ms LC-MS/MS Analysis desalt->ms

Caption: Workflow for MS sample preparation using Brij 35 with a dedicated detergent removal step.

MS_Compatible_Workflow start Protein Sample (e.g., Cell Pellet) lysis Lysis with MS-Compatible Surfactant (e.g., RapiGest) start->lysis digestion In-Solution Digestion (Trypsin) lysis->digestion acidify Acidification (e.g., TFA) to Degrade Surfactant digestion->acidify centrifuge2 Centrifugation to Remove Byproducts acidify->centrifuge2 desalt Desalting (C18) centrifuge2->desalt ms LC-MS/MS Analysis desalt->ms

Caption: A streamlined workflow using an acid-labile MS-compatible surfactant.

Conclusion and Recommendations

Brij 35 is a powerful tool for protein solubilization, particularly for challenging samples like membrane proteins. However, its use in mass spectrometry-based proteomics is contingent on its thorough removal from the sample. The protocols provided here offer a framework for leveraging the solubilizing power of Brij 35 while mitigating its negative effects on MS analysis.

For high-throughput applications or when sample loss is a critical concern, the use of mass spectrometry-compatible surfactants is highly recommended. These reagents offer a more streamlined workflow and can lead to a greater number of protein identifications. The choice between using a traditional detergent like Brij 35 followed by a cleanup step, versus using an MS-compatible surfactant, will depend on the specific requirements of the experiment, including the nature of the protein sample, the available equipment, and the desired throughput.

References

Application Notes and Protocols: Brij 35 in Cell-Free Protein Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free protein expression (CFPE) systems have emerged as a powerful platform for the rapid synthesis and screening of proteins, circumventing the complexities and limitations of in-vivo expression. A critical aspect of successful cell-free synthesis, particularly for challenging targets like membrane proteins, is the choice of detergents to maintain protein solubility and native conformation. Brij 35, a non-ionic detergent, has demonstrated significant advantages in this context, often leading to higher yields and improved solubility of expressed proteins compared to other commonly used detergents.

Non-ionic detergents like Brij 35 are characterized by their uncharged, hydrophilic headgroups, which allow them to disrupt lipid-lipid and lipid-protein interactions without denaturing the protein by breaking protein-protein interactions.[1] This mild nature is crucial for preserving the structural and functional integrity of newly synthesized proteins, especially membrane proteins which are notoriously difficult to express in soluble form.[2][3]

These application notes provide a comprehensive overview of the use of Brij 35 in cell-free protein expression systems, including comparative data, detailed experimental protocols, and visual workflows to guide researchers in optimizing their protein synthesis experiments.

Advantages of Brij 35 in Cell-Free Systems

Brij 35 has been shown to be particularly effective in cell-free systems for the expression of membrane proteins, including G-protein coupled receptors (GPCRs).[2] Studies have demonstrated that Brij 35 can significantly enhance the yield and solubility of these challenging proteins. In some cases, Brij 35 has been reported to yield 4-5 times more protein than other detergents.[2] The choice of detergent is critical, as those commonly used in cell-based production may not be optimal for cell-free systems, potentially interfering with the transcriptional or translational machinery.[2]

Key advantages of using Brij 35 include:

  • Enhanced Solubility: Brij 35 effectively solubilizes newly synthesized membrane proteins, preventing aggregation and leading to a higher proportion of soluble, functional protein.[2][4] In some instances, up to 93% of the produced protein is soluble when Brij 35 is included in the reaction.[2]

  • Increased Protein Yield: The presence of Brij 35 in the cell-free reaction mixture has been shown to significantly increase the total yield of expressed proteins, particularly for membrane proteins.[2]

  • Mild, Non-Denaturing Properties: As a non-ionic detergent, Brij 35 preserves the native structure and function of the expressed proteins, which is crucial for downstream applications such as structural studies and functional assays.[1][3]

  • Superior Performance Compared to Other Detergents: In direct comparisons, Brij 35 has outperformed other commonly used detergents like Dodecylmaltoside (DDM) in cell-free systems for the expression of eukaryotic membrane proteins.[4]

Data Presentation: Brij 35 Performance in Cell-Free Expression

The following tables summarize quantitative data from studies comparing the effectiveness of Brij 35 with other detergents in cell-free protein expression systems.

Table 1: Comparison of Detergent Performance on Eukaryotic Membrane Protein Expression in a Cell-Free System

DetergentNumber of Targets Expressed (out of 61)Success RateReference
Brij 35 2948%[4]
DDM15~25%[4]

Table 2: Comparison of Brij 35 and DDM for Plant Membrane Protein Expression in Cell-Free vs. Cell-Based Systems

SystemDetergentExpression RateReference
Cell-Free Brij 35 39% [4]
Cell-FreeDDM21%[4]
Cell-BasedBrij 3518%[4]
Cell-BasedDDM24%[4]

Table 3: Solubility and Yield of G-Protein Coupled Receptors (GPCRs) with Brij 35 in a Commercial E. coli Cell-Free System

GPCR TargetSolubility with Brij 35Maximum Yield (mg/10 ml reaction)Reference
13 unique GPCRsUp to ~93%Milligram quantities[2]
Specific GPCR data not detailed in the source

Note: The yields were calculated from smaller batches and it was noted that up to 1 mg/ml of protein could be produced, with potential losses during purification.[2]

Experimental Protocols

The following protocols are compiled from methodologies described in the cited literature for using Brij 35 in cell-free protein expression systems.

Protocol 1: General Cell-Free Protein Expression with Brij 35 for Membrane Proteins

This protocol is a generalized procedure based on common practices for expressing membrane proteins in an E. coli extract-based cell-free system.

Materials:

  • E. coli S30 extract

  • Reaction Mix (containing amino acids, NTPs, salts, and an energy source)

  • Plasmid DNA encoding the target protein with a T7 promoter

  • T7 RNA Polymerase

  • Brij 35 stock solution (e.g., 10% w/v)

  • Nuclease-free water

Procedure:

  • Reaction Assembly: On ice, combine the following components in a microcentrifuge tube. The final volume can be scaled as needed.

ComponentStock ConcentrationFinal ConcentrationVolume for 50 µL reaction
E. coli S30 Extract-20-30% (v/v)10-15 µL
Reaction Mix2X1X25 µL
Plasmid DNA100-500 ng/µL5-10 nM1-5 µL
T7 RNA Polymerase1-2 U/µL-1 µL
Brij 3510% (w/v)0.05% - 0.2% (w/v) 0.25 - 1 µL
Nuclease-free water--to 50 µL
  • Incubation: Gently mix the reaction and incubate at 30-37°C for 2-4 hours. For some systems, longer incubation times (up to 16 hours) at lower temperatures (e.g., 18-25°C) may improve protein folding.

  • Analysis of Total Expression: Take a small aliquot (e.g., 5 µL) of the total reaction mixture for analysis by SDS-PAGE and Western blot to confirm protein expression.

  • Solubility Analysis:

    • Centrifuge the remaining reaction mixture at a high speed (e.g., 15,000 x g) for 15-30 minutes at 4°C to pellet insoluble material.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Resuspend the pellet in the same volume of buffer.

    • Analyze both the soluble and insoluble fractions by SDS-PAGE and Western blot to determine the solubility of the expressed protein.

Protocol 2: High-Throughput Screening of Eukaryotic Membrane Proteins using Brij 35 in a Microdialysis Cell-Free System

This protocol is adapted from a high-throughput screening workflow.[4]

Materials:

  • Microdialysis devices (e.g., in a 96-well format)

  • E. coli S30 extract

  • Reaction Mix (RM)

  • Feeding Mix (FM)

  • Plasmid DNA for target proteins

  • Brij 35 stock solution

  • 96-well deep-block plates

Procedure:

  • Preparation of Mixes with Brij 35:

    • Prepare the Reaction Mix (RM) and Feeding Mix (FM) according to your standard cell-free system protocol.

    • Add Brij 35 to both the RM and FM to a final concentration of 0.2% (w/v) .[4]

  • Reaction Setup in Microdialysis Devices:

    • Pipette the Reaction Mix containing the plasmid DNA, E. coli extract, and Brij 35 into the microdialysis devices.

    • Place the microdialysis devices into a 96-well deep-block plate containing the Feeding Mix with Brij 35.

  • Incubation: Incubate the plate with gentle shaking at the optimal temperature for your cell-free system (e.g., 30°C) for 16-24 hours.

  • Sample Analysis:

    • After incubation, retrieve the reactions from the microdialysis devices.

    • Analyze the total reaction and soluble fractions by immunoblotting to assess protein expression and solubility.[4]

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of Brij 35 in cell-free protein expression.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Cell-Free Reaction cluster_analysis Analysis DNA Plasmid DNA Incubation Incubation (e.g., 30-37°C, 2-4h) DNA->Incubation Extract E. coli S30 Extract Extract->Incubation Mix Reaction Mix Mix->Incubation Brij35 Brij 35 Solution Brij35->Incubation Total Total Expression (SDS-PAGE, Western) Incubation->Total Centrifugation Centrifugation Incubation->Centrifugation Soluble Soluble Fraction Centrifugation->Soluble Insoluble Insoluble Pellet Centrifugation->Insoluble

Caption: General workflow for cell-free protein expression using Brij 35.

Signaling_Pathway cluster_transcription Transcription cluster_translation Translation DNA DNA Template (T7 Promoter) T7_Polymerase T7 RNA Polymerase mRNA mRNA T7_Polymerase->mRNA NTPs Ribosome Ribosome mRNA->Ribosome Amino Acids, Energy Nascent_Chain Nascent Polypeptide Chain Ribosome->Nascent_Chain Brij35_Micelle Brij 35 Micelle Nascent_Chain->Brij35_Micelle Co-translational Solubilization Soluble_Protein Soluble Membrane Protein Brij35_Micelle->Soluble_Protein

Caption: Role of Brij 35 in co-translational solubilization of membrane proteins.

Logical_Relationship CFPE Cell-Free Protein Expression Membrane_Protein Membrane Protein Synthesis CFPE->Membrane_Protein Solubilization Solubilization Challenge Membrane_Protein->Solubilization Aggregation Protein Aggregation Solubilization->Aggregation Brij35 Addition of Brij 35 Solubilization->Brij35 Increased_Solubility Increased Solubility Brij35->Increased_Solubility Higher_Yield Higher Functional Yield Increased_Solubility->Higher_Yield

Caption: Logical flow of Brij 35 application to overcome challenges in membrane protein expression.

Conclusion

Brij 35 has proven to be a highly effective non-ionic detergent for enhancing the yield and solubility of proteins, particularly membrane proteins, in cell-free expression systems. Its mild nature helps to preserve the native conformation and function of the synthesized proteins, making it an invaluable tool for researchers in structural biology, functional proteomics, and drug development. The provided data, protocols, and diagrams offer a comprehensive guide for the successful implementation of Brij 35 in your cell-free protein synthesis workflows. As with any biological system, optimization of detergent concentration and other reaction conditions for each specific target protein is recommended to achieve the best results.

References

Application Notes and Protocols for Cell Permeabilization Using Laureth-23

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell permeabilization is a critical technique in cell biology and drug development that enables the introduction of otherwise impermeable molecules into the cell. This process involves the transient or permanent disruption of the cell membrane, granting access to the intracellular environment for various applications, including intracellular staining, protein function studies, and drug delivery.[1][2] Detergents are commonly employed as permeabilizing agents due to their ability to interact with and disrupt the lipid bilayer of the cell membrane.[1][3]

Laureth-23, a non-ionic surfactant, is a polyoxyether of lauryl alcohol.[4][5] While extensively used in the cosmetics industry as an emulsifier and solubilizing agent, its application in cell permeabilization is not well-documented.[4][5][6] However, its surfactant properties suggest potential utility in this area. These application notes provide a generalized protocol that can be adapted and optimized for the use of Laureth-23 in cell permeabilization.

Mechanism of Action

Non-ionic detergents like Laureth-23 possess a hydrophilic head and a hydrophobic tail. This amphipathic nature allows them to integrate into the cell membrane's lipid bilayer. At a sufficient concentration, known as the critical micelle concentration (CMC), these detergent molecules form micelles, which can extract lipid molecules and create pores in the membrane, thereby permeabilizing the cell.[1] The size of the pores and the extent of permeabilization can be controlled by factors such as detergent concentration, incubation time, and temperature.[7]

Quantitative Data Summary

DetergentChemical NatureTypical Working ConcentrationKey Characteristics
Saponin Glycoside0.1% - 0.5%Forms pores by interacting with cholesterol; reversible; does not permeabilize the nuclear membrane.[2][3]
Triton X-100 Non-ionic0.1% - 0.5%Solubilizes both lipids and proteins; permeabilizes all membranes, including the nuclear membrane; can be harsh on cells.[2][3]
Tween-20 Non-ionic0.05% - 0.5%Milder than Triton X-100; creates pores without completely dissolving the membrane.[3][7]
Laureth-23 Non-ionicTo be determined (start with 0.1% - 1.0%)Hypothesized to be a mild to moderate permeabilizing agent based on its surfactant properties.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific cell type and application.

Protocol 1: Permeabilization for Intracellular Staining (e.g., Flow Cytometry)

This protocol describes the permeabilization of cells in suspension for subsequent intracellular antibody staining and analysis by flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (Laureth-23 in PBS)

  • Wash Buffer (e.g., PBS with 2% Fetal Bovine Serum)

  • Primary and secondary antibodies

  • Cell sample

Procedure:

  • Cell Preparation: Harvest cells and wash twice with cold PBS.

  • Fixation (Optional but Recommended): Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature. This step cross-links proteins and preserves cell morphology.[8][9]

  • Washing: Wash the fixed cells twice with Wash Buffer.

  • Permeabilization: Resuspend the cell pellet in Permeabilization Buffer containing the optimized concentration of Laureth-23. Incubate for 10-15 minutes at room temperature.

  • Staining: Wash the permeabilized cells twice with Wash Buffer. Proceed with your standard intracellular staining protocol by adding primary and, if necessary, secondary antibodies.

  • Analysis: Resuspend the final cell pellet in an appropriate buffer for analysis by flow cytometry.

Protocol 2: Cytotoxicity Assay for Optimizing Laureth-23 Concentration

It is crucial to determine the optimal concentration of Laureth-23 that effectively permeabilizes the cells without causing excessive cytotoxicity. A Neutral Red Uptake assay is a common method for assessing cell viability.[10]

Materials:

  • Cell culture medium

  • Laureth-23 stock solution

  • 96-well cell culture plates

  • Neutral Red solution

  • Destain solution (e.g., 50% ethanol, 1% acetic acid)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of Laureth-23 in cell culture medium. Remove the old medium from the wells and add the different concentrations of Laureth-23. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for the desired permeabilization time (e.g., 10, 15, 20 minutes).

  • Neutral Red Staining: Remove the Laureth-23 containing medium and add Neutral Red solution to each well. Incubate for 2-3 hours.

  • Destaining: Wash the cells with PBS and then add the destain solution to each well to extract the dye.

  • Measurement: Measure the absorbance at a wavelength of 540 nm using a plate reader. The amount of absorbed dye is proportional to the number of viable cells.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_stain_analyze Staining & Analysis Harvest Harvest Cells Wash1 Wash with PBS Harvest->Wash1 Fixation Fixation (e.g., 4% PFA) Wash1->Fixation Wash2 Wash Fixation->Wash2 Permeabilization Permeabilization (Laureth-23) Wash2->Permeabilization Staining Intracellular Staining Permeabilization->Staining Wash3 Wash Staining->Wash3 Analysis Analysis (e.g., Flow Cytometry) Wash3->Analysis

Caption: General workflow for cell permeabilization and intracellular staining.

Hypothetical Signaling Pathway for Investigation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor (Inactive) Kinase2->TranscriptionFactor Phosphorylation TF_active Transcription Factor (Active) TranscriptionFactor->TF_active Translocation Gene Target Gene TF_active->Gene Gene Expression

Caption: A generic kinase signaling cascade accessible for study after cell permeabilization.

References

Troubleshooting & Optimization

Technical Support Center: Brij 35 Removal from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing the non-ionic detergent Brij 35 from protein samples.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove Brij 35 from my protein sample?

A1: While Brij 35 is effective for solubilizing and stabilizing proteins, particularly membrane proteins, its presence can interfere with downstream applications such as mass spectrometry, ELISA, isoelectric focusing, and certain chromatographic techniques.[1][2] Therefore, its removal is often a critical step to ensure the accuracy and reliability of experimental results.

Q2: What are the common methods to remove Brij 35?

A2: The most common methods for removing Brij 35 include:

  • Detergent Removal Resins: These resins specifically bind and remove detergent molecules from the solution.[1][3][4][5][6]

  • Dialysis: This method separates molecules based on size by allowing the smaller detergent monomers to pass through a semi-permeable membrane while retaining the larger protein.[2][7][8]

  • Gel Filtration Chromatography (Size-Exclusion Chromatography): Similar to dialysis, this technique separates molecules based on their size, with larger proteins eluting before the smaller detergent monomers.[2][9][10][11]

  • Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on their surface hydrophobicity and can be used to separate proteins from detergents.[12][13][14]

Q3: How do I choose the best method for my experiment?

A3: The choice of method depends on several factors, including the properties of your protein, the concentration of Brij 35, the required final purity of your sample, and the downstream application. Detergent removal resins are often fast and efficient, while dialysis is a gentler method suitable for sensitive proteins. Gel filtration is effective for buffer exchange simultaneously with detergent removal. HIC can be integrated as a purification step.

Q4: What is the Critical Micelle Concentration (CMC) of Brij 35, and why is it important?

A4: The Critical Micelle Concentration (CMC) of Brij 35 is approximately 0.09 mM.[1] Above this concentration, detergent molecules aggregate to form micelles. For methods like dialysis and gel filtration, the detergent concentration should ideally be below the CMC to ensure it exists as monomers, which are small enough to be effectively removed.[1][2]

Troubleshooting Guides

Problem 1: Low Protein Recovery After Brij 35 Removal
Possible Cause: Solution:
Protein Precipitation: The removal of the detergent that was keeping a hydrophobic protein soluble can lead to its aggregation and precipitation.[15][16][17] Add a low concentration of a different, more easily removable detergent to the dialysis buffer or collection buffer. Consider using a stabilizing agent like glycerol (B35011) (5-10%) in your buffer.[16] Perform the removal process at 4°C to increase protein stability.[15]
Nonspecific Binding: Your protein may be binding to the detergent removal resin, dialysis membrane, or chromatography column. Pre-treat the membrane or resin according to the manufacturer's instructions to block non-specific binding sites. Include a low concentration of a non-ionic detergent in your buffers if compatible with your downstream application.[17]
Incorrect Method Parameters: The chosen parameters for your removal method may not be optimal for your specific protein. For dialysis, ensure the Molecular Weight Cut-Off (MWCO) of the membrane is appropriate (generally 3-5 times smaller than your protein's molecular weight).[18][19] For gel filtration, select a resin with a suitable fractionation range for your protein. For HIC, optimize the salt concentration and elution gradient.
Problem 2: Incomplete Brij 35 Removal
Possible Cause: Solution:
High Initial Detergent Concentration: If the initial concentration of Brij 35 is significantly above its CMC, it will primarily exist as large micelles that are difficult to remove by dialysis or gel filtration.[1][2] Dilute your sample to bring the Brij 35 concentration below the CMC before attempting removal by these methods. Alternatively, use a detergent removal resin which is effective even at high detergent concentrations.[1]
Insufficient Removal Time/Steps: The duration of dialysis or the number of buffer exchanges may be insufficient. For dialysis, perform at least three buffer changes of a volume at least 100 times that of your sample, with one change being overnight.[8] For detergent removal resins, ensure you are using the recommended resin-to-sample ratio and incubation time.[3][4]
Formation of Mixed Micelles: If other lipids or hydrophobic molecules are present in your sample, they may form mixed micelles with Brij 35, altering their size and removal characteristics. Consider a pre-purification step to remove these interfering substances.
Problem 3: Protein Denaturation or Loss of Activity
Possible Cause: Solution:
Harsh Removal Conditions: Some removal methods or buffer conditions can be harsh on sensitive proteins. Dialysis is generally considered a gentler method. Ensure all buffers are at the optimal pH and ionic strength for your protein's stability.[15]
Exposure to Hydrophobic Surfaces: The hydrophobic surfaces of resins or membranes can sometimes cause denaturation. Including a small amount of a stabilizing agent or a compatible non-ionic detergent in your buffers can help mitigate this.
Temperature Fluctuations: Maintain a constant, cool temperature (e.g., 4°C) throughout the removal process to preserve protein structure and function.[15][16]

Quantitative Data Summary

The following table summarizes the typical performance of different Brij 35 removal methods. Please note that actual results may vary depending on the specific protein, buffer composition, and experimental conditions.

MethodBrij 35 Removal Efficiency (%)Protein Recovery (%)Speed
Detergent Removal Resin >95%[1][5][6]>90%[1][3][4]Fast (< 15 minutes)[5][6]
Dialysis Variable, dependent on protocolGenerally high, but protein precipitation can be an issue[7]Slow (hours to days)[2][7]
Gel Filtration Chromatography High, if detergent is monomericHigh, but sample dilution occursModerate
Hydrophobic Interaction Chromatography HighHigh, dependent on optimizationModerate

Experimental Protocols

Method 1: Detergent Removal Resin (Spin Column Format)

This protocol is a general guideline for using commercially available detergent removal spin columns. Always refer to the manufacturer's specific instructions.

Materials:

  • Detergent Removal Spin Column (e.g., Pierce Detergent Removal Spin Columns)[3][4]

  • Protein sample containing Brij 35

  • Wash/Equilibration Buffer (compatible with your protein and downstream application, pH 4-10)[4]

  • Collection tubes

  • Variable-speed centrifuge

Protocol:

  • Column Preparation:

    • Remove the bottom closure of the spin column and loosen the cap.

    • Place the column in a collection tube.

    • Centrifuge according to the manufacturer's instructions to remove the storage buffer.[3][4]

  • Equilibration:

    • Add the appropriate volume of Wash/Equilibration Buffer to the column.

    • Centrifuge and discard the flow-through. Repeat this step two more times.[3][4]

  • Sample Loading and Incubation:

    • Place the column in a new collection tube.

    • Slowly apply your protein sample to the top of the resin bed.

    • Incubate at room temperature for 2 minutes to allow the resin to bind the detergent.[3][4]

  • Sample Collection:

    • Centrifuge the column to collect your detergent-depleted protein sample in the collection tube.[3][4]

Method 2: Dialysis

This protocol provides a general procedure for removing Brij 35 using dialysis tubing.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5-5 kDa for most proteins)[20][21]

  • Protein sample containing Brij 35

  • Dialysis Buffer (large volume, compatible with your protein)

  • Stir plate and stir bar

  • Beaker or container for the dialysis buffer

Protocol:

  • Prepare Dialysis Membrane:

    • Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions. This usually involves soaking in water or buffer.

  • Load Sample:

    • Secure one end of the tubing with a clip.

    • Pipette your protein sample into the tubing, leaving some space at the top.

    • Secure the other end with a second clip, ensuring no leaks.

  • Dialysis:

    • Place the sealed dialysis tubing into a beaker containing a large volume of cold (4°C) Dialysis Buffer (at least 100 times the sample volume).

    • Place the beaker on a stir plate and stir gently.

    • Dialyze for 2-4 hours.[8]

  • Buffer Exchange:

    • Change the Dialysis Buffer.

    • Continue to dialyze for another 2-4 hours or overnight at 4°C for more complete removal.[8] A total of three buffer changes is recommended.

  • Sample Recovery:

    • Carefully remove the dialysis tubing from the buffer.

    • Open one end and pipette out your protein sample.

Method 3: Gel Filtration Chromatography

This protocol outlines the general steps for Brij 35 removal using a pre-packed desalting column.

Materials:

  • Gel filtration/desalting column with an appropriate size-exclusion limit (e.g., 7 kDa MWCO)[22]

  • Protein sample containing Brij 35

  • Equilibration Buffer (the buffer you want your protein to be in post-removal)

  • Chromatography system or centrifuge (for spin columns)

Protocol:

  • Column Equilibration:

    • Remove the column's storage solution.

    • Equilibrate the column with 3-5 column volumes of Equilibration Buffer.

  • Sample Application:

    • Apply your protein sample to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-15% of the column bed volume for desalting).

  • Elution:

    • Begin eluting with the Equilibration Buffer.

    • The protein will elute in the void volume of the column, while the smaller Brij 35 monomers will be retained in the porous beads and elute later.

  • Fraction Collection:

    • Collect fractions and monitor the protein elution using UV absorbance at 280 nm.

    • Pool the fractions containing your protein of interest.

Method 4: Hydrophobic Interaction Chromatography (HIC)

This is a more advanced technique that can be used for both purification and detergent removal. The protocol requires optimization for each specific protein.

Materials:

  • HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose)

  • Binding Buffer: High salt concentration (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in a suitable buffer like 50 mM sodium phosphate, pH 7.0)[23][24]

  • Elution Buffer: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0, without ammonium sulfate)[23][24]

  • Chromatography system

Protocol:

  • Sample Preparation:

    • Adjust the salt concentration of your protein sample to match the Binding Buffer. This can be done by adding a concentrated salt solution.

  • Column Equilibration:

    • Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.

  • Sample Loading:

    • Load the salt-adjusted protein sample onto the column.

  • Wash:

    • Wash the column with Binding Buffer to remove any unbound material.

  • Elution:

    • Elute the bound protein by applying a decreasing salt gradient (from Binding Buffer to Elution Buffer).

    • Proteins will elute in order of increasing hydrophobicity. Brij 35, being hydrophobic, will interact with the column, and the elution conditions can be optimized to separate it from the protein of interest.

  • Fraction Collection:

    • Collect fractions and analyze for your protein of interest and the presence of Brij 35.

Visualizations

experimental_workflow_detergent_removal_resin start Start: Protein Sample with Brij 35 prep_column Prepare Spin Column: Remove storage buffer start->prep_column equilibrate Equilibrate Column: Wash with buffer (3x) prep_column->equilibrate load_sample Load Sample & Incubate: 2 minutes at RT equilibrate->load_sample centrifuge Centrifuge to Collect Sample load_sample->centrifuge end End: Detergent-Free Protein Sample centrifuge->end experimental_workflow_dialysis start Start: Protein Sample with Brij 35 prep_membrane Prepare Dialysis Membrane start->prep_membrane load_sample Load Sample into Tubing/Cassette prep_membrane->load_sample dialyze1 Dialyze in Buffer 1 (2-4 hours at 4°C) load_sample->dialyze1 buffer_exchange Change Dialysis Buffer dialyze1->buffer_exchange dialyze2 Dialyze in Buffer 2 (Overnight at 4°C) buffer_exchange->dialyze2 recover_sample Recover Protein Sample dialyze2->recover_sample end End: Detergent-Free Protein Sample recover_sample->end experimental_workflow_gel_filtration start Start: Protein Sample with Brij 35 equilibrate_column Equilibrate Gel Filtration Column start->equilibrate_column load_sample Load Protein Sample equilibrate_column->load_sample elute Elute with Buffer load_sample->elute collect_fractions Collect Fractions elute->collect_fractions pool_fractions Pool Protein-Containing Fractions collect_fractions->pool_fractions end End: Detergent-Free Protein Sample pool_fractions->end

References

PEG 23 lauryl ether interference in Bradford protein assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from PEG 23 lauryl ether in the Bradford protein assay.

Troubleshooting Guides

Issue: Inaccurate or Inconsistent Readings in the Presence of this compound

Users often report either artificially high or low protein concentration readings, or poor reproducibility when their samples contain the non-ionic detergent this compound (also known as Brij® L23 or Laureth-23).

Root Cause Analysis:

The interference of this compound in the Bradford assay can be attributed to several factors:

  • Detergent-Dye Interaction: The detergent can interact with the Coomassie Brilliant Blue G-250 dye, affecting its equilibrium between different forms (cationic, neutral, and anionic) and leading to a change in absorbance even in the absence of protein.

  • Micelle Formation: Above its critical micelle concentration (CMC), this compound forms micelles that can encapsulate the dye and/or the protein, hindering the proper protein-dye binding necessary for accurate quantification.

  • Alteration of pH: The presence of detergents can sometimes alter the local pH of the assay solution, which is critical for the dye-binding mechanism.

The following diagram illustrates the potential interference mechanism:

cluster_assay Bradford Assay Components cluster_interference Interference by this compound cluster_outcome Assay Outcome Protein Protein Accurate Accurate Reading (Blue Complex) Protein->Accurate Binds Dye Coomassie Dye (Red Form) Dye->Accurate Binds Assay_Buffer Acidic Buffer Assay_Buffer->Accurate PEG23 This compound Micelle Micelle Formation PEG23->Micelle Inaccurate Inaccurate Reading PEG23->Inaccurate Interacts with Dye Micelle->Inaccurate Encapsulates Dye/Protein

Diagram 1: Interference of this compound in Bradford Assay.

Troubleshooting Solutions:

Here are three recommended methods to mitigate the interference from this compound:

  • Sample Dilution: This is the simplest approach. If the protein concentration is high enough, diluting the sample can lower the detergent concentration to a level that no longer interferes with the assay.

  • Protein Precipitation: This method removes the interfering detergent by precipitating the protein out of the solution. The protein pellet is then redissolved in a compatible buffer for analysis. Acetone (B3395972) or Trichloroacetic Acid (TCA) precipitation are common methods.

  • Modified Bradford Assay (Ratio Method): This method involves measuring the absorbance at two wavelengths (595 nm and 450 nm). The ratio of these absorbances is linearly proportional to the protein concentration and can significantly reduce the interference from detergents.[1][2]

The following workflow outlines the decision-making process for troubleshooting:

Start Inaccurate Reading with This compound Dilute Dilute Sample Start->Dilute Modified Modified Bradford Assay (595/450 nm Ratio) Start->Modified Precipitate Protein Precipitation (Acetone or TCA) Dilute->Precipitate If protein concentration is low Assay Perform Bradford Assay Dilute->Assay If protein concentration is high Precipitate->Assay Result Accurate Result Modified->Result Assay->Result

Diagram 2: Troubleshooting Workflow for Detergent Interference.

FAQs

Q1: What is the maximum concentration of this compound (Brij® L23) compatible with the standard Bradford assay?

A1: The maximum compatible concentration of Brij® L23 (Brij® 35) is generally around 0.125%.[3] However, it is always recommended to perform a buffer blank and a standard curve in the same buffer as the samples to check for interference at your specific concentration.

Q2: Can I use a standard Bradford assay kit that claims to be "detergent compatible"?

A2: Yes, several commercially available kits are formulated to be compatible with higher concentrations of detergents. These kits often contain proprietary reagents that minimize the interference. Always check the manufacturer's instructions for the list of compatible detergents and their maximum allowable concentrations.

Q3: Will protein precipitation affect the accuracy of my protein quantification?

A3: Protein precipitation can lead to some protein loss, which may affect the final quantification. However, for samples with significant detergent interference, the removal of the interfering substance often results in a more accurate and reliable measurement. It is crucial to be consistent with the precipitation protocol across all samples and standards for the most accurate results.

Q4: Is the modified Bradford assay (ratio method) difficult to perform?

A4: The modified Bradford assay is straightforward. It requires a spectrophotometer capable of measuring absorbance at two wavelengths (595 nm and 450 nm). The calculation simply involves taking the ratio of the two absorbance readings. This method has been shown to improve the linearity and sensitivity of the assay in the presence of detergents.[1][2]

Data Presentation

The following table summarizes the compatibility of various concentrations of Brij® 35 with different Bradford assay formats. The error in protein concentration estimation caused by the presence of the substance was less than or equal to 10%.

DetergentStandard Bradford AssayDetergent Compatible Bradford Assay
Brij®-35 0.031%1%

Data sourced from Thermo Fisher Scientific protein quantitation assay compatibility table.[4]

Experimental Protocols

Protocol 1: Acetone Precipitation of Proteins

This protocol is suitable for removing detergents and concentrating protein samples prior to the Bradford assay.[5][6][7]

Materials:

  • Ice-cold 100% acetone

  • Microcentrifuge tubes

  • Microcentrifuge

  • Buffer for resuspension (e.g., PBS or Tris buffer)

Procedure:

  • Place your protein sample in a microcentrifuge tube.

  • Add four volumes of ice-cold 100% acetone to the protein sample.

  • Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the protein pellet.

  • Allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the protein pellet in a suitable buffer compatible with the Bradford assay.

Protocol 2: Trichloroacetic Acid (TCA) Precipitation of Proteins

TCA precipitation is a more stringent method for removing detergents.[8][9][10]

Materials:

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

  • Ice-cold acetone

  • Microcentrifuge tubes

  • Microcentrifuge

  • Buffer for resuspension (e.g., PBS or Tris buffer)

Procedure:

  • Add an equal volume of ice-cold 20% TCA to your protein sample in a microcentrifuge tube.

  • Vortex and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the pellet by adding 200 µL of ice-cold acetone.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Repeat the acetone wash step once more.

  • Air-dry the pellet for 5-10 minutes.

  • Resuspend the pellet in a buffer compatible with the Bradford assay. Neutralize the pH if necessary with a small amount of Tris base.

Protocol 3: Modified Bradford Assay (Ratio Method)

This protocol enhances the accuracy of the Bradford assay in the presence of detergents.[1][2]

Materials:

  • Bradford reagent

  • Spectrophotometer or microplate reader capable of measuring at 595 nm and 450 nm

  • Protein standards (e.g., BSA)

  • 96-well plate or cuvettes

Procedure:

  • Prepare your protein standards and unknown samples in microcentrifuge tubes or a 96-well plate.

  • Add the Bradford reagent to each standard and sample according to your standard protocol.

  • Incubate for the recommended time (usually 5-10 minutes).

  • Measure the absorbance at both 595 nm and 450 nm.

  • Calculate the ratio of the absorbance at 595 nm to the absorbance at 450 nm (A595/A450) for each standard and sample.

  • Generate a standard curve by plotting the A595/A450 ratio (y-axis) against the known protein concentrations (x-axis).

  • Determine the concentration of your unknown samples using the linear equation from the standard curve.

References

Optimizing Brij 35 concentration to avoid protein denaturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Brij 35 to maintain protein integrity during experimental procedures. Find troubleshooting advice, frequently asked questions, detailed protocols, and supporting data to prevent protein denaturation and aggregation.

Frequently Asked Questions (FAQs)

Q1: What is Brij 35 and why is it used in protein experiments?

A1: Brij 35 is a non-ionic detergent, specifically a polyoxyethylene lauryl ether. It is widely used in biochemical applications to solubilize membrane proteins, lyse cells, and as a surfactant in various analytical techniques like HPLC.[1] Its "mild" nature means it can disrupt lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions, which is crucial for studying protein complexes and maintaining protein function.[1][2]

Q2: What is the Critical Micelle Concentration (CMC) of Brij 35 and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers associate to form micelles. For Brij 35, the CMC is approximately 0.09 mM. This value is a critical parameter in experimental design. Below the CMC, Brij 35 exists as individual molecules (monomers). Above the CMC, it forms micelles. The optimal concentration of Brij 35 often lies near its CMC, as concentrations significantly above the CMC can sometimes lead to decreased enzyme activity or protein denaturation.

Q3: Can Brij 35 cause protein denaturation?

A3: Yes, while generally considered a mild detergent, high concentrations of Brij 35 can lead to protein denaturation. It is crucial to optimize the concentration for your specific protein and application to avoid disrupting its native structure and function.

Q4: How can I remove Brij 35 after my experiment?

A4: Due to its relatively high CMC, Brij 35 can be removed from a sample by methods such as dialysis or size-exclusion chromatography. The efficiency of removal depends on the initial concentration and the properties of the protein-detergent complex.

Q5: Are there alternatives to Brij 35?

A5: Yes, other non-ionic detergents like Triton X-100 and Tween 20 are sometimes used as alternatives.[3] The choice of detergent depends on the specific protein and downstream application. It is often necessary to screen several detergents to find the optimal one for a particular experiment.

Troubleshooting Guides

Problem: Protein Aggregation in the Presence of Brij 35

Possible Cause 1: Suboptimal Brij 35 Concentration

  • Solution: The concentration of Brij 35 may be too low to effectively solubilize the protein or too high, leading to denaturation and subsequent aggregation. Perform a concentration optimization experiment. Start with a concentration near the CMC (around 0.01% w/v) and test a range of concentrations above and below this point. Analyze protein solubility and aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).

Possible Cause 2: Incompatible Buffer Conditions

  • Solution: The pH and ionic strength of your buffer can significantly impact protein stability.[4] Ensure the buffer pH is at least one unit away from your protein's isoelectric point (pI). You can also screen different salt concentrations (e.g., 50-500 mM NaCl) to identify conditions that minimize aggregation.[4][5]

Possible Cause 3: Temperature Instability

  • Solution: Proteins can be sensitive to temperature fluctuations. Maintain a constant and appropriate temperature throughout your experiment. For many proteins, performing lysis and purification steps at 4°C can help to minimize aggregation.[4]

Possible Cause 4: Oxidation

  • Solution: If your protein contains cysteine residues, it may be prone to oxidation-induced aggregation. Consider adding a reducing agent, such as DTT or TCEP, to your buffers.[5]

Problem: Low Yield After Membrane Protein Extraction with Brij 35

Possible Cause 1: Inefficient Solubilization

  • Solution: The Brij 35 concentration may be too low for efficient extraction from the cell membrane. Gradually increase the detergent concentration, for example, in increments of 0.1% (w/v), and monitor the yield of your target protein by Western blot or another quantitative method. Be mindful that excessively high concentrations can lead to denaturation.

Possible Cause 2: Inappropriate Detergent-to-Protein Ratio

  • Solution: The ratio of detergent to total protein is a critical factor. A general starting point is a detergent-to-protein mass ratio of 10:1. You may need to optimize this ratio for your specific membrane protein.

Possible Cause 3: Insufficient Incubation Time or Agitation

  • Solution: Ensure adequate incubation time (e.g., 30-60 minutes) with gentle agitation to allow for complete solubilization of the membrane proteins.

Data Presentation

Table 1: Effect of Brij 35 Concentration on the Activity of Matrix Metalloproteinases (MMPs)

Brij 35 Concentration (% w/v)Brij 35 Concentration (mM)Relative Enzyme Activity (%)
00100
0.0010.008~110
0.01 0.08 (near CMC) ~120 (Optimal)
0.050.42~105
0.10.83~80
1.08.34<10 (Denaturation observed)
3.025.01~0 (Complete Denaturation)

This table summarizes data on the effect of Brij 35 on the catalytic activity of MMPs. The optimal activity is observed near the CMC of Brij 35. At concentrations significantly above the CMC, a decrease in activity and denaturation are observed.

Table 2: Solubility and Yield of G-Protein Coupled Receptors (GPCRs) in the Presence of Brij 35 [6]

GPCR% Solubility without Brij 35% Solubility with Brij 35Yield with Brij 35 (mg/10 mL reaction)
hOR17-210~10%91 ± 2%4.5
hTAAR5~10%90 ± 1%4.5
hVN1R1~10%88 ± 0.1%0.4
mOR103-1~10%90 ± 4%4.5

This table presents data on the significant improvement in solubility and yield of various GPCRs when expressed in a cell-free system supplemented with Brij 35.[6]

Experimental Protocols

Protocol 1: Optimizing Brij 35 Concentration using Circular Dichroism (CD) Spectroscopy

This protocol provides a framework for determining the optimal Brij 35 concentration to maintain the secondary structure of a protein.

1. Protein Preparation:

  • Purify the protein of interest to >95% purity.
  • Dialyze the protein extensively against a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4) to remove any interfering substances.
  • Determine the precise protein concentration using a reliable method (e.g., BCA assay or UV absorbance at 280 nm).

2. Brij 35 Stock Solution:

  • Prepare a concentrated stock solution of high-purity Brij 35 (e.g., 10% w/v) in the same buffer used for the protein.

3. Sample Preparation for CD Analysis:

  • Prepare a series of protein samples with varying concentrations of Brij 35. A typical range to test would be from 0% to 0.5% (w/v) Brij 35.
  • For each concentration, prepare a corresponding buffer blank containing the same concentration of Brij 35.
  • The final protein concentration for CD analysis should be in the range of 0.1-0.2 mg/mL.

4. CD Spectroscopy:

  • Use a calibrated CD spectropolarimeter.
  • Acquire far-UV CD spectra (typically from 190 to 260 nm) for each protein sample and its corresponding buffer blank at a constant temperature (e.g., 25°C).
  • Use a quartz cuvette with a short path length (e.g., 1 mm).

5. Data Analysis:

  • Subtract the spectrum of the buffer blank from the spectrum of the protein sample for each Brij 35 concentration.
  • Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]).
  • Analyze the changes in the CD spectra as a function of Brij 35 concentration. Significant changes in the shape and magnitude of the spectrum, particularly around the characteristic alpha-helix (negative bands at ~222 and ~208 nm) and beta-sheet (negative band around ~218 nm) regions, indicate conformational changes and potential denaturation.
  • The optimal Brij 35 concentration will be the highest concentration that does not induce significant changes in the protein's secondary structure.

Protocol 2: Cell Lysis for Co-Immunoprecipitation (Co-IP) using a Brij 35-based Buffer

This protocol is adapted for using a Brij 35-containing lysis buffer for Co-IP experiments to preserve protein-protein interactions.

1. Lysis Buffer Preparation:

  • Prepare a lysis buffer containing: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and the optimized concentration of Brij 35 (start with 0.1% w/v and optimize as needed).
  • Immediately before use, add protease and phosphatase inhibitors to the lysis buffer.

2. Cell Lysis:

  • Wash cultured cells with ice-cold PBS.
  • Add the appropriate volume of ice-cold lysis buffer to the cell pellet.
  • Incubate on ice for 30 minutes with occasional gentle vortexing.
  • For adherent cells, scrape the cells off the plate in the presence of the lysis buffer.

3. Lysate Clarification:

  • Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

4. Pre-clearing the Lysate (Optional but Recommended):

  • Add protein A/G beads to the cleared lysate and incubate with gentle rotation for 1 hour at 4°C.
  • Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.[7]

5. Immunoprecipitation:

  • Add the primary antibody specific to the protein of interest to the pre-cleared lysate.
  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
  • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

6. Washing and Elution:

  • Pellet the beads and wash them 3-5 times with wash buffer (lysis buffer with a lower concentration of Brij 35, e.g., 0.05% w/v).
  • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

Mandatory Visualizations

Experimental_Workflow cluster_lysis Cell Lysis cluster_clarification Lysate Clarification cluster_downstream Downstream Application start Cell Pellet lysis Add Brij 35 Lysis Buffer start->lysis incubate Incubate on Ice lysis->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant (Cleared Lysate) centrifuge->supernatant application Protein Assay / Purification / Co-IP supernatant->application Troubleshooting_Protein_Aggregation cluster_causes Potential Causes & Solutions problem Protein Aggregation Observed conc Suboptimal Brij 35 Concentration? problem->conc buffer Incompatible Buffer (pH, Ionic Strength)? problem->buffer temp Temperature Instability? problem->temp sol_conc Optimize Concentration (Titration) conc->sol_conc sol_buffer Optimize Buffer Conditions (pH screen, Salt screen) buffer->sol_buffer sol_temp Maintain Constant Low Temperature (4°C) temp->sol_temp GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand GPCR GPCR Ligand->GPCR Activation G_Protein G Protein (αβγ) GPCR->G_Protein GDP -> GTP Effector Effector Enzyme G_Protein->Effector α-subunit Second_Messenger Second Messenger Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

References

Brij 35 & Enzyme Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Brij 35 in enzyme kinetics and activity experiments.

Frequently Asked Questions (FAQs)

Q1: What is Brij 35 and why is it used in enzyme assays?

A1: Brij 35 is a non-ionic detergent, specifically a polyoxyethylene lauryl ether.[1][2] It is considered a mild surfactant and is often used in enzyme assays to:

  • Solubilize and stabilize proteins , particularly membrane proteins or enzymes prone to aggregation at low concentrations.[2][3]

  • Prevent non-specific binding of enzymes to reaction vessels.

  • Enhance catalytic activity for some enzymes by interacting with the enzyme itself.[4]

Q2: How does Brij 35 affect enzyme activity?

A2: The effect of Brij 35 is highly dependent on its concentration relative to its Critical Micelle Concentration (CMC), which is approximately 0.09 mM.[2][4]

  • Below or near the CMC (~0.01% or 0.08 mM): Brij 35 monomers can interact with enzymes, often leading to an increase in catalytic activity.[4] This may be due to the stabilization of the enzyme's active conformation.

  • Above the CMC: As the concentration increases, Brij 35 forms micelles. These micelles can inhibit enzymatic activity by sequestering the enzyme or substrate, or by blocking the enzyme's active site.[4] At very high concentrations (e.g., 1-3%), Brij 35 can denature and completely inhibit enzymes.[4]

Q3: What is the optimal concentration of Brij 35 to use in my assay?

A3: The optimal concentration must be determined empirically for each specific enzyme and assay condition. While a concentration of 0.05% is commonly used in some assays, such as for Matrix Metalloproteinases (MMPs), this may not be optimal for all enzymes.[4] Studies have shown that the maximum catalytic activity for several MMPs occurs near the CMC of Brij 35 (~0.01% or ~90 μM).[4] It is recommended to perform a concentration-response curve to find the ideal Brij 35 concentration for your specific experiment.

Q4: Can Brij 35 interfere with my protein quantification assay?

A4: Yes, detergents like Brij 35 can interfere with common protein assays.

  • Dye-based assays (e.g., Bradford): Detergents can cause precipitation and affect the linearity of the assay's response.[5]

  • Copper-based assays (e.g., BCA, Lowry): While less susceptible than dye-based assays to non-ionic detergents, interference can still occur.[5] If you suspect interference, you may need to dilute your sample to reduce the detergent concentration or use a detergent-compatible protein assay.[5]

Troubleshooting Guide

Issue 1: Unexpected Decrease in Enzyme Activity

Possible Cause Troubleshooting Step
Brij 35 concentration is too high (above the CMC). Micelles may be forming and inhibiting the enzyme.[4] Solution: Perform a dose-response experiment with varying Brij 35 concentrations, starting from below the CMC (e.g., 0.001%) to above it (e.g., 0.1%). Identify the concentration that yields maximum activity.
Enzyme denaturation. At very high concentrations (1% or higher), Brij 35 can denature proteins.[4] Solution: Lower the Brij 35 concentration significantly. Check enzyme stability over time in the chosen buffer.
Substrate sequestration. Micelles may be trapping the substrate, making it unavailable to the enzyme.[4] This can manifest as a form of competitive inhibition. Solution: Analyze the kinetics. If inhibition is observed, consider if it is mixed-type, which can occur with Brij 35.[4]

Issue 2: Unexpected Increase in Enzyme Activity or High Background Signal

Possible Cause Troubleshooting Step
Enzyme activation. Brij 35 can act as an activator for some enzymes, such as elastases, by increasing the catalytic turnover rate (kcat) without affecting substrate binding (Km).[6] Solution: This may be a real and desirable effect. Characterize the kinetics to confirm the nature of the activation.
Fluorescence enhancement. Brij 35 is known to enhance the fluorescence of certain dyes and compounds.[2] Solution: Run a "no enzyme" control containing Brij 35 and your substrate/probe to measure the background fluorescence. Subtract this background from your experimental readings.
Contaminated reagents. Commercial detergents can contain oxidizing agents or other impurities that may affect the assay.[7] Solution: Use a high-purity or "proteomic grade" Brij 35 solution with low levels of peroxides and carbonyls.[7]

Issue 3: Poor Reproducibility of Results

Possible Cause Troubleshooting Step
Inconsistent Brij 35 concentration. Small variations in detergent concentration, especially around the CMC, can lead to large changes in enzyme activity.[4] Solution: Prepare a large stock solution of your assay buffer containing Brij 35 to use across all experiments. Ensure thorough mixing.
Assay buffer temperature. Enzyme activity is sensitive to temperature. Using ice-cold buffers can significantly slow down the reaction.[8] Solution: Ensure all reagents, including the Brij 35-containing buffer, are equilibrated to the assay temperature (e.g., room temperature or 37°C) before starting the reaction.[9]
Incomplete mixing. Failure to adequately mix components after adding the enzyme can lead to inconsistent reaction rates. Solution: Gently but thoroughly mix the reaction components immediately after adding the enzyme or initiating the reaction.[10]

Quantitative Data Summary

The following tables summarize the observed effects of Brij 35 on the kinetic parameters of various enzymes.

Table 1: Effect of Brij 35 on Matrix Metalloproteinase (MMP) Activity

Enzyme Brij 35 Concentration Observed Effect Kinetic Inhibition Type Ki Value Reference
Endometase (MMP-26) Near CMC (~0.01%) Maximum catalytic activity - - [4]
Endometase (MMP-26) > CMC Inhibition Non-competitive 240 μM [4]
Gelatinase B (MMP-9) > CMC Inhibition Mixed-type Not specified [4]
Matrilysin (MMP-7) > CMC Inhibition Mixed-type Not specified [4]

| MT1-MMP | > CMC | Inhibition | Mixed-type | Not specified |[4] |

Table 2: Effect of Brij 35 on Human Elastase Activity

Substrate Brij 35 Concentration Effect on kcat Effect on Km Reference
Boc-Ala-4-nitrophenyl ester 0.015% 20% Increase Unchanged [6]

| Methylsuccinyl-Ala-Ala-Pro-Val-4-nitroanilide | 0.015% | 40% Increase | Unchanged |[6] |

Experimental Protocols

General Protocol for an Enzyme Activity Assay Using Brij 35

This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for the enzyme of interest.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing necessary salts (e.g., 0.2 M NaCl) and cofactors (e.g., 10 mM CaCl₂).[4]
  • Brij 35 Stock Solution: Prepare a 10% (w/v) stock solution of proteomic grade Brij 35 in purified water.
  • Working Assay Buffer: Add Brij 35 from the stock solution to the Assay Buffer to achieve the desired final concentration (e.g., for a final concentration of 0.01%, add 10 µL of 10% Brij 35 to 9.99 mL of Assay Buffer). Ensure the buffer is at the desired reaction temperature before use.[9]
  • Substrate Stock Solution: Dissolve the substrate in a suitable solvent (e.g., DMSO) and then dilute it in the Working Assay Buffer to the desired concentration.
  • Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in an appropriate storage buffer. Just before use, dilute the enzyme to the final working concentration in the ice-cold Working Assay Buffer.

2. Assay Procedure (96-well plate format): a. Temperature Equilibration: Allow the microplate and all reagents (except the enzyme dilution) to equilibrate to the assay temperature (e.g., 25°C or 37°C).[8] b. Add Reagents: To each well of a suitable microplate (e.g., a black plate for fluorescence assays), add the components in the following order:

  • Working Assay Buffer
  • Substrate solution c. Background Control: Include "no enzyme" control wells containing buffer and substrate to measure any non-enzymatic substrate degradation or background signal. d. Initiate Reaction: Add the diluted enzyme solution to the wells to start the reaction. Mix immediately but gently (e.g., by pipetting up and down or using a plate shaker). e. Data Acquisition: Immediately place the plate in a plate reader set to the correct wavelength and temperature.[9] Record data at regular intervals (kinetic mode) for a predetermined amount of time. Ensure the initial linear portion of the reaction curve is captured.[11]

3. Data Analysis: a. Subtract the background readings (from "no enzyme" controls) from the experimental readings. b. Determine the initial reaction velocity (V₀) from the linear slope of the product formation vs. time curve. c. Plot the reaction velocities against substrate concentrations to determine kinetic parameters like Km and Vmax.

Visualizations

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis P1 Prepare Assay Buffer & Reagents P2 Determine Optimal Brij 35 Concentration P1->P2 P3 Prepare Enzyme & Substrate Dilutions P2->P3 E1 Equilibrate Reagents & Plate to Assay Temp P3->E1 E2 Add Buffer & Substrate to Wells (incl. Controls) E1->E2 E3 Initiate Reaction with Enzyme E2->E3 E4 Read Plate Kinetically E3->E4 A1 Subtract Background from Controls E4->A1 A2 Calculate Initial Velocities (V₀) A1->A2 A3 Determine Kinetic Parameters (Km, Vmax) A2->A3 G Start Unexpected Result (High/Low/Variable Activity) C1 Is the Brij 35 concentration optimized? Start->C1 A1 Run dose-response curve around the CMC (~0.01%) C1->A1 No C2 Are 'No Enzyme' controls included? C1->C2 Yes End Problem Identified A1->End A2 Run controls to check for background signal or non-enzymatic reaction C2->A2 No C3 Are all reagents at the correct assay temperature? C2->C3 Yes A2->End A3 Equilibrate all components before starting the assay C3->A3 No C4 Is a proteomic grade Brij 35 being used? C3->C4 Yes A3->End A4 Switch to high-purity detergent to avoid contamination issues C4->A4 No C4->End Yes A4->End G cluster_conc cluster_effect Activation Activation/ Stabilization Low->Activation Max Maximum Activity CMC_level->Max Inhibition Inhibition (Micellar) High->Inhibition Denaturation Denaturation VHigh->Denaturation

References

Technical Support Center: Troubleshooting Protein Aggregation in the Presence of PEG 23 Lauryl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation issues when using PEG 23 lauryl ether (also known as Brij L23).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein formulations?

A1: this compound (Brij L23) is a non-ionic surfactant. It is used in protein formulations to prevent aggregation and increase protein solubility.[1] Its amphipathic nature allows it to interact with hydrophobic regions on the protein surface, thereby preventing the protein-protein interactions that lead to aggregation. Non-ionic surfactants like Brij L23 are considered mild because they can break lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions within a folded protein, thus preserving the protein's native structure and biological activity.

Q2: How does this compound prevent protein aggregation?

A2: Protein aggregation is often caused by the exposure of hydrophobic patches on the protein surface, which can occur due to various stresses like changes in temperature, pH, or high protein concentration. These exposed hydrophobic regions can interact with each other, leading to the formation of aggregates.[2] this compound, being a surfactant, has a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. The hydrophobic tail can interact with the exposed hydrophobic patches on the protein surface. This interaction effectively shields the hydrophobic regions from other protein molecules, preventing them from sticking together and forming aggregates.

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into micelles. Below the CMC, surfactant molecules exist primarily as monomers in solution. For this compound (Brij L23), the CMC is approximately 90-92 µM.[3][4] The CMC is a critical parameter because the mechanism by which the surfactant stabilizes the protein can differ below and above this concentration. For some proteins, optimal stabilization is observed near the CMC.[5] It is crucial to determine the optimal concentration for your specific protein and formulation, which may be near, below, or above the CMC depending on the specific protein and conditions.

Q4: My protein is still aggregating even with this compound. What should I do?

A4: If you are still observing aggregation, consider the following troubleshooting steps:

  • Optimize Surfactant Concentration: The concentration of this compound is critical. You may need to perform a concentration optimization study to find the most effective concentration for your specific protein. It is recommended to test a range of concentrations both below and above the CMC (92 µM).

  • Check for Other Stress Factors: Ensure that other factors that can induce aggregation are controlled. These include:

    • pH: Is the buffer pH far from the protein's isoelectric point (pI)? Proteins are often least soluble at their pI.

    • Temperature: Are you working at an appropriate temperature? Some proteins are sensitive to cold denaturation, while others aggregate at elevated temperatures.

    • Ionic Strength: The salt concentration of your buffer can influence protein stability. You may need to screen different salt concentrations.

    • Protein Concentration: High protein concentrations can promote aggregation. You might need to work with a more dilute protein solution.

  • Consider Additives: The addition of other excipients can work synergistically with this compound to enhance protein stability. Common additives to consider include:

    • Amino Acids: Arginine and glutamic acid, often used in combination, can suppress aggregation.[6][7]

    • Sugars and Polyols: Sucrose, trehalose, and glycerol (B35011) are known to be protein stabilizers.

    • Salts: The type and concentration of salt can significantly impact protein solubility.

  • Evaluate the Purity of Your Reagents: Commercial detergents can sometimes contain impurities like peroxides and aldehydes that can damage proteins. Using a high-purity, "proteomic grade" this compound is recommended for protein applications.[4]

Q5: Can I use this compound in combination with other additives?

A5: Yes, in fact, a combination of excipients often provides the best stabilization. For example, a combination of arginine and glutamic acid has been shown to have a synergistic effect on improving protein solubility.[7] It is common practice in formulation development to screen a variety of additives in the presence of a surfactant like this compound to identify the optimal combination for a specific protein.

Data Presentation

Table 1: Properties of this compound (Brij L23) and a Comparison Surfactant

PropertyThis compound (Brij L23/Brij 35)Polysorbate 80 (Tween 80)
Type Non-ionicNon-ionic
Chemical Structure Polyoxyethylene (23) lauryl etherPolyoxyethylene (20) sorbitan (B8754009) monooleate
Molecular Weight ~1198 g/mol ~1310 g/mol
CMC ~92 µM[3]~12-15 µM
HLB Value 16.915.0
Primary Use Protein solubilization and stabilization, cell lysisEmulsifier, solubilizer in biopharmaceutical formulations

Note: Brij L23 and Brij 35 are often used interchangeably and have very similar properties.

Table 2: Effect of Brij 35 Concentration on the Solubility of G-Protein Coupled Receptors (GPCRs)

DetergentConcentrationSoluble Protein (%)
No Detergent-~10%
Brij 35 Optimal up to ~93%

This data demonstrates the significant improvement in protein solubility in the presence of a Brij series detergent. The optimal concentration needs to be determined empirically for each protein.[8]

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the size distribution of protein particles in a solution to detect the presence of aggregates.

Methodology:

  • Sample Preparation:

    • Prepare your protein solution with and without this compound at various concentrations.

    • Filter the samples through a 0.22 µm syringe filter to remove dust and large particulates.

    • Use a final protein concentration appropriate for your instrument (typically 0.1-1.0 mg/mL).

  • Instrument Setup:

    • Set the instrument to the desired temperature.

    • Ensure the cuvette is clean and free of scratches.

  • Measurement:

    • Pipette the sample into the cuvette, avoiding bubbles.

    • Place the cuvette in the instrument and allow the temperature to equilibrate.

    • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The software will use the autocorrelation function of the intensity fluctuations to calculate the particle size distribution.

    • A monomodal peak corresponding to the size of the monomeric protein indicates a non-aggregated sample.

    • The presence of larger species (a second peak at a larger size or an increased polydispersity index) indicates aggregation.

Size-Exclusion Chromatography (SEC) for Quantifying Aggregates

Objective: To separate and quantify soluble aggregates from the monomeric protein.

Methodology:

  • System Preparation:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4). The mobile phase should be filtered and degassed.

  • Sample Preparation:

    • Prepare your protein samples with and without this compound.

    • Filter the samples through a 0.22 µm filter.

  • Injection and Separation:

    • Inject a defined volume of your sample onto the column.

    • The separation is based on the hydrodynamic radius of the molecules. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.

  • Detection and Quantification:

    • Monitor the elution profile using a UV detector at 280 nm.

    • The area under each peak corresponds to the relative amount of that species.

    • Calculate the percentage of aggregate by dividing the area of the aggregate peak(s) by the total area of all peaks. A reduction in the aggregate peak area in the presence of this compound indicates its effectiveness.[9][10]

Differential Scanning Fluorimetry (DSF) for Assessing Protein Stability

Objective: To determine the melting temperature (Tm) of a protein as an indicator of its thermal stability in the presence of this compound.

Methodology:

  • Sample Preparation:

    • In a PCR plate, prepare reactions containing your protein, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound.

    • Include a no-surfactant control.

  • Instrument Setup:

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Measurement:

    • The instrument will measure the fluorescence intensity as the temperature increases. The dye fluoresces when it binds to hydrophobic regions of the protein that become exposed as the protein unfolds.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will show a transition from low to high fluorescence.

    • The melting temperature (Tm) is the midpoint of this transition.

    • An increase in the Tm in the presence of this compound indicates that the surfactant stabilizes the protein against thermal denaturation.[11][12]

Mandatory Visualizations

Troubleshooting_Workflow start Protein Aggregation Observed in the presence of this compound q1 Is the this compound concentration optimized? start->q1 p1 Perform concentration screening (below and above CMC) q1->p1 No q2 Are other stress factors controlled? (pH, Temperature, Ionic Strength) q1->q2 Yes a1_yes Yes a1_no No p1->q2 p2 Optimize buffer conditions and temperature q2->p2 No q3 Have you considered using additives? q2->q3 Yes a2_yes Yes a2_no No p2->q3 p3 Screen for synergistic effects with additives (e.g., Arginine) q3->p3 No end_further Further Investigation Needed (e.g., different surfactant) q3->end_further Yes a3_yes Yes a3_no No end_success Aggregation Mitigated p3->end_success

Caption: Troubleshooting workflow for protein aggregation with this compound.

Mechanism_of_Action cluster_0 Without this compound cluster_1 With this compound protein1 Protein with Exposed Hydrophobic Patch aggregate Protein Aggregate protein1->aggregate Hydrophobic Interaction protein2 Another Protein with Exposed Hydrophobic Patch protein2->aggregate protein3 Protein with Exposed Hydrophobic Patch stabilized_protein Stabilized Protein protein3->stabilized_protein surfactant This compound surfactant->stabilized_protein Surfactant shields hydrophobic patch

Caption: Mechanism of protein stabilization by this compound.

References

Technical Support Center: Determination of Brij 35 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common methods used to determine the concentration of Brij 35 in a solution. These resources are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for determining Brij 35 concentration?

A1: The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available equipment.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) offers good specificity and is suitable for complex mixtures, but requires specialized equipment.

  • Indirect UV-Vis Spectrophotometry (Cobalt Thiocyanate (B1210189) Method) is a simpler, more accessible colorimetric method, but may be prone to interferences.

  • Refractive Index (RI) Measurement is a rapid and straightforward method for simple aqueous solutions, but lacks specificity.

Q2: Can I use a standard UV-Vis spectrophotometer to directly measure Brij 35 concentration?

A2: Brij 35 does not possess a significant chromophore, which means it does not absorb ultraviolet or visible light strongly. Therefore, direct spectrophotometric quantification is generally not feasible. An indirect colorimetric method, such as the cobalt thiocyanate method, is required.

Q3: What is the Critical Micelle Concentration (CMC) of Brij 35, and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration at which Brij 35 monomers in a solution begin to self-assemble into micelles. The reported CMC for Brij 35 is approximately 0.09 mM.[1] Understanding the CMC is crucial as the physicochemical properties of the solution, such as conductivity and refractive index, can change at and above this concentration, which may affect certain measurement techniques.

Method 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method separates Brij 35 from other components in the sample, and the refractive index detector provides a signal proportional to the concentration.

Experimental Protocol
  • Preparation of Mobile Phase:

    • Prepare a 90:10 (v/v) mixture of methanol (B129727) and water.

    • Degas the mobile phase thoroughly before use to prevent air bubbles in the detector.[2]

  • Preparation of Standards:

    • Prepare a stock solution of Brij 35 (e.g., 10 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.0 mm, 5 µm particle size).[3]

    • Mobile Phase: 90:10 Methanol/Water.[3]

    • Flow Rate: 1.5 mL/min.[3]

    • Injection Volume: 20 µL.[3]

    • Detector: Refractive Index (RI) Detector.

    • Column Temperature: 25 °C.[3]

  • Analysis:

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the unknown sample and determine its concentration from the calibration curve.

Quantitative Data
Concentration (mg/mL)Peak Area (Arbitrary Units)
0.115000
0.575000
1.0150000
2.0300000
5.0750000
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Baseline Drift 1. Temperature fluctuations in the RI detector.[2] 2. Mobile phase composition is not stable.[2] 3. Contamination in the flow cell.1. Allow the detector to stabilize; use a column oven. 2. Use a pre-mixed and thoroughly degassed mobile phase. 3. Flush the flow cell with a strong solvent like isopropanol.
Ghost Peaks 1. Air bubbles in the system. 2. Contamination from previous injections.1. Degas the mobile phase and purge the pump.[4] 2. Implement a thorough column washing step between runs.
Broad or Tailing Peaks 1. Column overload. 2. Poor column condition.1. Dilute the sample. 2. Replace the column or use a guard column.
No Peaks or Very Small Peaks 1. Detector issue (e.g., lamp off). 2. Sample concentration is too low.1. Check the detector status and connections.[4] 2. Concentrate the sample or inject a larger volume.

Experimental Workflow

HPLC_RI_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (90:10 Methanol/Water) C Inject into HPLC System A->C B Prepare Brij 35 Standards & Sample B->C D Separate on C18 Column C->D E Detect with RI Detector D->E F Generate Calibration Curve E->F G Determine Sample Concentration F->G

Workflow for Brij 35 analysis by HPLC-RI.

Method 2: Indirect UV-Vis Spectrophotometry (Cobalt Thiocyanate Method)

This colorimetric method involves the formation of a complex between Brij 35 (a polyoxyethylene compound) and a cobalt thiocyanate reagent, which can be measured spectrophotometrically.

Experimental Protocol
  • Preparation of Cobalt Thiocyanate Reagent:

  • Preparation of Standards:

    • Prepare a stock solution of Brij 35 (e.g., 1 mg/mL) in deionized water.

    • Create a series of standards by diluting the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Extraction:

    • To 50 mL of each standard and sample solution in a separatory funnel, add 20 g of sodium chloride and dissolve.[5]

    • Add 10 mL of methylene (B1212753) chloride to the funnel and shake vigorously to extract the Brij 35. Allow the layers to separate and collect the bottom methylene chloride layer.[5]

    • Repeat the extraction twice more with 10 mL and 5 mL of methylene chloride, combining all extracts in a 25 mL volumetric flask.[5]

    • Bring the final volume to 25 mL with methylene chloride.[5]

  • Color Development and Measurement:

    • Add 1 mL of the cobalt thiocyanate reagent to the 25 mL flask.[5]

    • Allow the solution to stand for 30 minutes for color development.[5]

    • Remove the upper aqueous layer.

    • Measure the absorbance of the blue complex in the organic phase at 620 nm using a UV-Vis spectrophotometer.[5]

  • Analysis:

    • Construct a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of the unknown sample from the calibration curve.

Quantitative Data
Concentration (µg/mL)Absorbance at 620 nm
100.052
250.130
500.261
1000.523
2001.045
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low Absorbance Readings 1. Incomplete extraction of Brij 35. 2. Insufficient color development time.1. Ensure vigorous shaking during extraction and complete phase separation. 2. Allow the full 30 minutes for the color to develop.
High Blank Absorbance 1. Contaminated reagents or glassware. 2. Interfering substances in the sample that also form a complex.1. Use high-purity reagents and thoroughly clean all glassware. 2. Run a sample blank to check for matrix effects.
Precipitate Formation 1. High concentration of salts or other components.1. Dilute the sample or adjust the pH if necessary.
Inconsistent Results 1. Incomplete phase separation. 2. Variability in extraction efficiency.1. Allow sufficient time for the layers to separate completely. 2. Maintain consistent shaking time and intensity for all samples and standards.

Experimental Workflow

Cobalt_Thiocyanate_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_reaction Color Development cluster_measurement Measurement A Prepare Cobalt Thiocyanate Reagent E Add Cobalt Thiocyanate Reagent to Extract A->E B Prepare Brij 35 Standards & Sample C Add NaCl and Methylene Chloride B->C D Extract Brij 35 into Organic Phase C->D D->E F Allow Color to Develop E->F G Measure Absorbance at 620 nm F->G H Determine Concentration G->H

Workflow for the Cobalt Thiocyanate Method.

Method 3: Refractive Index (RI) Measurement

This method relies on the principle that the refractive index of a solution changes with the concentration of the solute. A calibration curve is created by measuring the refractive index of known concentrations of Brij 35 in the same solvent as the sample.

Experimental Protocol
  • Instrument Calibration:

    • Calibrate the digital refractometer with deionized water according to the manufacturer's instructions.[6]

  • Preparation of Standards:

    • Prepare a stock solution of Brij 35 (e.g., 10% w/v) in deionized water.

    • Prepare a series of standards by diluting the stock solution (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).

  • Measurement:

    • Ensure the prism of the refractometer is clean and dry.

    • Apply a few drops of the standard or sample to the prism, ensuring it is fully covered.

    • Allow the temperature of the sample and the instrument to equilibrate.

    • Record the refractive index reading.

    • Clean the prism thoroughly between each measurement.

  • Analysis:

    • Plot the refractive index of the standards against their concentration to create a calibration curve.

    • Determine the concentration of the unknown sample by measuring its refractive index and using the calibration curve.

Quantitative Data
Concentration (% w/v)Refractive Index (nD)
0 (Water)1.3330
0.11.3332
0.51.3340
1.01.3350
2.01.3370
5.01.3430
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Inaccurate Readings 1. Improper calibration. 2. Temperature fluctuations.[6] 3. Air bubbles or impurities in the sample.[6]1. Recalibrate the instrument with a known standard (e.g., deionized water). 2. Use a temperature-controlled refractometer or allow sufficient time for temperature equilibration. 3. Ensure the sample is free of bubbles and particulate matter.
Drifting Readings 1. Sample is evaporating. 2. Temperature is not stable.1. Cover the sample on the prism if possible. 2. Ensure the instrument and sample are at a constant temperature.
Non-linear Calibration Curve 1. Errors in standard preparation. 2. The relationship between concentration and refractive index is not linear over the tested range.1. Carefully re-prepare the standard solutions. 2. Use a narrower concentration range or apply a non-linear curve fit.

Logical Relationship Diagram

RI_Measurement_Logic A Start B Calibrate Refractometer with Deionized Water A->B C Prepare Brij 35 Standard Solutions B->C D Measure Refractive Index of Each Standard C->D E Plot Refractive Index vs. Concentration (Calibration Curve) D->E G Determine Concentration from Calibration Curve E->G F Prepare and Measure Refractive Index of Unknown Sample F->G H End G->H

Logical flow for RI concentration determination.

References

Brij 35 & Mass Spectrometry: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Brij 35 in mass spectrometry (MS) workflows.

Frequently Asked Questions (FAQs)

Q1: Is Brij 35 compatible with mass spectrometry analysis?

A1: No, Brij 35 is generally considered incompatible with downstream mass spectrometry analysis, particularly when using electrospray ionization (ESI) techniques with ion trap or similar mass spectrometers.[1][2][3][4] Its presence, even in residual amounts, can lead to significant contamination of the LC column, tubing, and the mass spectrometer itself, which is often costly and time-consuming to resolve.[1][2]

Q2: What are the primary issues caused by Brij 35 in mass spectrometry?

A2: The main problems caused by Brij 35 are:

  • Ion Suppression: Brij 35 is a non-ionic surfactant that can significantly suppress the ionization of target analytes.[5][6][7] This occurs because the detergent molecules compete with the analyte for access to the droplet surface during the electrospray process, reducing the number of charged analyte ions that reach the mass analyzer.[6][7]

  • Formation of Adducts: The repeating polyoxyethylene units of Brij 35 can form adducts with analyte ions. This results in a series of peaks in the mass spectrum, typically separated by 44 Da (the mass of an ethylene (B1197577) oxide unit), which complicates data interpretation.[8][9]

  • Instrument Contamination: Brij 35 is difficult to remove and can contaminate the ion source, transfer optics, and mass analyzer.[1][2][10] This leads to high background noise, reduced sensitivity, and carryover between samples.[10]

  • Chromatographic Interference: The presence of detergents like Brij 35 can decrease the resolution of liquid chromatography separations.[11]

Q3: Why is Brij 35 used in sample preparation if it is incompatible with MS?

A3: Brij 35 is an effective non-ionic detergent used for protein extraction, permeabilization of cells, and solubilizing membrane proteins.[12][13] It is particularly useful in cell-free expression systems, where it can significantly increase the yield of soluble, stable, and functional G-protein coupled receptors (GPCRs).[13][14] The challenge is its complete removal before MS analysis.

Q4: Can Brij 35 be removed from a sample before MS analysis?

A4: Yes, several methods exist for detergent removal, although complete removal can be challenging.[2] Effective techniques include:

  • Detergent Removal Spin Columns: These columns use affinity resins that bind and remove detergents with high efficiency (>95% removal), allowing for high recovery of proteins and peptides.[15]

  • SDS-PAGE: Separating proteins on an SDS-PAGE gel is a common method to separate proteins from interfering substances like Brij 35 before in-gel digestion.[1][16]

  • Solvent Extraction: For some detergents, extraction with a water-immiscible organic solvent like ethyl acetate (B1210297) has been shown to be effective.[11]

Dilution and simple washing are often insufficient to remove enough of the detergent for successful MS analysis.[1][2]

Q5: What are some mass spectrometry-friendly alternatives to Brij 35?

A5: Several MS-compatible surfactants are available that either degrade under certain conditions or have chromatographic properties that do not interfere with peptide analysis.[3] These include:

  • Acid-Labile Surfactants: These detergents (e.g., RapiGest SF, PPS Silent Surfactant) are hydrolyzed at low pH, and their degradation products do not interfere with MS.[3][16]

  • ProteaseMAX™ Surfactant: This surfactant degrades during proteolytic digestion, and its byproducts are compatible with LC-MS.[3][16]

  • Invitrosol™: This is a homogeneous surfactant whose elution profile in reversed-phase chromatography does not overlap with typical peptide elution profiles.[3]

Troubleshooting Guide

Problem: My analyte signal is very low or absent, and I suspect ion suppression.

  • Possible Cause: Residual Brij 35 in the sample is a common cause of ion suppression.[6][7][17] Less volatile compounds like Brij 35 can interfere with the efficiency of droplet formation and evaporation in the ESI source, reducing the number of gas-phase analyte ions.[6][7]

  • Solution:

    • Confirm Suppression: Perform a post-column infusion experiment. Infuse a standard solution of your analyte directly into the MS while injecting a blank sample extract (that previously contained Brij 35). A drop in the analyte's signal as the extract elutes from the column confirms ion suppression.[6]

    • Improve Cleanup: Implement a more rigorous detergent removal protocol. Use a commercially available detergent removal spin column or perform an additional cleanup step like SDS-PAGE followed by in-gel digestion.[15][16]

    • Optimize Chromatography: Modify your LC gradient to try and separate the elution of your analyte from the region where any residual detergent might elute.[18]

Problem: I see a series of regularly spaced peaks (e.g., 44 Da apart) in my mass spectrum that are not from my sample.

  • Possible Cause: These are likely polymer adducts from the polyoxyethylene chain of Brij 35.[8][9] These adducts can form with your analyte or be present as background ions, complicating spectral interpretation.

  • Solution:

    • Verify Source: Confirm that Brij 35 or another polyethylene (B3416737) glycol (PEG)-containing compound was used at any point in the sample preparation.

    • Enhance Sample Cleanup: The presence of these adducts indicates insufficient removal of the detergent. Use a high-performance detergent removal resin.[15]

    • Instrument Cleaning: If the peaks persist even in blank runs, the mass spectrometer itself may be contaminated. This requires a thorough cleaning of the ion source and transfer optics.[1][2]

Problem: My LC-MS baseline is noisy and high, and I'm observing significant carryover between runs.

  • Possible Cause: The LC system and column are likely contaminated with Brij 35.[10] Detergents are notoriously "sticky" and can build up in the system, leading to persistent background noise and elution in subsequent runs.[10]

  • Solution:

    • System Flush: Flush the entire LC system, including the autosampler and all tubing, with a strong organic solvent like isopropanol.

    • Column Cleaning/Replacement: Attempt to wash the analytical column with a strong solvent. However, in cases of severe contamination, the column may need to be replaced.[1]

    • Preventative Measures: Always use a robust detergent removal protocol before injecting samples into the LC-MS system.[16]

Data Summary Tables

Table 1: Compatibility of Common Detergents with Mass Spectrometry

DetergentIn-Solution DigestionIn-Gel DigestionComments
Brij 35 Incompatible[1][2][4]Incompatible[1][2]Causes severe ion suppression and contamination. Must be removed.
Triton X-100 Incompatible[1][2]Incompatible[1][2]Very difficult to remove; should be avoided entirely.[1]
Tween 20 Incompatible[1][2]Incompatible[1][2]Difficult to remove and interferes with MS analysis.[1]
SDS Compatible (0.05-1%)[1][2]Compatible (up to 2%)[1][2]Generally compatible but should be removed for best results.
CHAPS Compatible (0.05-0.5%)[1][2]Compatible (up to 4%)[1][2]Compatible at low concentrations.
RapiGest SF Compatible[3][16]N/AAcid-labile surfactant; compatible with MS after cleavage.[3]
ProteaseMAX Compatible[3][16]Compatible[19]Degrades during digestion; byproducts are MS-friendly.[16]

Table 2: Physicochemical Properties of Brij 35

PropertyValueReference
Molecular Formula C₁₂H₂₅(OCH₂CH₂)₂₃OH[12]
Average Molecular Weight ~1225 Da[20]
Type Non-ionic[12]
Critical Micelle Conc. (CMC) 0.05 - 0.1 mM (90 µM)[12][20]
Aggregation Number 24 - 40[12][20]
Cloud Point > 100 °C[12]

Experimental Protocols

Protocol: In-Gel Digestion with Detergent Removal for MS Analysis

This protocol is adapted for samples that may have been exposed to Brij 35 or other incompatible detergents during initial protein extraction. The key is the thorough washing of the gel pieces to remove these contaminants.

1. Gel Band Excision and Washing a. Using a clean scalpel, excise the protein band of interest from the Coomassie-stained gel, minimizing the amount of excess polyacrylamide. b. Cut the band into small pieces (~1x1 mm) and place them into a siliconized microcentrifuge tube. c. Add 200 µL of a 1:1 solution of 50 mM Ammonium Bicarbonate (NH₄HCO₃) and acetonitrile (B52724). Vortex for 30 minutes. d. Remove and discard the solution. The gel pieces should appear clear after washing. Repeat this step until all Coomassie stain is removed. e. Dehydrate the gel pieces by adding 100 µL of 100% acetonitrile. The gel pieces will shrink and turn opaque white. f. Remove the acetonitrile and air-dry the gel pieces for 5-10 minutes.

2. Reduction and Alkylation a. Rehydrate the gel pieces in 30 µL of 10 mM Dithiothreitol (DTT) in 50 mM NH₄HCO₃. Incubate for 45 minutes at 55°C to reduce disulfide bonds. b. Cool the sample to room temperature. Remove the DTT solution. c. Add 30 µL of 55 mM iodoacetamide (B48618) in 50 mM NH₄HCO₃. Incubate for 45 minutes at room temperature in the dark to alkylate the cysteine residues. d. Remove the iodoacetamide solution and wash the gel pieces with 200 µL of 50 mM NH₄HCO₃ for 10 minutes. e. Dehydrate the gel pieces again with 100% acetonitrile, then remove the solvent and air-dry.

3. In-Gel Digestion a. Rehydrate the dry gel pieces on ice with trypsin solution (e.g., 12 ng/µL in 50 mM NH₄HCO₃). Use just enough volume to cover the gel pieces.[19] b. After 10-15 minutes, add additional 50 mM NH₄HCO₃ buffer to ensure the gel pieces remain submerged. c. Incubate overnight (12-16 hours) at 37°C.

4. Peptide Extraction a. Stop the digestion by adding 5 µL of 1% Trifluoroacetic Acid (TFA). b. Transfer the supernatant containing the extracted peptides to a new clean tube. c. Add 50 µL of extraction buffer (e.g., 60% acetonitrile, 1% TFA) to the gel pieces and sonicate or vortex for 10-15 minutes. d. Collect the supernatant and pool it with the previously collected liquid. e. Repeat the extraction step one more time. f. Dry the pooled extracts in a centrifugal evaporator (SpeedVac) until almost dry. Do not over-dry. g. Resuspend the peptides in a small volume (e.g., 10-20 µL) of 0.1% TFA for LC-MS analysis.

Mandatory Visualizations

Brij35_Removal_Workflow cluster_SamplePrep Sample Preparation cluster_Cleanup Detergent Removal (Critical Step) cluster_Analysis Analysis Lysis Cell Lysis with Brij 35 Buffer Extraction Protein Extraction Lysis->Extraction SDS_PAGE 1. SDS-PAGE Separation Extraction->SDS_PAGE Incompatible Sample SpinColumn Alternative: Detergent Removal Spin Column Extraction->SpinColumn Incompatible Sample InGel 2. In-Gel Digestion (Wash Steps) SDS_PAGE->InGel LCMS LC-MS/MS Analysis InGel->LCMS MS-Compatible Peptides SpinColumn->LCMS MS-Compatible Peptides

Caption: Workflow for preparing protein samples with Brij 35 for mass spectrometry.

Brij35_Interference_Mechanism cluster_ESI Electrospray Ionization (ESI) Process cluster_DropletSurface Droplet Surface Droplet Charged Droplet GasPhase Gas-Phase Ion (Analyte) Droplet->GasPhase Ideal Evaporation Suppressed Reduced Analyte Signal Droplet->Suppressed Competition at Surface (Suppression) Analyte Analyte Molecule Analyte->Droplet Brij35 Brij 35 Molecule Brij35->Droplet Analyte_Surface Brij35_Surface

Caption: Mechanism of Brij 35-induced ion suppression in ESI-MS.

Brij35_Troubleshooting_Tree Start Poor MS Signal or Contaminated Spectrum Q1 Are there repeating peaks (44 Da spacing)? Start->Q1 A1_Yes Likely Brij 35 / PEG Adducts Q1->A1_Yes Yes A1_No Possible Ion Suppression or General Contamination Q1->A1_No No Action1 Improve Detergent Removal (Spin Column, SDS-PAGE). Clean MS Source. A1_Yes->Action1 Action2 Perform Post-Column Infusion Test to Confirm Suppression. A1_No->Action2 Action3 If confirmed, improve detergent removal. If not, check other sources. Action2->Action3

References

Technical Support Center: Understanding Enzyme Inhibition by Brij 35

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding enzyme inhibition by the non-ionic detergent, Brij 35.

Frequently Asked Questions (FAQs)

Q1: Why is my enzyme activity decreasing at high concentrations of Brij 35?

A1: High concentrations of Brij 35, a non-ionic detergent, can lead to the inhibition of enzymatic activity through several mechanisms. The effect is often concentration-dependent, with many enzymes exhibiting optimal activity near the Critical Micelle Concentration (CMC) of the detergent, and subsequent inhibition as the concentration increases far above the CMC.[1]

The primary reasons for inhibition at high Brij 35 concentrations include:

  • Micellar Sequestration: Above its CMC (approximately 0.09 mM), Brij 35 molecules self-assemble into micelles.[1] These micelles can entrap either the enzyme or its substrate, reducing their availability for the reaction to occur.[1]

  • Enzyme Denaturation: At very high concentrations, detergents can disrupt the non-covalent interactions that maintain the three-dimensional structure of an enzyme, leading to denaturation and loss of function.[1]

  • Substrate Unavailability: For lipophilic substrates, high concentrations of Brij 35 micelles can partition the substrate into the micellar phase, making it less accessible to the enzyme's active site.[2]

Q2: What is the Critical Micelle Concentration (CMC) of Brij 35 and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For Brij 35, the CMC is approximately 0.09 mM.[1] This value is crucial because the behavior of the detergent and its effect on enzymes differ significantly below and above the CMC. Below the CMC, Brij 35 exists as monomers which can help to solubilize proteins and prevent non-specific aggregation.[3] Near the CMC, a maximal catalytic activity is often observed for some enzymes.[1] Above the CMC, the formation of micelles can lead to the inhibitory effects described in Q1.

Q3: Can Brij 35 activate my enzyme?

A3: Yes, in some cases, Brij 35 can enhance enzyme activity, particularly at concentrations around its CMC.[1][4] This activation can be attributed to several factors:

  • Conformational Changes: The binding of detergent monomers to the enzyme can induce conformational changes that expose the active site, making it more accessible to the substrate.

  • Prevention of Aggregation: Brij 35 can prevent the self-aggregation of enzyme molecules, thereby maintaining a higher concentration of active, monomeric enzyme.

  • Improved Substrate Presentation: For certain substrates, the presence of detergent monomers can improve their solubility and presentation to the enzyme.

Q4: How can I determine if Brij 35 is causing non-specific inhibition in my high-throughput screening (HTS) campaign?

A4: Non-specific inhibition by compound aggregation is a common artifact in HTS. A detergent-based counter-screen is a standard method to identify such "promiscuous" inhibitors. Inhibition that is significantly reduced or eliminated in the presence of a non-ionic detergent like Brij 35 is often characteristic of an aggregate-based mechanism.[5][6]

Troubleshooting Guide

If you suspect that a high concentration of Brij 35 is inhibiting your enzyme, consider the following troubleshooting steps:

Problem Possible Cause Suggested Solution
Low or no enzyme activity The concentration of Brij 35 may be too high, leading to micellar sequestration or denaturation.Perform a dose-response experiment to determine the optimal Brij 35 concentration. Test a range of concentrations both below and above the CMC (0.09 mM).
The chosen detergent (Brij 35) may be too harsh for your specific enzyme.Test a panel of alternative, milder non-ionic detergents such as Triton X-100 or Tween-20.[7][8][9]
Inconsistent or high background results Non-specific binding of the enzyme or substrate to the assay plate.Ensure a low concentration of a non-ionic detergent is present in your assay and wash buffers to minimize non-specific binding.[3]
Enzyme instability in the presence of the detergent.Evaluate the stability of your enzyme over the time course of the assay in the presence of Brij 35. Consider adding stabilizing agents if necessary.[3]
Suspected false-positive inhibition in an HTS assay The inhibitory compound may be forming aggregates.Perform a counter-screen by re-testing the inhibitor in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Brij 35. A significant decrease in inhibition suggests an aggregation-based mechanism.[5][6]

Quantitative Data: Effect of Brij 35 on Matrix Metalloproteinases (MMPs)

The following table summarizes the concentration-dependent effects of Brij 35 on the activity of several human Matrix Metalloproteinases. This data illustrates that the optimal concentration for activity is often near the CMC, while higher concentrations lead to inhibition (indicated by the IC50 value).

EnzymeOptimal Concentration for Maximum Activity (µM)IC50 of Brij 35 (µM)
MMP-26 (Endometase) 80560
MMP-7 (Matrilysin) 1004600
MMP-9 (Gelatinase B) 100Not determined
MT1-MMP (MMP-14) 100Not determined

Data adapted from a study on the effects of detergents on MMP activity.[1] The CMC of Brij 35 is approximately 90 µM.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Brij 35 for Your Enzyme Assay

Objective: To identify the concentration of Brij 35 that maximizes enzyme activity while minimizing inhibition.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (at the optimal pH for the enzyme)

  • A stock solution of Brij 35 (e.g., 10% w/v)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Prepare a serial dilution of Brij 35: Create a range of Brij 35 concentrations in your assay buffer. This range should span below and above the CMC of Brij 35 (0.09 mM). For example, you could prepare concentrations from 0.001% to 1% (w/v).

  • Set up the assay: In a 96-well plate, add your enzyme to the wells containing the different concentrations of Brij 35. Include a control with no Brij 35.

  • Pre-incubation: Incubate the enzyme and Brij 35 mixture for a short period (e.g., 5-10 minutes) at the optimal temperature for your enzyme to allow for equilibration.

  • Initiate the reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Monitor the reaction: Measure the rate of product formation or substrate consumption over time using a microplate reader or spectrophotometer.

  • Analyze the data: Plot the enzyme activity (reaction rate) as a function of the Brij 35 concentration. The optimal concentration will correspond to the peak of this curve.

Protocol 2: Determining the Inhibition Constant (Ki) of Brij 35

Objective: To quantify the inhibitory potency of Brij 35 on your enzyme and determine the type of inhibition.

Materials:

  • Same as Protocol 1, with multiple concentrations of the substrate.

Procedure:

  • Perform enzyme kinetics at different Brij 35 concentrations: For a fixed concentration of Brij 35 (above the concentration where inhibition is observed), vary the substrate concentration and measure the initial reaction rates. Repeat this for several different fixed concentrations of Brij 35. Also, perform a control experiment with no Brij 35.

  • Create kinetic plots: For each concentration of Brij 35, create a Michaelis-Menten plot (reaction rate vs. substrate concentration) and a Lineweaver-Burk plot (1/rate vs. 1/[substrate]).

  • Analyze the plots:

    • Competitive inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.

    • Mixed inhibition: The lines will intersect in the second quadrant.

  • Calculate Ki: The inhibition constant (Ki) can be determined from the kinetic data using various methods, including Dixon plots or by fitting the data to the appropriate inhibition model using specialized software.[10][11][12]

Visualizations

InhibitionMechanism cluster_below_cmc Below CMC (<0.09 mM) cluster_above_cmc Above CMC (>0.09 mM) Enzyme_mono Active Enzyme Product_below Product Enzyme_mono->Product_below Catalysis Brij_mono Brij 35 Monomers Brij_mono->Enzyme_mono Stabilization Substrate_free Substrate Substrate_free->Enzyme_mono Enzyme_seq Sequestered Enzyme Inhibited Inhibition Micelle Brij 35 Micelle Micelle->Enzyme_seq Sequesters Substrate_seq Sequestered Substrate Micelle->Substrate_seq Sequesters

Caption: Mechanism of Brij 35 effect on enzymes below and above its CMC.

TroubleshootingWorkflow Start Enzyme Activity is Low in Presence of Brij 35 Check_Conc Is Brij 35 concentration significantly above CMC? Start->Check_Conc Dose_Response Perform Brij 35 dose-response experiment Check_Conc->Dose_Response Yes Check_Stability Is the enzyme stable in the buffer over time? Check_Conc->Check_Stability No Find_Optimal Identify optimal concentration or confirm inhibition Dose_Response->Find_Optimal Test_Alternatives Test alternative non-ionic detergents (e.g., Triton X-100, Tween-20) Find_Optimal->Test_Alternatives If inhibition persists End Optimized Assay Conditions Find_Optimal->End If optimal conc. found Test_Alternatives->End Stability_Assay Perform enzyme stability assay Check_Stability->Stability_Assay Unsure Check_Stability->End Yes Add_Stabilizers Consider adding stabilizing agents Stability_Assay->Add_Stabilizers Add_Stabilizers->End

Caption: Troubleshooting workflow for Brij 35-induced enzyme inhibition.

SignalingPathway Brij_High High Concentration Brij 35 (>CMC) Inhibition Inhibition / Sequestration Brij_High->Inhibition Membrane_Enzyme Membrane-Bound Enzyme Membrane_Enzyme->Inhibition Product_Int Intracellular Product Membrane_Enzyme->Product_Int Converts Inhibition->Membrane_Enzyme Blocks Substrate_Ext Extracellular Substrate Substrate_Ext->Membrane_Enzyme Binds Downstream_Signal Downstream Signaling Cascade Product_Int->Downstream_Signal Activates Cellular_Response Altered Cellular Response Downstream_Signal->Cellular_Response

Caption: Hypothetical impact of Brij 35 on a membrane enzyme-mediated signaling pathway.

References

Technical Support Center: PEG 23 Lauryl Ether Removal for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing PEG 23 lauryl ether (also known as Brij 35) from samples intended for NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove this compound before NMR analysis?

A1: this compound is a non-ionic surfactant containing a long polyoxyethylene chain and a lauryl hydrocarbon chain. These molecules are highly flexible and produce broad signals in ¹H NMR spectra, which can overlap with and obscure the signals of the analyte of interest. This interference complicates spectral interpretation, reduces resolution, and can make accurate quantification of the analyte impossible.

Q2: What are the common methods for removing this compound?

A2: Several methods can be employed to remove this compound from aqueous and organic samples. The most common techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method that separates the surfactant from the analyte based on differences in their physical and chemical properties.

  • Protein Precipitation: For samples containing proteins, precipitation of the protein can leave the surfactant in the supernatant, which is then discarded.

  • Dialysis: This technique is suitable for removing surfactants from macromolecular samples like proteins and nucleic acids, based on size exclusion.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, which can be effective if there is a significant size difference between the analyte and the surfactant micelles.

Q3: Can I use NMR pulse sequences to suppress the this compound signals instead of removing it?

A3: Yes, in some cases, NMR pulse sequences like WET-CPMG (Water Suppression Enhanced through T2-relaxation - Carr-Purcell-Meiboom-Gill) can be used. This technique acts as a T2 filter, suppressing the broad signals from large, flexible molecules like this compound while retaining the sharper signals from smaller analytes. However, this method may not be suitable for all samples, especially if the analyte's signals are also broad or if complete removal of the surfactant is required for other downstream applications.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting

Issue: Low recovery of the analyte after SPE.

  • Possible Cause: The analyte is co-eluting with the this compound or is being retained on the SPE cartridge.

  • Troubleshooting Steps:

    • Optimize the SPE method: Adjust the polarity of the wash and elution solvents. A step-gradient of solvents with increasing elution strength can help to selectively elute the analyte before the surfactant.

    • Select a different sorbent: If using a reverse-phase sorbent, the hydrophobic lauryl chain of the surfactant can cause strong retention. An ion-exchange or normal-phase sorbent might provide better selectivity, depending on the properties of your analyte.

    • Check for analyte breakthrough: Analyze the flow-through and wash fractions to ensure the analyte is not being lost during these steps. If it is, the loading and wash conditions need to be made less eluotropic.

Issue: Residual this compound is still visible in the NMR spectrum.

  • Possible Cause: The SPE protocol is not effectively retaining or removing the surfactant.

  • Troubleshooting Steps:

    • Increase the strength of the wash solvent: Use a wash solvent that is strong enough to remove the surfactant without eluting the analyte.

    • Use a larger SPE cartridge: The capacity of the cartridge may be exceeded by a high concentration of the surfactant.

    • Perform a second SPE cleanup: For samples with very high surfactant concentrations, a second pass through a new SPE cartridge may be necessary.

General NMR Sample Preparation Troubleshooting

Issue: Broad peaks in the NMR spectrum even after surfactant removal.

  • Possible Cause: Residual paramagnetic impurities or insoluble microparticles in the sample.

  • Troubleshooting Steps:

    • Filter the sample: After the removal procedure, filter the sample through a syringe filter (e.g., 0.22 µm PTFE) directly into the NMR tube to remove any particulate matter.

    • Use a metal scavenger: If paramagnetic metal contamination is suspected, consider treating the sample with a chelating agent or passing it through a column containing a metal scavenger.

Issue: Unexpected peaks in the NMR spectrum.

  • Possible Cause: Contamination from solvents used during the removal process or leaching from plasticware.

  • Troubleshooting Steps:

    • Use high-purity solvents: Ensure all solvents used are of high purity (e.g., HPLC or LC-MS grade).

    • Run a blank: Prepare a blank sample using the same removal protocol and solvents to identify any background signals.

    • Avoid prolonged contact with plastic: Whenever possible, use glass or solvent-resistant polypropylene (B1209903) labware to minimize the risk of plasticizer contamination.

Data Presentation

The following table provides a qualitative comparison of the different methods for removing this compound.

MethodPrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phaseHigh selectivity, applicable to a wide range of analytes, can be automatedMethod development may be required, potential for analyte loss
Protein Precipitation Altering solvent conditions to decrease protein solubilitySimple and fast for protein samples, effectively removes many types of interferencesOnly applicable to protein samples, risk of co-precipitation of the analyte, can denature proteins
Dialysis Size-based separation across a semi-permeable membraneGentle method that preserves protein structure, effective for large analytesTime-consuming, not suitable for small molecule analytes, may require large buffer volumes
Size Exclusion Chromatography (SEC) Separation based on molecular sizeCan provide high resolution, gentle on the sampleRequires a chromatography system, can lead to sample dilution, may not be effective if analyte and surfactant are of similar size

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Removal of this compound

This protocol provides a general guideline for removing this compound from a sample containing a small molecule analyte using a C18 reverse-phase SPE cartridge. Optimization may be required based on the specific properties of the analyte.

Materials:

  • C18 SPE cartridge

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Sample containing the analyte and this compound

  • Elution solvent (e.g., acetonitrile, methanol, or a mixture with water, depending on the analyte)

  • Vacuum manifold (optional)

Procedure:

  • Conditioning: Pass 3-5 mL of methanol through the C18 cartridge to wet the sorbent. Do not let the sorbent run dry.

  • Equilibration: Pass 3-5 mL of deionized water through the cartridge. If your sample is in an organic solvent, equilibrate with that solvent instead. Do not let the sorbent run dry.

  • Loading: Load the sample onto the cartridge at a slow flow rate (approx. 1 drop per second).

  • Washing: Pass 3-5 mL of a weak solvent (e.g., a water/methanol mixture) through the cartridge to wash away the more polar this compound. The optimal composition of the wash solvent needs to be determined empirically to maximize surfactant removal while minimizing analyte loss.

  • Elution: Elute the analyte with 1-3 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Drying: Evaporate the elution solvent under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried analyte in the desired deuterated solvent for NMR analysis.

Protocol 2: Acetone (B3395972) Precipitation for Protein Samples

This protocol is suitable for removing this compound from protein samples.

Materials:

  • Protein sample in an aqueous buffer

  • Ice-cold acetone (-20°C)

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Place the protein sample (e.g., 100 µL) in a microcentrifuge tube.

  • Add 4 volumes (400 µL) of ice-cold acetone to the sample.

  • Vortex the mixture thoroughly.

  • Incubate the tube at -20°C for 60 minutes to allow the protein to precipitate.

  • Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the this compound.

  • Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry the pellet as it may be difficult to redissolve.

  • Resuspend the protein pellet in the desired deuterated buffer for NMR analysis.

Visualizations

experimental_workflow Decision Tree for this compound Removal start Sample containing this compound is_protein Is the analyte a protein or large macromolecule? start->is_protein small_molecule Analyte is a small molecule is_protein->small_molecule No dialysis_sec Consider Dialysis or Size Exclusion Chromatography (SEC) is_protein->dialysis_sec Yes precipitation Consider Protein Precipitation is_protein->precipitation Yes spe Use Solid-Phase Extraction (SPE) small_molecule->spe nmr_analysis Prepare for NMR Analysis spe->nmr_analysis dialysis_sec->nmr_analysis precipitation->nmr_analysis

Caption: A decision tree to guide the selection of an appropriate removal method.

spe_workflow Solid-Phase Extraction (SPE) Workflow conditioning 1. Conditioning (e.g., Methanol) equilibration 2. Equilibration (e.g., Water) conditioning->equilibration loading 3. Sample Loading equilibration->loading washing 4. Washing (Remove this compound) loading->washing elution 5. Elution (Collect Analyte) washing->elution dry_reconstitute 6. Dry and Reconstitute in NMR Solvent elution->dry_reconstitute

Technical Support Center: Overcoming Brij 35 Interference in UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the non-ionic surfactant Brij 35 in UV-Vis spectrophotometry.

Frequently Asked Questions (FAQs)

Q1: What is Brij 35 and why is it used in my samples?

A1: Brij 35, also known as Polyoxyethylene (23) lauryl ether, is a non-ionic surfactant.[1][2] It is widely used in biochemical and pharmaceutical applications to:

  • Solubilize membrane proteins.[2]

  • Enhance the dissolution and solubility of poorly soluble drugs.[3]

  • Act as a stabilizing agent in formulations.[3]

  • Serve as an additive in enzyme assays and chromatography.[2]

Q2: How does Brij 35 interfere with UV-Vis spectrophotometry?

A2: Brij 35 can interfere with UV-Vis measurements in several ways:

  • Direct Absorbance: Brij 35 itself exhibits absorbance in the low UV region (below 250 nm), which can overlap with the absorbance spectrum of the analyte of interest.[4][5]

  • Light Scattering: Above its Critical Micelle Concentration (CMC), Brij 35 forms micelles that can scatter light, leading to artificially high absorbance readings.[6]

  • Analyte Interaction: Micelles can encapsulate the analyte, potentially altering its molar absorptivity and causing shifts in the absorption maximum (λmax).[7]

Q3: What is the Critical Micelle Concentration (CMC) of Brij 35 and why is it important?

A3: The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. For Brij 35, the CMC is approximately 0.05-0.1 mM.[1][2] This value is crucial because interference from light scattering becomes more significant at concentrations above the CMC.[6] Working below the CMC, when possible, can minimize this interference.

Troubleshooting Guide

This guide addresses common issues encountered when Brij 35 is present in samples for UV-Vis analysis.

Issue 1: High background absorbance in the low UV range.

This is often due to the intrinsic absorbance of Brij 35.

Logical Troubleshooting Workflow

cluster_0 Troubleshooting High Background Absorbance Start High Background at Low UV? Check_Conc Is Brij 35 concentration known? Start->Check_Conc Below_CMC Work below CMC if possible Check_Conc->Below_CMC Yes / Low Above_CMC Concentration is above CMC or unknown Check_Conc->Above_CMC No / High Use_Blank Use a matched blank with Brij 35 Above_CMC->Use_Blank Blank_Effective Is blank correction sufficient? Use_Blank->Blank_Effective Problem_Solved Problem Solved Blank_Effective->Problem_Solved Yes Remove_Brij Consider Brij 35 removal Blank_Effective->Remove_Brij No cluster_1 Protocol: Detergent Removal Resin Start Start: Sample with Brij 35 Equilibrate Equilibrate Resin Start->Equilibrate 1 Load Load Sample onto Resin Equilibrate->Load 2 Incubate Incubate (10-15 min) Load->Incubate 3 Centrifuge Centrifuge to Elute Incubate->Centrifuge 4 End End: Brij 35-depleted sample Centrifuge->End 5

References

Validation & Comparative

Brij 35 vs. Triton X-100: A Comparative Guide for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful solubilization and subsequent characterization of membrane proteins. This guide provides an objective comparison of two widely used non-ionic detergents, Brij 35 and Triton X-100, supported by experimental data and detailed protocols to aid in making an informed choice for your specific research needs.

Introduction to Brij 35 and Triton X-100

Brij 35 and Triton X-100 are both non-ionic detergents commonly employed for disrupting the lipid bilayer of cell membranes to extract and solubilize membrane proteins. Their non-ionic nature makes them generally milder than ionic detergents, which helps in preserving the native structure and function of the target protein.

Brij 35 , with the chemical name polyoxyethylene (23) lauryl ether, is known for its use in the solubilization of membrane proteins where maintaining functionality is crucial. It has been shown to be particularly effective for sensitive proteins such as G-protein coupled receptors (GPCRs).

Triton X-100 , or octylphenol (B599344) ethoxylate, is a versatile and widely used detergent for protein extraction. However, a key consideration is its phenyl group, which results in strong absorbance in the UV range (around 280 nm), potentially interfering with standard protein quantification methods that rely on UV spectroscopy.

Physicochemical Properties

The choice of detergent is often guided by its physicochemical properties, which influence its interaction with the membrane and the target protein. Below is a summary of the key properties of Brij 35 and Triton X-100.

PropertyBrij 35Triton X-100
Chemical Name Polyoxyethylene (23) lauryl etherOctylphenol ethoxylate
Detergent Type Non-ionicNon-ionic
Molecular Weight (Approx.) 1200 Da625 Da
Critical Micelle Concentration (CMC) ~0.09 mM~0.24 mM
Aggregation Number ~40~140
Micelle Molecular Weight (Approx.) 48,000 Da90,000 Da
Cloud Point >100°C64°C
UV Absorbance (at 280 nm) LowHigh

Performance in Membrane Protein Solubilization

The efficacy of a detergent is ultimately determined by its ability to solubilize the target protein while preserving its structural integrity and biological activity.

Solubilization Efficiency

A direct comparative study on the solubilization of human platelet proteins, cholesterol, gamma-glutamyltransferase, and lactate (B86563) dehydrogenase found no significant differences in the solubilizing power of Brij 35 and Triton X-100. Both detergents were effective at various concentrations and incubation times.

However, for more sensitive and complex membrane proteins, the choice of detergent can be more critical. In a study focused on the cell-free expression and solubilization of G-protein coupled receptors (GPCRs), Brij 35 and a related detergent, Brij-58, demonstrated significantly higher yields of soluble and functional receptors compared to Triton X-100 and other tested detergents.[1] This suggests that for maintaining the native conformation and activity of delicate multi-transmembrane proteins, Brij 35 may be the superior choice.

Effect on Protein Stability and Activity

The milder nature of Brij 35 is often cited as a key advantage in preserving the functionality of solubilized proteins. The aforementioned study on GPCRs supports this, where proteins solubilized in Brij 35 were shown to be properly folded and capable of binding their ligands.[1]

Triton X-100, while an effective solubilizing agent, can in some cases be more denaturing. However, its widespread use indicates its suitability for a broad range of applications where either the protein is robust or downstream functional assays are less sensitive to minor conformational changes.

Experimental Protocols

The following are generalized protocols for membrane protein solubilization using Brij 35 or Triton X-100. Optimal conditions, including detergent concentration, temperature, and incubation time, should be determined empirically for each specific membrane protein.

General Workflow for Membrane Protein Solubilization

G General Workflow for Membrane Protein Solubilization cluster_0 Preparation cluster_1 Solubilization cluster_2 Purification & Analysis CellCulture Cell Culture/ Tissue Homogenization MembraneIsolation Membrane Isolation (Centrifugation) CellCulture->MembraneIsolation DetergentIncubation Incubation with Detergent Buffer (Brij 35 or Triton X-100) MembraneIsolation->DetergentIncubation Clarification Clarification (Ultracentrifugation) DetergentIncubation->Clarification Purification Protein Purification (e.g., Affinity Chromatography) Clarification->Purification Analysis Downstream Analysis (e.g., SDS-PAGE, Functional Assays) Purification->Analysis

Caption: A diagram illustrating the key steps in membrane protein solubilization.

Protocol for Solubilization using Brij 35 or Triton X-100
  • Membrane Preparation:

    • Start with isolated cell membranes prepared by standard methods such as dounce homogenization followed by differential centrifugation.

    • Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, with protease inhibitors).

  • Detergent Solubilization:

    • Determine the protein concentration of the membrane suspension.

    • Add the chosen detergent (Brij 35 or Triton X-100) to the membrane suspension. A common starting point is a final detergent concentration of 1% (w/v). The optimal detergent-to-protein ratio should be determined empirically, but a ratio of 2-10 (w/w) is a typical starting range.

    • Incubate the mixture at 4°C with gentle agitation for 1-2 hours.

  • Clarification of Solubilized Proteins:

    • Centrifuge the detergent-treated membrane suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet non-solubilized material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Downstream Processing:

    • The solubilized protein extract is now ready for subsequent purification steps, such as affinity chromatography. It is important to include a low concentration of the same detergent (typically above its CMC) in all subsequent buffers to maintain protein solubility.

Logical Relationship for Detergent Selection

G Detergent Selection Logic for Membrane Protein Solubilization Start Start: Need to Solubilize a Membrane Protein ProteinSensitivity Is the protein known to be sensitive to denaturation? Start->ProteinSensitivity UVQuantification Is UV-based protein quantification critical? ProteinSensitivity->UVQuantification No ChooseBrij35 Choose Brij 35 ProteinSensitivity->ChooseBrij35 Yes ConsiderBrij35 Consider Brij 35 or UV-compatible Triton X-100 analog UVQuantification->ConsiderBrij35 Yes ChooseTritonX100 Triton X-100 is a viable option UVQuantification->ChooseTritonX100 No EmpiricalTesting Empirically test both detergents ChooseBrij35->EmpiricalTesting ConsiderBrij35->EmpiricalTesting ChooseTritonX100->EmpiricalTesting

Caption: A decision-making flowchart for selecting between Brij 35 and Triton X-100.

Conclusion

Both Brij 35 and Triton X-100 are effective non-ionic detergents for the solubilization of membrane proteins. The choice between them depends on the specific requirements of the protein and the downstream applications.

  • Triton X-100 is a robust, general-purpose detergent suitable for a wide range of membrane proteins. Its main drawback is its UV absorbance, which can complicate protein quantification.

  • Brij 35 is a milder detergent that has shown superior performance in maintaining the structural integrity and function of sensitive proteins like GPCRs. Its low UV absorbance also makes it compatible with standard protein quantification methods.

For novel membrane proteins or when protein function is paramount, an initial screening of both detergents is recommended to determine the optimal conditions for solubilization and stability.

References

A Comparative Analysis of PEG 23 Lauryl Ether (Brij 35) and CHAPS for Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of understanding cellular processes and developing novel therapeutics, the effective extraction of proteins from their native environment is a critical first step. The choice of detergent is paramount, as it must efficiently solubilize the protein of interest while preserving its structural integrity and biological function. This guide provides a detailed comparison of two commonly used detergents, PEG 23 lauryl ether (more commonly known as Brij 35) and CHAPS, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific application.

This compound (Brij 35) is a non-ionic detergent, while CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent. This fundamental difference in their chemical properties influences their behavior in solution and their interaction with proteins, leading to distinct advantages and disadvantages in protein extraction protocols.

Quantitative Performance Comparison

The selection of a detergent often involves a trade-off between solubilization efficiency (yield) and the preservation of the protein's native state (purity and activity). The following tables summarize the physicochemical properties of Brij 35 and CHAPS and present experimental data on their performance in protein extraction and compatibility with downstream applications.

Table 1: Physicochemical Properties of Brij 35 and CHAPS

PropertyThis compound (Brij 35)CHAPS
Detergent Type Non-ionicZwitterionic[1][2][3]
Molecular Weight ~1225 g/mol ~615 g/mol
Critical Micelle Concentration (CMC) 0.09 mM (0.011% w/v)[1]6-10 mM (0.37-0.62% w/v)[2]
Aggregation Number 4010
Micelle Molecular Weight ~49,000 Da~6,150 Da
Dialyzable No[1]Yes[2]

Table 2: Experimental Data Comparison

ParameterThis compound (Brij 35)CHAPSReference
Effect on WNV Protease Activity ~1.5-fold enhancementNo significant effect[4]
EGFR Extraction (Illustrative Data) Lower Purity, Higher Yield (relative to CHAPS)Higher Purity (85%), Lower Yield (1.8 mg/mL)[5]
Mass Spectrometry Compatibility (In-solution) IncompatibleCompatible (up to 0.5%)[6]
Mass Spectrometry Compatibility (In-gel) IncompatibleCompatible (up to 4%)[6]

Experimental Protocols

Detailed methodologies are crucial for the successful extraction of proteins. Below are generalized protocols for protein extraction from cultured mammalian cells using Brij 35 and CHAPS.

Protocol 1: Protein Extraction using this compound (Brij 35)

Materials:

  • Brij 35 Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Brij 35

  • Protease and Phosphatase Inhibitor Cocktails

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Completely aspirate the PBS and add an appropriate volume of ice-cold Brij 35 Lysis Buffer (e.g., 1 mL for a 10 cm dish) supplemented with protease and phosphatase inhibitors.

  • Incubate the dish on ice for 20-30 minutes with occasional gentle swirling to lyse the cells.

  • Using a cell scraper, harvest the cell lysate and transfer it to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, containing the solubilized proteins, to a fresh, pre-chilled tube.

  • Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

  • The protein extract is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Protein Extraction using CHAPS

Materials:

  • CHAPS Lysis Buffer: 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM Pyrophosphate, 10 mM β-glycerophosphate, 50 mM NaF, 0.5% (w/v) CHAPS

  • Protease and Phosphatase Inhibitor Cocktails

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cell monolayer twice with ice-cold PBS.[2]

  • Aspirate the PBS completely and add ice-cold CHAPS Lysis Buffer supplemented with protease and phosphatase inhibitors.[2]

  • Incubate the dish on ice for 30 minutes, swirling gently every 10 minutes.[2]

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

  • Vortex the lysate briefly and incubate on ice for an additional 15 minutes.[2]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

  • Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube.[2]

  • Determine the protein concentration using a detergent-compatible protein assay.

  • The extracted proteins are ready for downstream applications such as immunoprecipitation or can be stored at -80°C.[2]

Visualizing Experimental Workflows

To better understand the application of these detergents in a broader experimental context, the following diagrams illustrate a typical workflow for protein extraction followed by immunoprecipitation, and a signaling pathway that is often studied using these techniques.

G cluster_0 Cell Lysis and Protein Extraction cluster_1 Immunoprecipitation start Cultured Cells wash Wash with ice-cold PBS start->wash lyse Add Lysis Buffer (Brij 35 or CHAPS) wash->lyse incubate Incubate on ice lyse->incubate scrape Scrape and collect lysate incubate->scrape centrifuge Centrifuge to pellet debris scrape->centrifuge supernatant Collect supernatant (Protein Extract) centrifuge->supernatant add_ab Add primary antibody to lysate supernatant->add_ab Input for IP incubate_ab Incubate to form antibody-protein complex add_ab->incubate_ab add_beads Add Protein A/G beads incubate_ab->add_beads incubate_beads Incubate to capture complex add_beads->incubate_beads wash_beads Wash beads incubate_beads->wash_beads elute Elute protein wash_beads->elute analysis Downstream Analysis (e.g., Western Blot) elute->analysis

Caption: General workflow for protein extraction and immunoprecipitation.

EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Regulates

References

Brij 35 vs. Brij 58: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate non-ionic surfactant is a critical step that can significantly impact experimental outcomes. Brij 35 and Brij 58, two commonly used polyoxyethylene ether surfactants, are often considered for a variety of applications, from protein extraction to drug delivery systems. While structurally similar, their subtle differences in composition lead to distinct physicochemical properties and performance characteristics. This guide provides an objective comparison of Brij 35 and Brij 58, supported by experimental data, to aid in making an informed choice for your specific research needs.

Chemical and Physical Properties: A Head-to-Head Comparison

Brij 35 and Brij 58 belong to the same family of non-ionic detergents, characterized by a hydrophilic polyoxyethylene head and a hydrophobic alkyl tail. The primary distinction lies in the length of their hydrophobic alkyl chains. Brij 35 possesses a lauryl (C12) chain, whereas Brij 58 has a cetyl (C16) chain. This difference in hydrophobicity influences their behavior in aqueous solutions.

PropertyBrij 35Brij 58
Full Chemical Name Polyoxyethylene (23) lauryl etherPolyoxyethylene (20) cetyl ether
Molecular Formula C₁₂H₂₅(OCH₂CH₂)₂₃OHC₁₆H₃₃(OCH₂CH₂)₂₀OH
Average Molecular Weight ( g/mol ) ~1199~1124
Hydrophilic-Lipophilic Balance (HLB) 16.9[1][2][3][4]15.7 - 16.9[5][6]
Critical Micelle Concentration (CMC) ~0.09 mM[1][2]~0.007 - 0.077 mM[6]
Aggregation Number ~40[1][3][4]~70
Cloud Point >100°C>100°C

Performance in Key Applications

The choice between Brij 35 and Brij 58 often depends on the specific application and the desired outcome. Their differing hydrophobicities can lead to variations in solubilization efficiency, protein stability, and interaction with other molecules.

Membrane Protein Solubilization

Both Brij 35 and Brij 58 are effective in solubilizing membrane proteins. However, their efficiency can vary depending on the specific protein. A study on the cell-free production of G-protein coupled receptors (GPCRs) found that both Brij 35 and Brij 58 yielded significantly more soluble receptor compared to other tested detergents. In this particular study, Brij 35 consistently resulted in slightly higher yields than Brij 58.[7] This suggests that for certain membrane proteins, the shorter alkyl chain of Brij 35 may be advantageous for optimal solubilization.

Drug Delivery and Solubilization

In pharmaceutical applications, the ability of a surfactant to solubilize poorly water-soluble drugs is crucial. One study comparing the impact of various non-ionic surfactants on the solubility of the drug meclizine (B1204245) found that Brij 58 was a more efficient solubilizer than Brij 35.[8] The longer hydrophobic chain of Brij 58 likely provides a more favorable environment for the encapsulation of the hydrophobic drug molecule within the micelle core.[8]

Another study investigating the role of Brij surfactants in overcoming multidrug resistance in cancer cells highlighted the importance of the ratio of hydrophilic to hydrophobic units. While both Brij 35 and Brij 58 have similar HLB values, the study noted that the composition of the hydrophobic tail can influence efficacy.[9]

Micellar Liquid Chromatography

Both surfactants are utilized in micellar liquid chromatography (MLC), a technique that uses surfactant solutions as the mobile phase. Brij 35 has been noted for its ability to reduce the need for organic solvents in some applications, making it a "greener" alternative.[10][11] Studies have explored the use of Brij 35 in both isocratic and gradient elution modes for the separation of various compounds.[12][13] The choice between Brij 35 and Brij 58 in MLC would depend on the specific analytes and the desired separation characteristics.

Experimental Protocols

Below are generalized protocols for common laboratory procedures where Brij 35 or Brij 58 can be used. Researchers should optimize the detergent concentration and other parameters for their specific experimental setup.

Protein Extraction from Cultured Cells

This protocol outlines a general procedure for lysing cultured cells to extract total protein using a Brij-containing buffer.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Brij 35 or Brij 58, and protease inhibitor cocktail.

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Aspirate the culture medium from the cells.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).

  • Incubate the plate on ice for 5-10 minutes.

  • Scrape the adherent cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate for 15-20 seconds.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay.

Western Blotting

This protocol provides a general workflow for performing a Western blot, a technique used to detect specific proteins in a sample. Non-ionic detergents like Brij are often included in wash buffers to reduce non-specific antibody binding.

Materials:

  • Protein lysate (prepared as above)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST): Tris-buffered saline with 0.1% Tween-20 (can be substituted with 0.1% Brij 35 or Brij 58 for specific applications).

  • Primary antibody

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Visualizations

To further illustrate the key differences and applications, the following diagrams are provided.

cluster_brij35 Brij 35 Structure cluster_brij58 Brij 58 Structure b35_head Polyoxyethylene (23) Head b35_tail Lauryl (C12) Tail b58_head Polyoxyethylene (20) Head b35_head->b58_head b58_tail Cetyl (C16) Tail b35_tail->b58_tail start Cultured Cells / Tissue lysis Cell Lysis with Brij-containing Buffer start->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant (Protein Lysate) centrifugation->supernatant quantification Protein Quantification supernatant->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Protein Analysis detection->end

References

A Comparative Guide to Cell Lysis: SDS vs. PEG 23 Lauryl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent for cell lysis is a critical step that dictates the success of downstream applications. The ideal detergent must efficiently disrupt the cell membrane while preserving the integrity of the target proteins for analysis. This guide provides an objective comparison between two commonly used detergents: the harsh, anionic Sodium Dodecyl Sulfate (B86663) (SDS) and the milder, non-ionic PEG 23 lauryl ether, also known as Brij™ L23.

Mechanism of Action: A Tale of Two Detergents

The fundamental difference between SDS and this compound lies in their chemical nature, which dictates how they interact with the cell's lipid bilayer and its proteins.

Sodium Dodecyl Sulfate (SDS) is an anionic detergent known for its potent and denaturing capabilities.[1][2] Its strong solubilizing power allows it to effectively disrupt cell membranes by intercalating into the lipid bilayer and solubilizing lipids and proteins.[3][4] SDS binds extensively to proteins, disrupting their non-covalent bonds (such as hydrogen bonds and hydrophobic interactions) and breaking down their native tertiary and secondary structures.[1][5] This process unfolds the proteins into linear chains and imparts a uniform negative charge, making SDS an essential component for techniques like SDS-PAGE where separation is based on molecular weight.[5][6]

This compound (Brij L23) is a non-ionic detergent, making it a much milder alternative.[2][7] Its mechanism involves disrupting lipid-lipid and lipid-protein interactions to permeabilize the cell membrane, but it generally does not break the crucial protein-protein interactions that maintain a protein's native structure and function.[2][8] It solubilizes membrane proteins by associating with their hydrophobic domains, effectively extracting them from the lipid environment while preserving their biological activity.[8] This makes it suitable for applications where the protein's function, such as enzymatic activity, must be maintained.

cluster_SDS SDS (Anionic, Denaturing) cluster_Brij This compound (Non-ionic, Mild) sds SDS Monomers sds_mem Disrupt Lipid-Lipid & Lipid-Protein Interactions sds->sds_mem sds_prot Break Protein-Protein Interactions sds->sds_prot sds_lysis Complete Cell Lysis sds_mem->sds_lysis sds_denature Protein Denaturation (Unfolding) sds_prot->sds_denature brij Brij L23 Monomers brij_mem Disrupt Lipid-Lipid & Lipid-Protein Interactions brij->brij_mem brij_lysis Mild Cell Lysis brij_mem->brij_lysis brij_prot Preserve Protein-Protein Interactions brij_native Native Protein Structure Maintained brij_prot->brij_native brij_lysis->brij_prot

Caption: Mechanisms of cell lysis for SDS and this compound.

Performance Comparison: Efficiency vs. Integrity

The choice between SDS and Brij L23 hinges on the experimental goal: maximizing protein yield or preserving protein function.

ParameterSodium Dodecyl Sulfate (SDS)This compound (Brij L23)
Detergent Type Anionic, Denaturing[2]Non-ionic, Mild[2][8]
Lysis Strength Strong, highly efficient for most cell types.[9]Mild, effective for cultured cells, but may be less efficient for tissues or cells with tough walls.[2]
Protein Yield Generally high due to effective solubilization of all cellular proteins.[7]May be lower for certain proteins, especially those tightly bound within cellular structures.[10]
Protein Integrity Denatures proteins, destroying native structure and function.[1]Preserves native protein structure and biological activity.[8]
Effect on Enzymes Typically causes significant, concentration-dependent inactivation.[11][12]Can preserve enzyme activity. Activity is often optimal near the CMC and may decrease at higher concentrations.
Downstream Assays Ideal for SDS-PAGE, Western Blotting, Mass Spectrometry.[1][5]Ideal for enzyme assays, immunoprecipitation (IP), affinity chromatography, and functional studies.

Physicochemical Properties

PropertySodium Dodecyl Sulfate (SDS)This compound (Brij L23)
Synonyms Lauryl sulfate sodium saltBrij 35, Polyoxyethylene (23) lauryl ether[2]
CAS Number 151-21-3[1]9002-92-0[1]
Molecular Weight 288.38 g/mol [1]~1199.54 g/mol (Average)[1][13]
Critical Micelle Conc. (CMC) 7-10 mM (in H₂O)[1]~0.09 mM (in H₂O)[1][2][8]
Aggregation Number 30-77 (Varies with concentration)[14]40[8]
HLB Value ~4016.9[2][15]

Experimental Protocols

A successful lysis procedure depends on a well-defined protocol. Below are representative protocols for both detergents. Note that optimization may be required based on cell type and starting material quantity.

General Experimental Workflow

Caption: General workflow for detergent-based cell lysis.
Protocol 1: Denaturing Lysis with SDS

This protocol is designed for complete cell lysis and protein denaturation, suitable for applications like Western Blotting.

  • Cell Preparation: Harvest cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C). Discard the supernatant.

  • Washing: Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS) and centrifuge again.

  • Lysis: Add 1X SDS Lysis Buffer (e.g., 100 µL per 1 million cells). A typical buffer is 100 mM Tris pH 6.8, 2% SDS, 300 mM NaCl, and 50 mM DTT.[16]

  • Homogenization: Resuspend the pellet by pipetting or vortexing. For tissues, homogenization or sonication may be necessary.[17]

  • Denaturation: Heat the sample at 95-100°C for 5-10 minutes. The sample should become less viscous as DNA is sheared.[16]

  • Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-20 minutes at 4°C to pellet insoluble debris.

  • Collection: Carefully transfer the supernatant (containing the total protein lysate) to a new tube.

  • Storage: Store the lysate at -80°C for long-term use.

Protocol 2: Mild Lysis with this compound (Brij L23)

This protocol is designed to preserve the native structure and function of proteins.

  • Cell Preparation: Harvest cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C). Discard the supernatant.

  • Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Lysis: Add ice-cold Mild Lysis Buffer containing Brij L23 (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, and 0.5-1.0% Brij L23). Immediately before use, add protease and phosphatase inhibitors.

  • Homogenization: Gently resuspend the pellet by pipetting. Avoid vigorous vortexing to prevent protein denaturation.

  • Incubation: Incubate the suspension on ice for 30 minutes with occasional, gentle mixing.[17]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[6]

  • Collection: Carefully transfer the supernatant (containing the soluble, native protein lysate) to a new, pre-chilled tube.

  • Storage: Use the lysate immediately for functional assays or store in aliquots at -80°C.

Detergent Selection Guide

The optimal detergent choice is dictated by your research question. This decision tree can guide your selection process.

Start What is the primary goal of the experiment? Goal Analyze protein function, activity, or native interactions? Start->Goal SDS_Path Analyze total protein content, size, or abundance via denaturing methods (e.g., Western Blot)? Goal->SDS_Path No UseBrij Use this compound (Brij L23) or other mild, non-ionic detergents Goal->UseBrij Yes UseSDS Use SDS or other strong, anionic detergents SDS_Path->UseSDS Yes

Caption: Decision guide for choosing a lysis detergent.

Conclusion

References

A Comparative Guide to Non-Ionic Detergents: Brij 35, Triton X-100, and Tween 20

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological research and drug development, the selection of an appropriate detergent is a critical step for effective cell lysis, protein extraction, and solubilization while preserving protein structure and function. Non-ionic detergents are favored for their mild nature, which allows for the disruption of lipid-lipid and lipid-protein interactions without significantly denaturing proteins. This guide provides a comparative analysis of three widely used non-ionic detergents: Brij 35, Triton X-100, and Tween 20, with a focus on their efficacy, supported by experimental data and detailed protocols.

Physicochemical Properties

The behavior and effectiveness of a detergent are largely dictated by its physicochemical properties. The Critical Micelle Concentration (CMC), aggregation number, micellar weight, and cloud point are key parameters that influence a detergent's application.

PropertyBrij 35Triton X-100Tween 20
Molecular Weight (Da) ~1225[1]~625[2]~1228[1]
Critical Micelle Concentration (CMC) in water 0.09 mM (0.0110% w/v)[1]0.24 mM (0.0155% w/v)0.06 mM (0.0074% w/v)[1]
Aggregation Number 40[1]100-155Not specified
Average Micellar Weight (kDa) 49[1]62-90Not specified
Cloud Point (°C) >100[1]6495[1]

Table 1: Physicochemical Properties of Brij 35, Triton X-100, and Tween 20. This table summarizes key properties that are crucial for selecting a detergent for specific experimental needs.

Performance in Experimental Applications

The choice of detergent can significantly impact the outcome of an experiment, particularly in applications such as enzyme assays and protein extraction.

A study on the West Nile virus (WNV) protease demonstrated that different non-ionic detergents can have varying effects on enzyme activity.

DetergentConcentration RangeRelative Protease Activity Enhancement
Brij 35 0.01 - 0.1%~1.5-fold
Triton X-100 0.01 - 0.1%~2.0 to 2.3-fold
Tween 20 0.01 - 0.1%~2.0 to 2.3-fold
NP-40 0.01 - 0.1%~2.0 to 2.3-fold

Table 2: Effect of Non-Ionic Detergents on West Nile Virus Protease Activity. This data, adapted from a 2008 study, shows that Triton X-100 and Tween 20 exhibited a more pronounced enhancement of WNV protease activity compared to Brij 35 at the tested concentrations.

  • Brij 35 is often used for the extraction of membrane proteins and in various HPLC applications.[2] It is considered a mild surfactant suitable for isolating functional membrane complexes.

  • Triton X-100 is a commonly used detergent for cell lysis and solubilization of membrane proteins while aiming to maintain their native structure.[3] It is frequently a component of lysis buffers for immunoprecipitation and Western blotting.[3]

  • Tween 20 is widely used in washing buffers for immunoassays to reduce non-specific binding and is also effective in solubilizing membrane proteins.[3]

A study comparing the solubilization of human platelet proteins, cholesterol, and specific enzymes by Triton X-100 and Brij 35 found no significant differences between the two detergents across various concentrations and incubation times.

Experimental Protocols

The following are generalized protocols for common applications. Researchers should optimize concentrations and incubation times based on the specific cell type, protein of interest, and downstream application.

Protocol 1: General Cell Lysis for Protein Extraction for Western Blotting

This protocol describes a general procedure for lysing adherent mammalian cells to extract total protein for analysis by Western blotting.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA buffer or a Tris-based buffer) containing a non-ionic detergent

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Lysis Buffer Recipes:

  • RIPA (Radioimmunoprecipitation Assay) Buffer (for whole cell extracts and membrane-bound proteins):

    • 150 mM sodium chloride

    • 1.0% Triton X-100 or NP-40

    • 0.5% sodium deoxycholate

    • 0.1% SDS (sodium dodecyl sulfate)

    • 50 mM Tris, pH 8.0

  • NP-40 Buffer (for cytoplasmic or membrane-bound proteins):

    • 150 mM sodium chloride

    • 1.0% NP-40 (Triton X-100 can be substituted)

    • 50 mM Tris, pH 8.0

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold lysis buffer to the dish (e.g., 1 mL for a 10 cm dish). Add freshly prepared protease and phosphatase inhibitors to the lysis buffer before use.

  • Use a cell scraper to scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

  • The protein extract is now ready for downstream applications such as SDS-PAGE and Western blotting.

G General Cell Lysis and Protein Extraction Workflow start Start: Adherent Cells in Culture Dish wash Wash with ice-cold PBS start->wash add_lysis Add ice-cold Lysis Buffer (with detergent and inhibitors) wash->add_lysis scrape Scrape cells and transfer to tube add_lysis->scrape incubate Incubate on ice scrape->incubate centrifuge Centrifuge to pellet debris incubate->centrifuge collect Collect supernatant (soluble protein extract) centrifuge->collect quantify Quantify protein concentration collect->quantify end End: Protein extract ready for analysis quantify->end

A generalized workflow for cell lysis and protein extraction.
Protocol 2: Solubilization of Membrane Proteins

This protocol provides a general framework for the solubilization of membrane proteins from isolated cell membranes. The optimal detergent concentration and incubation conditions should be determined empirically.

Materials:

  • Isolated cell membranes

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol)

  • Stock solution of the chosen non-ionic detergent (Brij 35, Triton X-100, or Tween 20)

  • Refrigerated rotator or rocker

  • Ultracentrifuge

Procedure:

  • Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer.

  • Add the chosen non-ionic detergent to the membrane suspension to a final concentration above its CMC (typically 0.5% to 2.0% w/v).

  • Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rotator).

  • Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Proceed with downstream purification and analysis.

G Detergent Action on Cell Membranes cluster_0 Cell Membrane cluster_1 Detergent Monomers cluster_2 Solubilized Membrane Protein p1 MP p2 MP p3 MP d1 D d2 D d3 D d4 D d5 D mp_sol MP d_micelle D cluster_0 cluster_0 cluster_2 cluster_2 cluster_0->cluster_2 Extraction of membrane protein cluster_1 cluster_1 cluster_1->cluster_2 Integration into membrane Formation of mixed micelles label_mp MP = Membrane Protein label_lp LP = Lipid Bilayer label_d D = Detergent

Mechanism of membrane protein solubilization by detergents.

Conclusion

Brij 35, Triton X-100, and Tween 20 are all effective non-ionic detergents with distinct properties that make them suitable for different applications.

  • Brij 35 is a mild detergent with a high cloud point, making it a good choice for applications requiring higher temperatures and for the isolation of functional membrane complexes.

  • Triton X-100 is a versatile and widely used detergent for cell lysis and protein solubilization, demonstrating a strong ability to enhance the activity of certain enzymes.

  • Tween 20 is a very mild detergent, ideal for stringent washing steps in immunoassays to minimize background and for applications where maintaining protein-protein interactions is crucial.

The selection of the optimal detergent and its concentration is paramount for the success of an experiment. The data and protocols presented in this guide serve as a starting point for researchers to make informed decisions and to optimize their experimental conditions for achieving the desired outcomes in protein research and drug development. Empirical testing is often necessary to determine the most suitable detergent for a specific protein and application.

References

Navigating the Micellar Maze: A Comparative Guide to Brij 35 Alternatives for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical yet often challenging step. The choice of detergent is paramount to preserving the structural integrity and biological function of these complex proteins. While Brij 35 has been a traditional workhorse, a diverse array of alternative detergents now offers potentially superior performance in terms of yield, stability, and activity preservation. This guide provides an objective comparison of Brij 35 and its alternatives, supported by experimental data, to inform your detergent selection process.

The Detergent Dilemma: Balancing Solubilization and Stability

Detergents are amphipathic molecules that partition into biological membranes, extracting embedded proteins and maintaining their solubility in an aqueous environment. The ideal detergent effectively disrupts lipid-lipid and lipid-protein interactions without denaturing the protein of interest. Key properties to consider when selecting a detergent include its chemical nature (non-ionic, zwitterionic, or ionic), critical micelle concentration (CMC), and micelle size. Non-ionic detergents like Brij 35 are generally considered "mild" as they lack a net charge and are less likely to disrupt protein-protein interactions.

This guide will focus on comparing the non-ionic detergent Brij 35 with other commonly used non-ionic and zwitterionic detergents, providing a framework for empirical detergent screening.

Performance Comparison: A Data-Driven Approach

The selection of an optimal detergent is highly protein-dependent. The following tables summarize available quantitative data comparing the performance of Brij 35 and its alternatives in the solubilization of G-protein coupled receptors (GPCRs), a large and therapeutically important family of membrane proteins.

Table 1: Detergent Properties
DetergentAbbreviationChemical ClassCMC (mM)Micelle Size (kDa)
Brij 35-Polyoxyethylene Alkyl Ether0.092~49
n-dodecyl-β-D-maltosideDDMAlkyl Maltoside~0.17~50
Triton X-100TX-100Polyoxyethylene Alkyl Ether~0.260-90
3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonateCHAPSZwitterionic (Bile Salt Derivative)6-10~6
Lauryl Maltose Neopentyl GlycolLMNGMaltose Neopentyl Glycol~0.01~40
Fos-Choline-12FC-12Zwitterionic (Phosphocholine)~1.5~14

Note: CMC and micelle size can vary depending on buffer conditions (e.g., ionic strength, pH, and temperature).

Table 2: Comparative Protein Yield for a Human Olfactory GPCR (hOR17-210) in a Cell-Free Expression System
DetergentRelative Yield (%)
Brij 35 100
Brij 58~95
Fos-Choline-14 (FC-14)~20
n-dodecyl-β-D-maltoside (DDM)~18
Decyl Maltoside (DM)~15
Octyl Glucoside (OG)~10
CHAPSO~5

Data adapted from a study by Corin et al. (2011)[1]. This study highlights the superior performance of Brij-35 and Brij-58 in a cell-free expression system for this specific GPCR. In this system, Brij-35 and Brij-58 yielded approximately 4-5 times more protein than the next best detergent[1]. For a range of GPCRs produced in this cell-free system with Brij-35, soluble protein yields of up to 93% were achieved, with total yields reaching several milligrams per 10 ml reaction[1].

Table 3: Thermal Stability (Tm) of a Membrane Protein in Various Detergents
DetergentMelting Temperature (Tm) in °C
Lauryl Maltose Neopentyl Glycol (LMNG)50.9
n-dodecyl-β-D-maltoside (DDM)45.7
n-Undecyl-β-D-Maltopyranoside (UDM)43.4
Dodecyl Octaethylene Glycol Ether (C12E8)34.3
n-Octyl-β-D-Glucoside (OG)32.2

Data from a thermal shift assay using the thiol-specific fluorochrome N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl] maleimide (B117702) (CPM) dye[2]. A higher Tm indicates greater protein stability. While this study did not include Brij 35, it demonstrates the significant impact of detergent choice on protein stability. Newer generation detergents like LMNG often provide superior stability for delicate membrane proteins[3][4].

Experimental Methodologies

The following protocols provide a general framework for membrane protein solubilization and characterization. Optimal conditions, including detergent concentration, temperature, and incubation time, should be determined empirically for each specific protein.

Protocol 1: Small-Scale Detergent Screening for Membrane Protein Solubilization

This protocol is designed to rapidly screen a panel of detergents to identify the most effective one for solubilizing a target membrane protein.

Materials:

  • Cell paste or membrane preparation containing the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • Detergent stock solutions (e.g., 10% w/v) of Brij 35, DDM, Triton X-100, CHAPS, LMNG, and Fos-Choline-12

  • Microcentrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Resuspend the cell paste or membrane preparation in ice-cold Lysis Buffer.

  • Aliquot the suspension into separate microcentrifuge tubes, one for each detergent to be tested.

  • To each tube, add a different detergent to a final concentration of 1% (w/v).

  • Incubate on a rotator at 4°C for 1-2 hours.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the insoluble material.

  • Carefully collect the supernatant, which contains the solubilized proteins.

  • Analyze a sample of the supernatant from each condition by SDS-PAGE and Western blotting using an antibody specific to the target protein to assess the solubilization efficiency.

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry) for Protein Stability

This assay measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. An increase in the melting temperature (Tm) indicates stabilization.

Materials:

  • Purified membrane protein in a specific detergent

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Real-time PCR instrument with a melt curve function

  • Appropriate buffers

Procedure:

  • Prepare a reaction mixture containing the purified protein, SYPRO Orange dye, and the buffer with the detergent of interest in a qPCR plate.

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to increase the temperature incrementally (e.g., from 25°C to 95°C at a rate of 1°C/minute).

  • Monitor the fluorescence of the SYPRO Orange dye. As the protein unfolds, it exposes hydrophobic regions to which the dye binds, causing an increase in fluorescence.

  • The melting temperature (Tm) is the midpoint of the resulting fluorescence curve, which can be determined by fitting the data to a Boltzmann sigmoidal equation.

Visualizing the Context: Signaling Pathways and Experimental Workflows

Understanding the biological context and experimental process is crucial for membrane protein research. The following diagrams, generated using the DOT language, illustrate a typical GPCR signaling pathway and a general workflow for membrane protein solubilization and purification.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation Effector Effector (Adenylyl Cyclase) G_protein->Effector 3. α-subunit activates GDP GDP G_protein->GDP cAMP cAMP Effector->cAMP 4. ATP to cAMP Ligand Ligand Ligand->GPCR 1. Binding GTP GTP GTP->G_protein GDP/GTP Exchange PKA Protein Kinase A cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation of targets

A simplified G-protein coupled receptor (GPCR) signaling pathway.

Membrane_Protein_Purification cluster_extraction Solubilization cluster_purification Purification cluster_analysis Analysis Cell_Pellet Cell Pellet expressing a tagged membrane protein Membrane_Prep Membrane Preparation Cell_Pellet->Membrane_Prep Solubilization Detergent Solubilization (e.g., 1% DDM) Membrane_Prep->Solubilization Clarification Ultracentrifugation Solubilization->Clarification Solubilized_Protein Solubilized Protein (Supernatant) Clarification->Solubilized_Protein Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Solubilized_Protein->Affinity_Chromatography Wash Wash with buffer + low [detergent] Affinity_Chromatography->Wash Elution Elution Wash->Elution Purified_Protein Purified Protein Elution->Purified_Protein SDS_PAGE SDS-PAGE Purified_Protein->SDS_PAGE SEC Size Exclusion Chromatography Purified_Protein->SEC Functional_Assay Functional Assay Purified_Protein->Functional_Assay

A general workflow for membrane protein solubilization and purification.

Conclusion: No "Magic Bullet," but a Path Forward

The data suggests that while Brij 35 can be an excellent detergent, particularly in cell-free expression systems, it is not universally optimal. For solubilization from cellular membranes, other detergents like DDM and Triton X-100 are frequently employed, and newer agents like LMNG often provide enhanced stability for sensitive membrane proteins. The zwitterionic detergent CHAPS is also a valuable tool, particularly for applications where preserving protein-protein interactions is crucial.

Ultimately, the choice of detergent remains empirical. A systematic screening approach, as outlined in this guide, is the most effective strategy for identifying the ideal detergent that maximizes yield, stability, and functionality for your specific membrane protein of interest. By carefully considering the properties of different detergents and employing robust experimental validation, researchers can successfully navigate the complexities of membrane protein solubilization and unlock new avenues for discovery.

References

Preserving Protein Integrity: A Comparative Guide to Solubilization with PEG 23 Lauryl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful solubilization of proteins, particularly membrane proteins, without compromising their native function is a critical step in experimental workflows. This guide provides an objective comparison of Polyethylene Glycol (23) Lauryl Ether (also known as Brij L23), a non-ionic detergent, with other commonly used detergents for protein solubilization and functional validation.

This guide presents supporting experimental data, detailed protocols for key functional assays, and visual representations of experimental workflows to aid in the selection of the most appropriate solubilization agent for your research needs.

Performance Comparison of Solubilizing Detergents

The choice of detergent can significantly impact the yield, stability, and, most importantly, the functional integrity of the solubilized protein. Below is a summary of quantitative data from a comparative study on the functional validation of a membrane protein after solubilization with different non-ionic detergents.

Table 1: Comparison of Detergent Efficacy on Ca2+-ATPase Function

DetergentChemical ClassActivation of Delipidated Ca2+-ATPase (% of original activity)[1]Solubilization Efficiency of Active Enzyme from Vesicles[1]
PEG 23 Lauryl Ether (Brij 35) Polyoxyethylene ether≤ 10%Lower than C12E8 and Triton X-100
Triton X-100 Polyoxyethylene ether≥ 80%High
C12E8 Polyoxyethylene ether≥ 80%High

Note: Brij 35 is chemically very similar to Brij L23, with both being polyoxyethylene lauryl ethers.

The data clearly indicates that for the sarcoplasmic reticulum Ca2+-ATPase, this compound (Brij 35) is less effective at preserving the enzyme's activity after delipidation compared to Triton X-100 and C12E8.[1] While Brij detergents were capable of solubilizing the active enzyme from membrane vesicles, their efficiency was lower than the other tested detergents.[1] This suggests that while Brij L23 may be a milder detergent, it might not be the optimal choice for proteins that are highly dependent on their lipid environment for full activity.

Experimental Protocols

Accurate validation of protein function post-solubilization is paramount. Below are detailed methodologies for two common functional assays.

ATPase Activity Assay

This protocol is adapted for measuring the activity of ATP-hydrolyzing enzymes like Ca2+-ATPase after solubilization.

Materials:

  • Solubilized protein preparation

  • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA

  • ATP solution (100 mM)

  • Malachite Green Reagent

  • Phosphate (B84403) standard solution

Procedure:

  • Reaction Setup: In a microplate, add 50 µL of assay buffer to each well.

  • Add 10 µL of the solubilized protein sample to the wells.

  • To initiate the reaction, add 10 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding 25 µL of the Malachite Green Reagent.

  • Color Development: Allow the color to develop for 15-20 minutes at room temperature.

  • Measurement: Measure the absorbance at 620 nm using a microplate reader.

  • Quantification: Determine the amount of inorganic phosphate released by comparing the absorbance to a standard curve generated using the phosphate standard solution.

Radioligand Binding Assay

This protocol is suitable for assessing the ligand-binding capability of solubilized G-protein coupled receptors (GPCRs).

Materials:

  • Solubilized receptor preparation

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled ("cold") ligand for non-specific binding determination

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the solubilized receptor preparation, radiolabeled ligand at a concentration near its Kd, and assay buffer to a final volume of 200 µL. For determining non-specific binding, add a high concentration of unlabeled ligand to a parallel set of tubes.

  • Incubation: Incubate the tubes at room temperature or 4°C for a sufficient time to reach binding equilibrium (typically 1-3 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This traps the receptor-ligand complexes on the filter.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. This data can be used to determine key parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

Experimental_Workflow_ATPase_Assay cluster_prep Sample Preparation cluster_assay ATPase Activity Assay Membrane_Preparation Membrane Preparation Solubilization Solubilization (e.g., with this compound) Membrane_Preparation->Solubilization Centrifugation High-Speed Centrifugation Solubilization->Centrifugation Supernatant_Collection Collect Supernatant (Solubilized Protein) Centrifugation->Supernatant_Collection Reaction_Setup Set up Reaction: Solubilized Protein + Assay Buffer Supernatant_Collection->Reaction_Setup Reaction_Initiation Initiate with ATP Reaction_Setup->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Stop with Malachite Green Incubation->Reaction_Termination Measurement Measure Absorbance at 620 nm Reaction_Termination->Measurement Data_Analysis Calculate ATPase Activity Measurement->Data_Analysis Experimental_Workflow_Ligand_Binding cluster_prep Sample Preparation cluster_assay Radioligand Binding Assay Membrane_Preparation Membrane Preparation Solubilization Solubilization (e.g., with this compound) Membrane_Preparation->Solubilization Centrifugation High-Speed Centrifugation Solubilization->Centrifugation Supernatant_Collection Collect Supernatant (Solubilized Receptor) Centrifugation->Supernatant_Collection Incubation_Setup Incubate: Solubilized Receptor + Radioligand (± Cold Ligand) Supernatant_Collection->Incubation_Setup Separation Filter to Separate Bound/Free Ligand Incubation_Setup->Separation Washing Wash Filters Separation->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Calculate Specific Binding Quantification->Data_Analysis

References

A Comparative Analysis of Brij 35 and Tween 20 in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of immunoassays, the choice of non-ionic surfactant is a critical parameter that can significantly influence assay performance. Among the most commonly employed surfactants are Brij 35 and Tween 20. Both are utilized to minimize non-specific binding, thereby enhancing the signal-to-noise ratio and improving assay sensitivity and specificity. This guide provides a comparative overview of these two surfactants, supported by their physicochemical properties and available performance data in immunoassay applications.

Introduction to Brij 35 and Tween 20

Brij 35 and Tween 20 are non-ionic detergents that share the common function of reducing background noise in immunoassays by blocking hydrophobic interactions between proteins and the solid phase (e.g., microplate wells). Structurally, both possess a hydrophobic hydrocarbon tail and a hydrophilic head. Brij 35 is a polyoxyethylene lauryl ether, while Tween 20 is a polysorbate, specifically a polyoxyethylene sorbitan (B8754009) monolaurate.[1] This structural difference can lead to variations in their interaction with assay components and, consequently, their performance.

Physicochemical Properties

The behavior of these surfactants in solution is dictated by their physical and chemical properties, most notably their Critical Micelle Concentration (CMC). The CMC is the concentration at which the surfactant monomers begin to form micelles. Operating above the CMC can sometimes lead to the sequestration of assay components within the micelles, potentially affecting the assay's outcome.

PropertyBrij 35Tween 20
Chemical Name Polyoxyethylene (23) lauryl etherPolyoxyethylene (20) sorbitan monolaurate
Molecular Formula C12H25(OCH2CH2)23OHC58H114O26
Average Molecular Weight ~1198 g/mol ~1228 g/mol
Critical Micelle Concentration (CMC) ~0.09 mM~0.059 mM[2]
Hydrophile-Lipophile Balance (HLB) 16.916.7[2]

Performance in Immunoassays: A Comparative Overview

Direct quantitative comparisons of Brij 35 and Tween 20 in the scientific literature are limited. However, a combination of anecdotal evidence, qualitative studies, and indirect comparisons allows for a general assessment of their performance characteristics.

Signal-to-Noise Ratio and Specificity:

Both surfactants are effective at reducing non-specific binding, which leads to a better signal-to-noise ratio.[3] Tween 20 is a standard component in many wash buffers for ELISA, Western blotting, and immunohistochemistry, typically at a concentration of 0.05% to 0.1%, to remove loosely bound proteins without disrupting specific antibody-antigen interactions.[3]

In a lateral flow assay selection guide, Brij 35 demonstrated good performance across a range of concentrations, whereas Tween 20 was noted to cause false positives at high concentrations. This suggests that the optimal concentration range for Tween 20 may be narrower than for Brij 35 in certain applications.

Impact on Assay Components and Potency:

There is evidence to suggest that the choice of surfactant can have a direct impact on the activity of assay components. In a competitive inhibition ELISA, one user reported a significant drop in relative potency when substituting Brij 35 with Tween 20 in both wash and diluent buffers.[4] This suggests that Tween 20 might interfere with the binding of the specific antibodies or the inhibitor in that particular assay format.

Furthermore, studies on enzyme activity have shown that these surfactants can have differential effects. For instance, one study on West Nile virus protease found that Tween 20 enhanced the enzyme's activity more significantly than Brij 35.[5] Conversely, another study on human elastase showed that Brij 35 could act as an activator of the enzyme and also reduce the inhibitory activity of certain hydrophobic inhibitors.[6] These findings are crucial in enzyme-based immunoassays, where unintended modulation of the enzyme's activity can lead to inaccurate results.

Experimental Protocols

The following is a generalized protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), which commonly utilizes Tween 20. Brij 35 can often be substituted, but optimization of the concentration would be necessary.

Materials:

  • 96-well high-binding microplate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05% Tween 20 (v/v)

  • Blocking Buffer (e.g., 1% BSA in PBS or a commercial blocking solution)

  • Capture Antibody

  • Antigen Standard and Samples

  • Detection Antibody (biotinylated or enzyme-conjugated)

  • Enzyme Conjugate (e.g., Streptavidin-HRP if using a biotinylated detection antibody)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H2SO4)

Procedure:

  • Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of the antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Enzyme Conjugate Incubation: If using a biotinylated detection antibody, add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step, but increase to five washes.

  • Substrate Development: Add 100 µL of the Substrate Solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Visualizing Immunoassay Principles and Workflows

To better understand the processes involved, the following diagrams illustrate a typical immunoassay workflow and the mechanism by which surfactants reduce non-specific binding.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection Coat 1. Coat Plate with Capture Antibody Wash1 2. Wash Coat->Wash1 Block 3. Block Plate Wash1->Block Wash2 4. Wash Block->Wash2 Sample 5. Add Sample/Standard Wash2->Sample Wash3 6. Wash Sample->Wash3 DetectAb 7. Add Detection Antibody Wash3->DetectAb Wash4 8. Wash DetectAb->Wash4 Enzyme 9. Add Enzyme Conjugate Wash4->Enzyme Wash5 10. Wash Enzyme->Wash5 Substrate 11. Add Substrate Wash5->Substrate Stop 12. Stop Reaction Substrate->Stop Read 13. Read Plate Stop->Read Surfactant_Mechanism cluster_without Without Surfactant cluster_with With Surfactant (Brij 35 or Tween 20) Surface1 Microplate Surface Ab1 Capture Antibody Ab1->Surface1 Specific Binding NSB1 Non-specific Protein NSB1->Surface1 Non-specific Binding (High Background) Surface2 Microplate Surface Ab2 Capture Antibody Ab2->Surface2 Specific Binding NSB2 Non-specific Protein Surf NSB2->Surf Reduced Non-specific Binding (Low Background) Surf->Surface2 Blocks Hydrophobic Sites

References

A Comparative Guide to Brij 35 and Digitonin: Which Detergent is Milder?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the isolation and characterization of membrane proteins. The ideal detergent must effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. Among the vast array of available surfactants, Brij 35 and digitonin (B1670571) are two non-ionic detergents frequently employed for their mild characteristics. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to assist researchers in making an informed choice.

Both Brij 35 and digitonin are classified as mild, non-ionic detergents, meaning they can disrupt lipid-lipid and lipid-protein interactions without breaking the protein-protein interactions essential for maintaining a protein's functional state.[1][2][3] However, their mechanisms of action and specific applications differ significantly, leading to one being considered milder in certain contexts.

Quantitative Data Summary

The physicochemical properties of a detergent, such as its Critical Micelle Concentration (CMC) and aggregation number, are crucial indicators of its behavior in solution and its potential impact on protein stability. A lower CMC indicates that fewer detergent molecules are required to form micelles and begin solubilizing membranes.

PropertyBrij 35Digitonin
Detergent Type Non-ionic polyoxyethylene ether[2][4]Non-ionic steroidal glycoside[1][5]
Molecular Weight ( g/mol ) ~1198 (average)[3][6]~1229.3[5][6]
Critical Micelle Concentration (CMC) 0.09 mM (92 µM)[3]< 0.5 mM[1][7][8]
Aggregation Number 40[9]60[1][7]
Micelle Molecular Weight (kDa) ~49[3]~70-75[7][8]

Mechanism of Action and Mildness

The primary distinction between Brij 35 and digitonin lies in their mechanism of action. Brij 35 acts as a conventional non-ionic surfactant, partitioning into the membrane bilayer to solubilize proteins.[3] In contrast, digitonin exhibits a highly specific, cholesterol-dependent mechanism.

Digitonin is a natural glycoside extracted from the foxglove plant, Digitalis purpurea.[7] It selectively forms complexes with cholesterol and other β-hydroxysterols present in eukaryotic cell membranes.[5][10] This interaction creates pores in cholesterol-rich membranes, leading to their permeabilization.[1] Because organelle membranes (like those of mitochondria) have a much lower cholesterol content than the plasma membrane, digitonin can be used at specific concentrations to selectively lyse the outer cell membrane while leaving internal organelles intact.[1][5] This unique selectivity makes digitonin exceptionally mild for applications requiring the isolation of intact organelles or the separation of cytosolic from membrane-associated proteins.[5][11] It is known to break protein-lipid and lipid-lipid interactions but not protein-protein interactions, making it ideal for preserving large protein complexes.[1][12]

Brij 35 is a polyoxyethylene ether that does not exhibit this cholesterol specificity.[4] It is considered a good, general-purpose mild detergent well-suited for protein analysis because it typically does not denature or dissociate proteins.[2][4] Its low UV absorbance is an additional advantage for protocols that require UV monitoring of solubilized proteins. Studies have shown Brij 35 to be particularly effective in cell-free expression systems for producing soluble and stable G-protein coupled receptors (GPCRs).[13]

G cluster_0 Detergent Action on Cell Membrane Detergent Select Detergent Brij35 Brij 35 (General Surfactant) Detergent->Brij35 General Use Digitonin Digitonin (Steroidal Glycoside) Detergent->Digitonin Selective Use Membrane Plasma Membrane Brij35->Membrane Digitonin->Membrane Result1 General Solubilization of Membrane Components Membrane->Result1 Action of Brij 35 Result2 Selective Permeabilization (Cholesterol-Dependent Pore Formation) Membrane->Result2 Action of Digitonin

Figure 1: Comparison of Brij 35 and Digitonin Mechanisms.

Experimental Protocols

The choice of detergent is ultimately validated by experimental outcomes. Below are representative protocols demonstrating the application of digitonin for selective fractionation and a general method for membrane protein solubilization applicable to Brij 35.

Protocol 1: Differential Detergent Fractionation (DDF) Using Digitonin

This method leverages digitonin's mild, cholesterol-dependent activity to separate cytosolic proteins from membrane and organellar proteins.[14][15]

Objective: To isolate the cytosolic fraction from cultured cells while leaving organellar membranes intact.

Materials:

  • Cultured cells (suspension or monolayer)

  • Phosphate-buffered saline (PBS), ice-cold

  • Digitonin Extraction Buffer: 0.01% - 0.05% (w/v) digitonin, 10 mM PIPES (pH 6.8), 300 mM sucrose, 100 mM NaCl, 3 mM MgCl₂, 5 mM EDTA. Note: The optimal digitonin concentration must be determined empirically for each cell type.[15][16]

  • Triton X-100 Extraction Buffer (for subsequent extraction of membrane proteins): 1% Triton X-100 in a suitable buffer.[14]

  • Centrifuge and tubes

Methodology:

  • Cell Preparation: Wash cells twice with ice-cold PBS to remove culture media. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 min).[14]

  • Cytosolic Extraction: Add ice-cold Digitonin Extraction Buffer to the cell pellet (e.g., 5 volumes per gram of wet pellet) or monolayer (e.g., 1 mL per T25 flask).[14]

  • Incubation: Incubate on ice with gentle agitation for 5-10 minutes. Monitor cell permeabilization via trypan blue exclusion to ensure 95-100% of cells are permeabilized.[14]

  • Fraction Separation: Centrifuge the mixture (e.g., 1,000 x g for 5 min at 4°C) to pellet the permeabilized cells (containing intact organelles).[15]

  • Collection: Carefully collect the supernatant, which contains the soluble cytosolic protein fraction. Store at -80°C for analysis.[14]

  • Further Fractionation (Optional): The remaining cell pellet can be resuspended in a harsher detergent buffer (e.g., containing Triton X-100) to solubilize membrane and organellar proteins for further analysis.[14][15]

G start Washed Cell Pellet step1 Add Digitonin Buffer (0.01-0.05%) Incubate on ice start->step1 step2 Centrifuge (e.g., 1000 x g) step1->step2 sup Supernatant: Cytosolic Fraction step2->sup pellet1 Pellet: Permeabilized Cells (Intact Organelles) step2->pellet1 step3 Add Triton X-100 Buffer (Optional) pellet1->step3 step4 Centrifuge (e.g., 15,000 x g) step3->step4 sup2 Supernatant: Membrane/Organelle Fraction step4->sup2 pellet2 Pellet: Insoluble Fraction step4->pellet2

Figure 2: Workflow for Differential Detergent Fractionation.
Protocol 2: General Membrane Protein Solubilization with Brij 35

This protocol outlines a general procedure for screening detergents like Brij 35 to solubilize a target membrane protein.

Objective: To extract membrane proteins from isolated cell membranes in a soluble, stable form.

Materials:

  • Isolated cell membranes

  • Solubilization Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 10% glycerol, and varying concentrations of Brij 35 (e.g., 0.1% to 2.0% w/v).

  • Ultracentrifuge

Methodology:

  • Buffer Preparation: Prepare a series of solubilization buffers with different concentrations of Brij 35 to screen for optimal conditions.[17]

  • Membrane Resuspension: Resuspend the isolated membrane pellet in the prepared Brij 35 Solubilization Buffer to a final protein concentration of approximately 5-10 mg/mL.

  • Solubilization: Incubate the suspension at 4°C for 1-2 hours with gentle, continuous mixing (e.g., on an end-over-end rotator).

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet non-solubilized membrane fragments and aggregated proteins.[17]

  • Collection and Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the yield and integrity of the target protein using methods like SDS-PAGE, Western blotting, or functional assays.

Conclusion

Both Brij 35 and digitonin are valuable mild detergents for membrane protein research. However, the term "milder" is context-dependent.

Digitonin is arguably the milder detergent when the experimental goal is to preserve protein-protein interactions within large complexes or to selectively permeabilize the plasma membrane without disrupting internal organelles.[1][12] Its unique, cholesterol-dependent mechanism provides a level of gentle selectivity that is unmatched by general-purpose detergents. This makes it the superior choice for subcellular fractionation and the study of delicate protein complexes in their near-native state.

Brij 35 is a highly effective and versatile mild detergent for the general solubilization of membrane proteins.[2][4] It is particularly useful when the selective permeabilization offered by digitonin is not required. Its proven success in solubilizing functional GPCRs and its low UV absorbance make it a robust choice for a wide range of applications, from initial protein extraction to downstream biophysical characterization.[13]

Ultimately, the choice between Brij 35 and digitonin should be guided by the specific membrane system under investigation and the ultimate goals of the experiment. For maximum success, pilot experiments to screen for the optimal detergent and concentration are always recommended.

References

A Comparative Guide to Brij 35 Removal Techniques for Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the removal of detergents such as Brij 35 is a critical step in protein purification to ensure the integrity and functionality of the final protein product. Brij 35, a non-ionic detergent, is widely used for cell lysis and protein solubilization. However, its presence can interfere with downstream applications like mass spectrometry, immunoassays, and structural analysis. This guide provides a comprehensive comparison of common Brij 35 removal techniques, supported by experimental data and detailed protocols.

Comparison of Brij 35 Removal Efficiency

The efficiency of Brij 35 removal and the subsequent recovery of the target protein are key performance indicators for any detergent removal method. The following table summarizes the performance of four common techniques: Affinity Chromatography, Dialysis, Size Exclusion Chromatography, and Trichloroacetic Acid (TCA)/Acetone (B3395972) Precipitation.

TechniqueBrij 35 Removal Efficiency (%)Protein Recovery (%)Key AdvantagesKey Disadvantages
Affinity Chromatography >95% (for 1% Brij 35)[1][2]~97%[1]High efficiency, high protein recovery, speed (<15 minutes)[2]Resin-dependent, potential for non-specific binding.
Dialysis Variable, generally lowProtein-dependentSimple setup, gentle on proteins.Time-consuming, inefficient for detergents with large micelles like Brij 35.[1][3]
Size Exclusion Chromatography Protein and micelle size dependentVariable, potential for protein loss[4]Can be effective if protein and micelle sizes differ significantly.[5]Co-elution of protein and detergent is common, leading to poor removal.[3]
TCA/Acetone Precipitation HighVariable (50% to >90%)[6][7]Effective for concentrating samples and removing various contaminants.[8]Can cause irreversible protein denaturation and loss.[6][9]

Experimental Methodologies and Workflows

Detailed and reproducible experimental protocols are essential for successful detergent removal. Below are the methodologies for the compared techniques.

Affinity Chromatography using Detergent Removal Resin

This method utilizes a specialized resin with a high affinity for detergent molecules. The protein sample containing Brij 35 is passed through a spin column containing the resin, which binds the detergent, allowing the purified protein to be collected in the flow-through.

Experimental Protocol:

  • Column Equilibration: Equilibrate the detergent removal spin column by washing it with a buffer compatible with the protein of interest.

  • Sample Loading: Apply the protein sample containing Brij 35 to the center of the resin bed.

  • Incubation: Incubate the column for a short period (typically 2-5 minutes) at room temperature to allow the resin to bind the detergent.

  • Elution: Centrifuge the column to collect the detergent-depleted protein sample.

Below is a visual representation of the affinity chromatography workflow.

Affinity_Chromatography_Workflow start Start: Protein Sample with Brij 35 equilibration Equilibrate Spin Column with Buffer start->equilibration load_sample Load Sample onto Resin equilibration->load_sample incubate Incubate at Room Temperature (2-5 min) load_sample->incubate centrifuge Centrifuge Column incubate->centrifuge collect Collect Purified Protein Sample centrifuge->collect end End collect->end

Affinity Chromatography Workflow
Dialysis

Dialysis is a process where the selective diffusion of molecules across a semi-permeable membrane is used to separate molecules based on size. For detergent removal, the protein-detergent solution is placed in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) and dialyzed against a large volume of detergent-free buffer.

Experimental Protocol:

  • Membrane Preparation: Hydrate the dialysis membrane in the dialysis buffer.

  • Sample Loading: Load the protein sample into the dialysis bag/cassette and seal it.

  • Dialysis: Immerse the sealed bag/cassette in a large volume of dialysis buffer (at least 200 times the sample volume). Stir the buffer gently.

  • Buffer Exchange: Change the dialysis buffer several times (e.g., after 2-4 hours, and then overnight) to ensure efficient removal of the detergent.

  • Sample Recovery: Carefully remove the protein sample from the dialysis bag/cassette.

The workflow for the dialysis process is illustrated below.

Dialysis_Workflow start Start: Protein Sample with Brij 35 prepare_membrane Prepare Dialysis Membrane (Hydrate in Buffer) start->prepare_membrane load_sample Load Sample into Dialysis Bag/Cassette prepare_membrane->load_sample dialyze Immerse in Large Volume of Dialysis Buffer load_sample->dialyze buffer_exchange Exchange Buffer Multiple Times dialyze->buffer_exchange recover_sample Recover Purified Protein Sample buffer_exchange->recover_sample end End recover_sample->end

Dialysis Workflow
Size Exclusion Chromatography (SEC)

Size exclusion chromatography separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules that are excluded from the pores of the resin travel a shorter path and elute first, while smaller molecules that enter the pores travel a longer path and elute later.

Experimental Protocol:

  • Column Equilibration: Equilibrate the SEC column with a buffer suitable for the protein.

  • Sample Loading: Apply the protein-detergent sample to the top of the column.

  • Elution: Elute the sample with the equilibration buffer.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the fractions to identify those containing the purified protein, free of detergent.

The general workflow for size exclusion chromatography is depicted below.

SEC_Workflow start Start: Protein Sample with Brij 35 equilibrate_column Equilibrate SEC Column with Buffer start->equilibrate_column load_sample Load Sample onto Column equilibrate_column->load_sample elute Elute with Buffer and Collect Fractions load_sample->elute analyze Analyze Fractions to Identify Protein Peak elute->analyze end End analyze->end

Size Exclusion Chromatography Workflow
Trichloroacetic Acid (TCA)/Acetone Precipitation

This method involves the precipitation of proteins from a solution using TCA, followed by washing the protein pellet with acetone to remove the TCA and other contaminants, including detergents.

Experimental Protocol:

  • Precipitation: Add ice-cold TCA to the protein sample to a final concentration of 10-20%. Incubate on ice.

  • Pelleting: Centrifuge the sample to pellet the precipitated protein.

  • Washing: Carefully discard the supernatant and wash the protein pellet with cold acetone.

  • Repelleting: Centrifuge again to pellet the protein and discard the acetone. Repeat the wash step if necessary.

  • Drying: Air-dry the protein pellet to remove any residual acetone.

  • Resuspension: Resuspend the protein pellet in a suitable buffer.

The workflow for TCA/Acetone precipitation is shown below.

TCA_Precipitation_Workflow start Start: Protein Sample with Brij 35 add_tca Add Cold TCA (10-20% final conc.) start->add_tca incubate_ice Incubate on Ice add_tca->incubate_ice centrifuge1 Centrifuge to Pellet Protein incubate_ice->centrifuge1 wash_acetone Wash Pellet with Cold Acetone centrifuge1->wash_acetone centrifuge2 Centrifuge and Discard Supernatant wash_acetone->centrifuge2 dry_pellet Air-dry Pellet centrifuge2->dry_pellet resuspend Resuspend Protein in Buffer dry_pellet->resuspend end End resuspend->end

TCA/Acetone Precipitation Workflow

Conclusion

The choice of Brij 35 removal technique depends on the specific requirements of the downstream application, the properties of the protein of interest, and the desired balance between removal efficiency, protein recovery, and experimental time. For high efficiency and protein recovery with a rapid protocol, affinity chromatography using specialized detergent removal resins is the most effective method.[1][2] While dialysis and size exclusion chromatography are gentler on proteins, their effectiveness for removing Brij 35 is limited due to its large micelle size.[1][3] TCA/acetone precipitation is a robust method for removing various contaminants but carries a significant risk of protein denaturation and loss.[6][8][9] Therefore, for applications where protein integrity and recovery are paramount, affinity-based methods are highly recommended.

References

Safety Operating Guide

Proper Disposal Procedures for PEG 23 Lauryl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of PEG 23 lauryl ether, also known as Brij 35, is critical for laboratory safety and compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal of this substance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This substance is an irritant to the eyes, skin, and respiratory system.[1] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[1][2] Work in a well-ventilated area, preferably with mechanical exhaust, and ensure that a safety shower and eye bath are readily accessible.[1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][3] Adherence to all federal, state, and local environmental regulations is mandatory.[1][4]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in suitable, tightly closed containers.[1][2][3]

    • Clearly label the waste containers with the chemical name and associated hazards.

    • Do not mix with other waste materials.[5]

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.

  • Recommended Disposal Technology:

    • The preferred method of disposal is chemical incineration.[1] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Alternatively, the waste can be sent to an authorized waste incinerator that allows for energy recovery.[6][7]

  • Disposal of Contaminated Packaging:

    • Empty containers should be handled as the product itself.[5]

    • Dispose of contaminated packaging and liners in the same manner as the chemical waste, through a licensed disposal service.[3]

Emergency Procedures for Spills

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[8]

  • Wear Appropriate PPE: Before addressing the spill, don the required personal protective equipment, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[1]

  • Containment and Cleanup:

    • Small Spills: Absorb the spilled material with an inert substance like sand or vermiculite.[1] Place the absorbed material into a closed container for disposal.[1][4]

    • Large Spills: If the product is in its liquid form, absorb it with an inert material.[4] If it is a solid, use a shovel to place the material into a suitable waste disposal container.[4]

  • Decontaminate the Area: After the material has been completely picked up, wash the spill site and ventilate the area.[1]

  • Waste Disposal: Dispose of the contained spill waste according to the procedures outlined above.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 9002-92-0[1]
Molecular Formula C58H118O24[9]
Melting Point 41 - 45 °C[1]
Boiling Point 100 °C[1]
Flash Point > 149 °C (> 300.2 °F)[4][10]
pH 5.5 - 7.5 (100 g/l)[1]
Solubility Soluble in water[1][10]
Vapor Pressure < 1 mmHg at 20 °C[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste and the management of spills.

G start This compound for Disposal waste_type Is it waste chemical or a spill? start->waste_type waste Waste Chemical waste_type->waste Waste spill Spill Occurred waste_type->spill Spill collect Collect in a labeled, sealed container waste->collect ppe Wear appropriate PPE spill->ppe contact_vendor Contact Licensed Waste Disposal Service collect->contact_vendor transport Arrange for transport and incineration contact_vendor->transport end_waste Disposal Complete transport->end_waste contain Contain spill with inert absorbent material ppe->contain collect_spill Collect absorbed material in a sealed container contain->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate decontaminate->contact_vendor

Disposal and Spill Response Workflow for this compound.

References

Essential Safety and Logistics for Handling PEG 23 Lauryl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of PEG 23 lauryl ether, a non-ionic surfactant commonly utilized in various scientific applications. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

Physicochemical and Safety Data

Understanding the fundamental properties and safety parameters of this compound is the first step in safe handling. The following table summarizes key quantitative data.

PropertyValueCitations
Physical State Solid[1]
Appearance White[1][2]
Odor Fatty odor[1][2]
Melting Point/Range 33 - 40 °C / 91.4 - 104 °F[1][2]
Flash Point > 149 °C / > 300.2 °F[1][2]
pH (in solution) 5.5 - 7.0[1][2]
Water Solubility Soluble[1][2]
Derived No Effect Level (DNEL) - Dermal (Chronic systemic) 1.4 mg/kg bw/day[1]
Derived No Effect Level (DNEL) - Inhalation (Chronic systemic) 4.93 mg/m³[1]
Predicted No Effect Concentration (PNEC) - Fresh water 1.39 µg/L[1]

Operational Protocol: Handling and Disposal

A systematic approach to handling and disposal is crucial. The following step-by-step protocol outlines the necessary procedures from preparation to final waste management.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][3] For indoor use, a local exhaust system is recommended to minimize dust or vapor inhalation.[3]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

  • Container Inspection: Before use, visually inspect the container for any damage or leaks.

Personal Protective Equipment (PPE) Selection and Donning
  • Eye and Face Protection: Wear chemical safety goggles that comply with European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[4][5]

  • Hand Protection: Chemical-resistant gloves (tested according to EN 374) are mandatory.[6] Inspect gloves for any tears or perforations before each use.[1]

  • Body Protection: Wear a long-sleeved lab coat or other protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: If working in an area with poor ventilation or where dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[4][5]

Handling and Use
  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of airborne dust.[1][5]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][3] Wash hands thoroughly after handling and before breaks.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4][5]

Accidental Spills
  • Immediate Action: In case of a spill, evacuate non-essential personnel from the area.[3]

  • Containment: For solid spills, sweep up the material and place it into a suitable, labeled, and closed container for disposal.[1][4] Avoid actions that could generate dust.

  • Ventilation: Ensure adequate ventilation during cleanup.[1]

Storage
  • Conditions: Store in a dry, cool, and well-ventilated place.[1][5]

  • Container: Keep the container tightly closed to prevent contamination.[1][5]

Disposal
  • Environmental Precautions: Do not release into the environment.[1][4]

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[4][5]

  • Disposal Method: Dispose of the waste material in a suitable, closed container at an approved waste disposal plant.[3]

Visual Guides and Workflows

To further clarify the procedural steps and decision-making processes, the following diagrams have been created.

PEG_23_Lauryl_Ether_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start: Receive Chemical check_ventilation Verify Adequate Ventilation prep_start->check_ventilation check_safety_stations Check Eyewash/Safety Shower check_ventilation->check_safety_stations don_ppe Don Appropriate PPE check_safety_stations->don_ppe handle_chemical Handle this compound (Avoid Dust Formation) don_ppe->handle_chemical spill_check Spill Occurs? handle_chemical->spill_check cleanup_spill Follow Spill Cleanup Protocol spill_check->cleanup_spill Yes store_chemical Store in a Cool, Dry, Well-Ventilated Area spill_check->store_chemical No cleanup_spill->handle_chemical doff_ppe Doff PPE Correctly store_chemical->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Waste (per regulations) wash_hands->dispose_waste end_process End dispose_waste->end_process

Caption: Workflow for Handling this compound.

PPE_Selection_Logic cluster_eye Eye/Face Protection cluster_skin Skin Protection cluster_respiratory Respiratory Protection start Assess Task eye_protection Mandatory: Chemical Safety Goggles start->eye_protection gloves Mandatory: Chemical-Resistant Gloves start->gloves clothing Mandatory: Long-Sleeved Clothing start->clothing resp_check Risk of Dust/Aerosol? start->resp_check respirator Use Particulate Respirator (e.g., N95/FFP2) resp_check->respirator Yes no_respirator Not Required (with good ventilation) resp_check->no_respirator No

Caption: PPE Selection Logic for this compound.

References

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